molecular formula C10H10N2O B1363270 5-Methoxyquinolin-8-amine CAS No. 30465-68-0

5-Methoxyquinolin-8-amine

货号: B1363270
CAS 编号: 30465-68-0
分子量: 174.20 g/mol
InChI 键: MFLLTRMMFHENCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Amino-5-methoxyquinoline is a substituted quinoline derivative that can be prepared using 5-chloro-2-nitroaniline as a starting material. It can act as an easily removable directing group and also mediate C-H activation. These properties have been useful for synthesizing isomeric dibenzoxazepinones and complex pyrrolidinones from compounds containing 8-amino-5-methoxyquinoline moiety.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLLTRMMFHENCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354621
Record name 5-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30465-68-0
Record name 5-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxyquinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxyquinolin-8-amine from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive, step-by-step guide for the synthesis of 5-Methoxyquinolin-8-amine, a valuable quinoline (B57606) derivative, starting from the readily available precursor, 8-hydroxyquinoline (B1678124). The described synthetic pathway involves a three-step process: O-methylation, nitration, and subsequent reduction. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthetic Pathway Overview

The synthesis of this compound from 8-hydroxyquinoline is achieved through a reliable three-step sequence. The initial step involves the O-methylation of the hydroxyl group of 8-hydroxyquinoline to yield 8-methoxyquinoline (B1362559). This is followed by the regioselective nitration at the 5-position of the quinoline ring to produce 5-nitro-8-methoxyquinoline. The final step is the reduction of the nitro group to an amine, affording the target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: O-Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 8-Hydroxyquinoline B 8-Methoxyquinoline A->B CH3I, K2CO3, Acetone (B3395972), Reflux C 5-Nitro-8-methoxyquinoline B->C conc. H2SO4, conc. HNO3 D This compound C->D Sn, conc. HCl

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures.[1]

Step 1: Synthesis of 8-Methoxyquinoline

Methodology:

  • To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).

  • The reaction mixture is refluxed for 24 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash chromatography using acetone as the eluent to yield 8-methoxyquinoline.

Step 2: Synthesis of 5-Nitro-8-methoxyquinoline

Methodology:

  • A mixture of concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³) is prepared and cooled.

  • To this cold nitrating mixture, 8-methoxyquinoline (50 mg) is added with shaking until it dissolves.

  • The reaction is allowed to proceed for 10-15 minutes.

  • The reaction mixture is then poured into cold water, leading to the precipitation of a yellow compound.

  • The precipitate is filtered under vacuum and dried over anhydrous calcium chloride.

  • The crude product is recrystallized from 95% methanol (B129727) (50 mL) to give pure 5-nitro-8-methoxyquinoline.

Step 3: Synthesis of this compound

Methodology:

  • In a suitable flask, 5-nitro-8-methoxyquinoline (0.050 g) is dissolved in concentrated hydrochloric acid (10 mL).

  • Tin dust (1 g) is added to the solution with vigorous shaking.

  • The mixture is heated on a water bath for 1 hour, or until the disappearance of the nitro compound is observed.

  • The reaction mixture is cooled to approximately 30°C and neutralized with 40 mL of cold water.

  • The product is extracted with chloroform (B151607) (40 mL).

  • The organic layer is collected, and the solvent is evaporated to yield a brownish solid.

  • The crude product is further purified by recrystallization and column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepProductStarting MaterialReagentsYield (%)Melting Point (°C)
18-Methoxyquinoline8-HydroxyquinolineMethyl iodide, Potassium carbonate71[1][2]-
25-Nitro-8-methoxyquinoline8-MethoxyquinolineConc. H₂SO₄, Conc. HNO₃77[1][2]115[1][2]
3This compound5-Nitro-8-methoxyquinolineTin, Conc. HCl96[1]142[1]

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations. The initial O-methylation protects the hydroxyl group and directs the subsequent electrophilic nitration. The final reduction step converts the nitro group into the desired amine functionality.

Logical_Relationships Start 8-Hydroxyquinoline (Starting Material) Intermediate1 8-Methoxyquinoline (Intermediate 1) Start->Intermediate1 O-Methylation Intermediate2 5-Nitro-8-methoxyquinoline (Intermediate 2) Intermediate1->Intermediate2 Nitration Final This compound (Final Product) Intermediate2->Final Reduction

Caption: Logical flow of the synthetic transformations.

References

Spectroscopic characterization of 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxyquinolin-8-amine

Introduction

This compound is a heterocyclic aromatic amine with the chemical formula C₁₀H₁₀N₂O.[1][2] As a quinoline (B57606) derivative, it serves as a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[3] Its structural features, including the quinoline core, a primary amine, and a methoxy (B1213986) group, give rise to a distinct spectroscopic profile. This guide provides a comprehensive overview of its characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 30465-68-0[1][2]
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [1]
Exact Mass 174.079312947 Da[1][2]
Melting Point 90-95 °C[1]
Appearance Powder

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals corresponding to the amine, aromatic, and methoxy protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (Amine)Broad signal, variableSinglet (broad)2H
Quinoline Aromatic Protons6.5 - 8.5Multiplets, Doublets5H
-OCH₃ (Methoxy)~3.9Singlet3H

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Quinoline Aromatic Carbons100 - 150
C-O (Methoxy-bearing C)150 - 160
C-N (Amine-bearing C)135 - 145
-OCH₃ (Methoxy Carbon)~55
Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound, the primary observation would be the molecular ion peak.

IonExpected m/zNotes
[M]⁺174Corresponds to the nominal molecular weight of the compound.
[M+H]⁺175Often observed in soft ionization techniques like ESI-MS.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3400 - 3250 (two bands)Medium
Primary AmineN-H Bend (Scissoring)1650 - 1580Medium-Strong
Aromatic RingC=C Stretch1600 - 1450Medium
Aromatic AmineC-N Stretch1335 - 1250Strong
Aryl EtherC-O Stretch1275 - 1200 (asymmetric)Strong
Aryl EtherC-O Stretch1075 - 1020 (symmetric)Medium
Aromatic RingC-H Bending (out-of-plane)900 - 675Strong

References for IR band positions:[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the quinoline ring is expected to produce strong absorptions in the UV region.

TransitionExpected λₘₐₓ (nm)Solvent
π → π*~250 - 350Methanol or Ethanol (B145695)

Note: The presence of the amino and methoxy auxochromes on the quinoline ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted quinoline.[5]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Standard Addition: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are common.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the positively charged molecular ion [M]⁺ and various fragment ions.

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy (ATR Method)
  • Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance IR spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm) to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the analytical techniques and the structural information they provide.

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_results Phase 3: Data Interpretation Sample Sample of This compound Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS IR IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV Processing Data Processing (FT, Baseline Correction) NMR->Processing MS->Processing IR->Processing UV->Processing Elucidation Structural Elucidation & Confirmation Processing->Elucidation logical_relationship Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spec. Molecule->MS IR IR Molecule->IR UV UV-Vis Molecule->UV Info_NMR C-H Framework Connectivity NMR->Info_NMR Info_MS Molecular Weight Formula MS->Info_MS Info_IR Functional Groups (-NH₂, -OCH₃) IR->Info_IR Info_UV Electronic Transitions (π-system) UV->Info_UV

References

Spectroscopic Data for 5-Methoxyquinolin-8-amine: A Search for ¹H and ¹³C NMR Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimentally determined ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Methoxyquinolin-8-amine has revealed a notable absence of publicly available, detailed spectroscopic information. While this quinoline (B57606) derivative is documented in chemical databases, its specific NMR spectral characteristics, including chemical shifts and coupling constants, are not readily found in scientific literature or spectral repositories.

For researchers, scientists, and professionals in drug development, access to detailed NMR data is crucial for unequivocal structure elucidation, purity assessment, and as a reference for the synthesis of novel derivatives. The lack of this foundational data for this compound presents a significant gap for those working with this compound.

While specific data is unavailable, this guide provides a general overview of the expected NMR characteristics based on related structures and outlines a standard experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Characteristics

Based on the structure of this compound and data from analogous compounds, the following general features would be anticipated in its NMR spectra:

¹H NMR:

  • Aromatic Protons: Several signals are expected in the aromatic region (typically δ 6.5-9.0 ppm). The protons on the quinoline ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. The position of these signals will be influenced by the electron-donating effects of the methoxy (B1213986) and amino groups.

  • Amino Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂) would likely be observed. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Methoxy Protons: A sharp singlet, integrating to three protons, is expected for the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic spectrum (around δ 3.8-4.0 ppm).

¹³C NMR:

  • Aromatic Carbons: The spectrum will show ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system. The chemical shifts of the carbons directly attached to the nitrogen, oxygen, and amino group will be significantly influenced by these heteroatoms.

  • Methoxy Carbon: A signal corresponding to the methoxy carbon will be present in the aliphatic region of the spectrum (typically δ 55-60 ppm).

Experimental Protocols for NMR Data Acquisition

For researchers intending to acquire NMR data for this compound, the following represents a standard experimental methodology.

Sample Preparation:

  • Sample Quantity: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts and should be recorded.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR: To aid in the definitive assignment of proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Data Processing:

  • The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Molecular Structure

To facilitate the potential assignment of NMR signals once data is acquired, the chemical structure of this compound with numbered positions is provided below.

Caption: Chemical structure of this compound with key functional groups highlighted.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 5-Methoxyquinolin-8-amine, a significant quinoline (B57606) derivative. By detailing the principles and expected outcomes of Infrared (IR) Spectroscopy and Mass Spectrometry (MS), this document serves as a vital resource for professionals in research and drug development.

Introduction to this compound

This compound is a substituted quinoline derivative with the chemical formula C₁₀H₁₀N₂O.[1][2] Its molecular weight is approximately 174.20 g/mol .[1][2] Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate structural elucidation and characterization are paramount for advancing research and development involving this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Predicted Infrared Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (methoxy group)
1620-1580StrongN-H bending (scissoring) of the primary amine
1590, 1500, 1470Medium-StrongAromatic C=C stretching of the quinoline ring
1275-1200StrongAryl-O stretching of the methoxy (B1213986) group
1335-1250StrongAromatic C-N stretching
850-750StrongC-H out-of-plane bending (indicating substitution pattern on the aromatic ring)
Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Predicted Mass Spectrometry Data

For this compound (molar mass ≈ 174.20 g/mol ), the mass spectrum is expected to show a molecular ion peak and several fragment ions. The predicted fragmentation data is presented below.

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
174High[M]⁺ (Molecular Ion)
159Moderate[M - CH₃]⁺ (Loss of a methyl radical from the methoxy group)
145Moderate[M - CHO]⁺ or [M - N₂H]⁺
131Moderate-High[M - CH₃ - CO]⁺ (Subsequent loss of carbon monoxide)
117Moderate[M - HCN - CH₃]⁺ (Loss of hydrogen cyanide and a methyl group)
Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • GC Separation:

    • Inject a small volume of the sample solution into the GC injection port.

    • The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

  • Ionization (Electron Ionization - EI):

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion and various fragment ions.

  • Mass Analysis:

    • The ions are accelerated and directed into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualized Experimental Workflows

The following diagrams illustrate the experimental workflows for the IR and MS analysis of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start: Solid Sample grind Grind with KBr start->grind press Press into Pellet grind->press place Place Pellet in FTIR press->place bg_scan Record Background Spectrum place->bg_scan sample_scan Record Sample Spectrum bg_scan->sample_scan ratio Ratio Sample to Background sample_scan->ratio end Final IR Spectrum ratio->end

Caption: Experimental workflow for Infrared (IR) Spectroscopy analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output start_ms Start: Solid Sample dissolve Dissolve in Volatile Solvent start_ms->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize mass_analyze Mass Analysis (m/z) ionize->mass_analyze detect Detection mass_analyze->detect end_ms Mass Spectrum detect->end_ms

Caption: Experimental workflow for Mass Spectrometry (MS) analysis.

References

5-Methoxyquinolin-8-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Core Physical, Chemical, and Synthetic Properties

Abstract

5-Methoxyquinolin-8-amine, also known commercially as the Chen Auxiliary, is a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features enable it to function as a highly effective, removable directing group, facilitating challenging C(sp³)–H bond activations for the construction of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key role in synthetic workflows relevant to drug discovery and development.

Core Physical and Chemical Properties

This compound is typically a yellow to brown solid powder under standard conditions.[1][2] Its core properties are summarized below, providing a foundational dataset for researchers and chemists.

Table 1: Physicochemical Identifiers and Properties
PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 8-Amino-5-methoxyquinoline, Chen Auxiliary, MQ[2][3][4]
CAS Number 30465-68-0[2][3][4]
Molecular Formula C₁₀H₁₀N₂O[1][2][3]
Molecular Weight 174.20 g/mol [1][2][3]
Appearance Yellow to brown solid/powder[1][2]
Table 2: Quantitative Physical and Chemical Data
PropertyValueSource(s)
Melting Point 90-95 °C[2][4]
Boiling Point 355.7 °C at 760 mmHg[4]
Density 1.217 g/cm³[4]
pKa (Predicted) 3.98 ± 0.12[4]
Flash Point 168.9 °C[4]
XLogP3 1.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a certificate of analysis confirms that its ¹H NMR spectrum is consistent with its chemical structure.[1] The expected spectral characteristics are outlined below based on its functional groups and data from analogous structures.

Table 3: Expected Spectroscopic Characteristics
TechniqueFeatureExpected Characteristics
¹H NMR Aromatic ProtonsMultiple signals in the δ 6.5-8.5 ppm range.
Methoxy Protons (-OCH₃)A singlet around δ 3.9-4.1 ppm.
Amine Protons (-NH₂)A broad singlet, chemical shift can vary.
¹³C NMR Aromatic CarbonsSignals in the δ 100-155 ppm range.
Methoxy Carbon (-OCH₃)A signal around δ 55-60 ppm.
IR Spectroscopy N-H StretchTwo bands for the primary amine at 3400-3250 cm⁻¹.[5]
C-N Stretch (Aromatic)Strong band at 1335-1250 cm⁻¹.[5]
C-O Stretch (Aryl Ether)Signal around 1275-1200 cm⁻¹.
N-H BendSignal at 1650-1580 cm⁻¹.[5]
Mass Spectrometry Molecular Ion (M⁺)Expected at m/z = 174.08.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoline (B57606) derivatives and its specific application as a directing group.

Synthesis of this compound

The synthesis is typically achieved via a two-step process involving the nitration of a methoxyquinoline precursor followed by the reduction of the nitro group.

Step 1: Synthesis of 5-Methoxy-8-Nitroquinoline (B7806900) (Precursor)

This step is analogous to the nitration of similar activated quinoline systems.[6]

  • Reagents: 5-Methoxyquinoline (B23529), Nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

    • Slowly add 5-methoxyquinoline to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated yellow solid, 5-methoxy-8-nitroquinoline, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction to this compound

This protocol is adapted from the reduction of a positional isomer, 5-nitro-8-methoxyquinoline.[6]

  • Reagents: 5-Methoxy-8-nitroquinoline, Reducing agent (e.g., Tin(II) chloride or catalytic hydrogenation with Pd/C), Solvent (e.g., concentrated hydrochloric acid, ethanol).

  • Procedure (using Tin and HCl):

    • Dissolve 5-methoxy-8-nitroquinoline in concentrated hydrochloric acid.

    • Add tin (Sn) dust portion-wise to the solution with vigorous stirring.

    • Heat the mixture on a water bath (e.g., for 1 hour) until the reaction is complete (disappearance of the starting material by TLC).

    • Cool the reaction mixture and neutralize it carefully with a concentrated base solution (e.g., NaOH or Na₂CO₃) until basic.

    • Extract the product into an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified to the desired level (e.g., >95%) using standard laboratory techniques.

  • Method: Flash column chromatography.

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly effective. The precise ratio should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.

    • Load the solution onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Elute the column with an increasing gradient of ethyl acetate.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Application in Synthesis: The Chen Auxiliary

A primary application of this compound in drug development is its use as the "Chen Auxiliary," a transient directing group for palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds to synthesize pyrrolidones.[2] This transformation is valuable for creating scaffolds found in many biologically active molecules.

Experimental Workflow for Pyrrolidone Synthesis

The workflow involves three key stages: installation of the auxiliary, the C-H activation/cyclization step, and the removal of the auxiliary.

G A Carboxylic Acid (Starting Material) C Amide Bond Formation A->C B This compound (Chen Auxiliary) B->C D Amide-Auxiliary Conjugate C->D e.g., EDC, HOBt E Amide-Auxiliary Conjugate F Pd-Catalyzed Intramolecular Amination E->F Pd(OAc)₂, Oxidant G Cyclized Pyrrolidinone (Auxiliary Attached) F->G γ-C(sp³)–H Activation H Cyclized Pyrrolidinone (Auxiliary Attached) I Deprotection H->I e.g., CAN, mild conditions J Final Pyrrolidinone Product I->J K Recovered Auxiliary I->K

Workflow for Pyrrolidone Synthesis using Chen Auxiliary.
Detailed Protocol for C-H Activation Application

This is a general procedure based on its reported use.[2]

  • Step 1 (Amide Formation): Couple the carboxylic acid of interest with this compound using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) in a suitable solvent like DMF or CH₂Cl₂ to form the amide conjugate. Purify by chromatography.

  • Step 2 (Cyclization): To a solution of the amide-auxiliary conjugate in a solvent like 1,2-dichloroethane, add a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Oxone® or benzoquinone). Heat the reaction mixture until the starting material is consumed. The reaction cyclizes the molecule to form the pyrrolidinone ring.

  • Step 3 (Auxiliary Removal): After purification of the cyclized product, remove the 8-amino-5-methoxyquinoline auxiliary under mild oxidative conditions. A common reagent for this is ceric ammonium (B1175870) nitrate (B79036) (CAN) at room temperature.[2] This cleavage yields the final N-H pyrrolidinone product and regenerates the auxiliary, which can potentially be recovered.

Conclusion

This compound is a versatile and powerful tool for synthetic chemists in the field of drug discovery. Its well-defined physical properties and predictable reactivity make it a reliable component in complex synthetic routes. The ability to function as a removable directing group for strategic C-H bond activation allows for the efficient construction of valuable pyrrolidinone cores and other complex nitrogen-containing molecules, streamlining the path to novel therapeutic candidates. This guide provides the core data and methodologies required for its effective utilization in a research and development setting.

References

5-Methoxyquinolin-8-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxyquinolin-8-amine, a key intermediate in pharmaceutical synthesis. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of experimental workflows and potential degradation pathways to support research and development activities.

Core Physicochemical Properties

This compound is a substituted quinoline (B57606) derivative.[1] Its fundamental properties are crucial for understanding its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O[2][3]
Molecular Weight174.20 g/mol [1]
Melting Point90-95 °C[1][2]
pKa (Predicted)3.98 ± 0.12[2]
LogP (Predicted)2.40680[2]
AppearancePowder[1]

Solubility Profile

Understanding the solubility of this compound is critical for its use in synthesis and formulation. Due to the basic nature of the amine group, its solubility is expected to be pH-dependent. Aromatic amines generally exhibit solubility in organic solvents.[4]

Note: The following data is illustrative and represents expected trends. Actual experimental values should be determined empirically.

Table 1: Illustrative Aqueous Solubility Profile

pHPredicted Solubility (mg/mL)Method
2.0> 10Shake-Flask
4.05 - 10Shake-Flask
7.0< 1Shake-Flask
9.0< 0.5Shake-Flask
12.0< 0.1Shake-Flask

Table 2: Illustrative Solubility in Organic Solvents

SolventPredicted Solubility Category
MethanolSoluble
EthanolSoluble
AcetonitrileSoluble
DichloromethaneFreely Soluble
Ethyl AcetateSparingly Soluble
HeptaneInsoluble
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., buffered solutions of different pH, or organic solvents) in a sealed, clear container.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Collect supernatant B->C D Filter through 0.22 µm filter C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: Experimental workflow for shake-flask solubility determination.

Stability Profile

Assessing the stability of this compound is essential for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are used to identify potential degradation products and pathways.

Note: The following data is illustrative and represents expected outcomes from a forced degradation study.

Table 3: Illustrative Forced Degradation Study Results

ConditionDurationDegradation (%)Major Degradation Products
0.1 N HCl (aq), 60 °C24 hours< 5%-
0.1 N NaOH (aq), 60 °C24 hours10-15%Oxidative and hydrolytic degradants
3% H₂O₂, 25 °C24 hours> 20%N-oxide, hydroxylated quinoline
Heat (80 °C, solid state)7 days< 2%-
Photostability (ICH Q1B)7 days5-10%Photolytic products
Experimental Protocol: Forced Degradation Study

This study exposes the compound to various stress conditions to accelerate its degradation.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water). For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acidic: Add an appropriate amount of acid (e.g., to a final concentration of 0.1 N HCl) and heat (e.g., 60 °C).

    • Basic: Add an appropriate amount of base (e.g., to a final concentration of 0.1 N NaOH) and heat (e.g., 60 °C).

    • Oxidative: Add an oxidizing agent (e.g., to a final concentration of 3% H₂O₂) and keep at room temperature.

    • Thermal: Expose the solid compound to elevated temperatures (e.g., 80 °C).

    • Photolytic: Expose the solid or solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 1, 3, 7 days for solid state).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions and solid samples of this compound B Acidic (e.g., 0.1 N HCl, 60°C) A->B C Basic (e.g., 0.1 N NaOH, 60°C) A->C D Oxidative (e.g., 3% H2O2, 25°C) A->D E Thermal (e.g., 80°C, solid) A->E F Photolytic (ICH Q1B) A->F G Collect samples at time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC-UV/PDA G->H I Identify degradants by LC-MS H->I

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized, particularly under oxidative and photolytic stress. The primary amine is susceptible to oxidation, and the quinoline ring can undergo various reactions.

G cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV light) A This compound B N-oxide derivative A->B Oxidation of amine C Hydroxylated quinoline ring A->C Oxidation of quinoline D Dimerization products A->D Photochemical reaction E Ring-opened products A->E Photochemical reaction

References

Unveiling the Structural Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 5-Methoxyquinolin-8-amine. While a definitive, publicly available crystal structure for this specific compound is not currently documented in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories, this paper outlines the essential experimental protocols and data presentation standards that would be employed in its determination. The guide serves as a robust framework for researchers undertaking the crystallographic analysis of this and similar small organic molecules.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for the planning and execution of crystallization experiments.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O[1][2][3]
Molecular Weight174.20 g/mol [1][2][3]
CAS Number30465-68-0[1][2][3]
Melting Point90-95 °C[1]
Boiling Point355.7 °C at 760 mmHg[1]
Density1.217 g/cm³[1]
pKa3.98 ± 0.12 (Predicted)[1]

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of the crystal structure of a compound like this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following sections detail the generalized experimental protocols for such an analysis.

Synthesis and Purification

The synthesis of this compound can be achieved through various reported methods. A common route involves the reduction of 5-methoxy-8-nitroquinoline (B7806900).[4]

Synthesis Example:

  • Starting Material: 5-methoxy-8-nitroquinoline

  • Reagents: Anhydrous ethanol (B145695), Palladium on carbon (Pd/C) catalyst, Hydrogen gas

  • Procedure: 5-methoxy-8-nitroquinoline is dissolved in anhydrous ethanol under a nitrogen atmosphere. A catalytic amount of Pd/C is added. The mixture is then stirred under a hydrogen atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified by recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water). The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The X-ray source is typically a sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Collection Strategy: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Data Reduction and Structure Solution

The raw diffraction images are processed to extract the intensities and positions of the Bragg reflections.

  • Data Reduction: The raw data is integrated, scaled, and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). This process yields a list of unique reflection indices (hkl) and their corresponding intensities and standard uncertainties.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the measured intensities to derive a set of phases for the structure factors, which in turn are used to calculate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor.

Visualization of the Experimental Workflow

The logical flow of the crystal structure analysis process is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

References

Quantum Chemical Blueprint for 5-Methoxyquinolin-8-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyquinolin-8-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a quinoline (B57606) derivative, it belongs to a class of compounds known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is paramount for designing and developing novel therapeutics. Quantum chemical calculations offer a powerful in-silico approach to elucidate these fundamental characteristics, providing insights that can guide rational drug design and optimization.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to this compound. It outlines the theoretical methodologies, expected outcomes, and the significance of the calculated parameters in the context of drug development. While a comprehensive set of published quantum chemical data for this specific molecule is not yet available, this guide details the established computational protocols used for analogous quinoline derivatives, enabling researchers to conduct their own in-depth analyses.

Core Computational Methodologies

Density Functional Theory (DFT) is the most widely employed quantum chemical method for studying molecules of this size due to its excellent balance of accuracy and computational cost. The following sections detail the standard protocols for key calculations.

Geometry Optimization

The first and most crucial step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure.

Protocol:

  • Initial Structure Input: The starting point is an approximate 3D structure of this compound, which can be generated using molecular building software.

  • Computational Method: Geometry optimization is typically performed using DFT with a hybrid functional such as B3LYP.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d) or a more flexible one like 6-311++G(d,p), is commonly chosen to describe the atomic orbitals.

  • Optimization Algorithm: An energy minimization algorithm, like the Berny optimization, is used to iteratively adjust the atomic coordinates until a stationary point on the potential energy surface is found.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

The output of this calculation provides precise bond lengths, bond angles, and dihedral angles.

Vibrational Analysis

Vibrational frequency calculations are not only essential for confirming a stable geometry but also for predicting the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Prerequisite: A fully optimized molecular geometry is required.

  • Computational Method: The same DFT functional (e.g., B3LYP) and basis set used for geometry optimization are employed to calculate the second derivatives of the energy with respect to the atomic coordinates.

  • Frequency Scaling: The calculated vibrational frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to improve agreement with experimental data.[1]

  • Spectral Analysis: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to validate the computational model and to aid in the assignment of vibrational modes to specific functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region.[2]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Their energies and spatial distributions are crucial for understanding a molecule's reactivity and electronic properties.

Protocol:

  • Prerequisite: An optimized molecular geometry is necessary.

  • Calculation: The HOMO and LUMO energies are obtained from the output of the DFT calculation.

  • Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Data Presentation: Expected Quantitative Outcomes

While specific pre-calculated data for this compound is not available in the literature, the following tables illustrate the type of quantitative data that would be generated from the aforementioned calculations. These tables serve as a template for presenting the results of a computational study on this molecule.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-N (amine)e.g., 1.40
C-O (methoxy)e.g., 1.36
C-C (aromatic)e.g., 1.39 - 1.42
Bond Angles C-C-N (amine)e.g., 120.5
C-O-C (methoxy)e.g., 118.0
Dihedral Angles C-C-O-C (methoxy)e.g., 5.0

Table 2: Key Vibrational Frequencies (Illustrative)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H Asymmetric StretchAmine (-NH₂)e.g., 3450
N-H Symmetric StretchAmine (-NH₂)e.g., 3360
C-H Aromatic StretchQuinoline Ringe.g., 3050 - 3150
C-H Aliphatic StretchMethoxy (-OCH₃)e.g., 2950
C=C/C=N StretchQuinoline Ringe.g., 1500 - 1600
C-N StretchAmine (-NH₂)e.g., 1300
C-O StretchMethoxy (-OCH₃)e.g., 1250

Table 3: Electronic Properties (Illustrative)

PropertyCalculated Value (eV)
HOMO Energy e.g., -5.8
LUMO Energy e.g., -1.2
HOMO-LUMO Gap (ΔE) e.g., 4.6
Dipole Moment e.g., 2.5 Debye

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the quantum chemical analysis of this compound.

G Quantum Chemical Calculation Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B H Final Optimized Structure B->H C Frequency Calculation D Vibrational Analysis (IR/Raman Spectra) C->D I Confirmation of Energy Minimum C->I E Electronic Property Calculation F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H->C H->E G HOMO-LUMO and Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy Energy_Gap Energy Gap (ΔE) Reactivity_High Higher Reactivity (Electronically Excitable) Energy_Gap->Reactivity_High Small ΔE Reactivity_Low Lower Reactivity (More Stable) Energy_Gap->Reactivity_Low Large ΔE

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, 5-Methoxyquinolin-8-amine has emerged as a compound of significant interest for therapeutic development. Its structural features suggest the potential for diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the biological activity screening of this compound and its close structural analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to further explore the therapeutic promise of this quinoline derivative.

Synthesis of this compound

The synthesis of this compound is a critical first step in its biological evaluation. A common synthetic route involves a multi-step process starting from 8-hydroxyquinoline (B1678124).

A general synthesis protocol is as follows:

  • Methoxylation of 8-Hydroxyquinoline: 8-Hydroxyquinoline is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically refluxed for an extended period to ensure complete conversion to 8-methoxyquinoline (B1362559).

  • Nitration of 8-Methoxyquinoline: The resulting 8-methoxyquinoline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group at the 5-position, yielding 5-nitro-8-methoxyquinoline.

  • Reduction of the Nitro Group: Finally, the nitro group of 5-nitro-8-methoxyquinoline is reduced to an amino group to afford the target compound, this compound. This reduction can be achieved using various reducing agents, such as tin dust in the presence of concentrated hydrochloric acid[1]. The final product is then purified using techniques like column chromatography.

Anticancer Activity

Table 1: Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline (a structural analog) against various cancer cell lines.

Cancer Cell LineIC50 (µM)
HCT116 (Colon Cancer)0.33[2]
Caco-2 (Colon Cancer)0.51[2]
AGS (Gastric Cancer)3.6[2]
PANC-1 (Pancreatic Cancer)18.4[2]
SMMC-7721 (Liver Cancer)9.7[2]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with This compound incubate_overnight->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based cytotoxicity screening.

Antimicrobial Activity

The quinoline core is present in many antimicrobial agents. While direct antimicrobial data for this compound is limited, related 8-hydroxyquinoline derivatives have shown significant activity against a range of bacterial and fungal pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of Representative 8-Hydroxyquinoline Derivatives against Various Microorganisms.

CompoundMicroorganismMIC (µg/mL)
8-HydroxyquinolineStaphylococcus aureus-
Escherichia coli-
Cloxyquin (5-chloro-8-hydroxyquinoline)Mycobacterium tuberculosis0.062 - 0.25[3]
Nitroxoline (5-nitro-8-hydroxyquinoline)Staphylococcus aureus-
Escherichia coli-

Note: Specific MIC values for 8-Hydroxyquinoline and Nitroxoline against S. aureus and E. coli are not provided in the search results, but their general antibacterial activity is mentioned.

Experimental Protocol: Agar (B569324) Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile petri dishes

  • This compound (dissolved in a suitable solvent)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Agar Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the this compound solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare Inoculated Agar Plates start->prepare_plates create_wells Create Wells in Agar prepare_plates->create_wells add_samples Add Test Compound & Controls to Wells create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion assay.

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties. While specific in vivo data for this compound is not available, the general protocols for assessing anti-inflammatory activity provide a roadmap for its evaluation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% in saline)

  • This compound (formulated for oral or intraperitoneal administration)

  • Positive control (e.g., indomethacin (B1671933) or diclofenac)

  • Vehicle control

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups and administer this compound, the positive control, or the vehicle control.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Potential Signaling Pathways

The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanism of action for this compound is yet to be fully elucidated, related compounds have been shown to modulate key pathways involved in cancer progression. For instance, an 8-methoxy-indoloquinoline derivative has been reported to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway[2]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline This compound (Analog) Quinoline->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The available data on its structural analogs strongly suggest its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a foundational framework for researchers to undertake a comprehensive biological activity screening of this compound. The detailed experimental protocols and the insights into potential mechanisms of action are intended to facilitate further research and accelerate the translation of this promising molecule from the laboratory to potential clinical applications. Future studies should focus on obtaining specific quantitative data for this compound and elucidating its precise molecular targets and signaling pathways to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Properties, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, identified by CAS number 401566-79-8. This pyrazole (B372694) derivative is a critical intermediate in the synthesis of Teneligliptin (B1682743), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] This document will delve into the physicochemical properties, synthesis methodologies, and the biological context of this key intermediate, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

Physicochemical Properties

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a white to light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 401566-79-8[3][4]
Molecular Formula C₁₄H₁₈N₄[5]
Molecular Weight 242.32 g/mol [5]
IUPAC Name 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[4]
Appearance White to light yellow powder/crystal[3]
Melting Point 107.0 to 111.0 °C[3]
XLogP3 2.1[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 2[5]

Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a multi-step process. Several synthetic routes have been reported in the literature, particularly in patent filings. A common approach involves the reaction of a pyrazole precursor with a protected piperazine, followed by deprotection.

Experimental Protocol: Synthesis from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

One documented method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a protected piperazine, followed by deprotection.[6]

Step 1: Synthesis of tert-butyl-4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

  • To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in dimethylformamide, add piperazine-1-carboxylic acid tert-butyl ester and an inorganic base such as potassium carbonate.[6]

  • Heat the reaction mixture, for example, to 120-140 °C.[6]

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

  • Upon completion, the reaction is worked up to isolate the intermediate product, tert-butyl-4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate.[6]

Step 2: Deprotection to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • The intermediate from Step 1 is then treated with an acid to remove both the formyl and the tert-butoxycarbonyl (Boc) protecting groups.[6]

  • Acids such as para-toluene sulfonic acid in an inert solvent like methanol (B129727) can be used.[6]

  • The reaction can be carried out at an elevated temperature, for instance, 75 to 80 °C.[6]

  • After the reaction is complete, the product is isolated and purified to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

G cluster_synthesis Synthesis Workflow start 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate tert-butyl-4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate start->intermediate + Boc-piperazine (K2CO3, DMF) product 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediate->product Deprotection (p-TsOH, Methanol)

A simplified workflow for the synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Role in the Synthesis of Teneligliptin

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a crucial building block for the synthesis of Teneligliptin.[1][2] The synthesis of Teneligliptin involves the coupling of this intermediate with a protected proline derivative.

Experimental Protocol: Synthesis of Teneligliptin

A representative procedure for the synthesis of Teneligliptin from its key intermediate is outlined below, based on patent literature.[7][8]

  • The synthesis begins with the coupling of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a suitably protected proline derivative, such as N-tert-Butoxycarbonyl-L-trans-4-hydroxyproline, which is activated for amide bond formation.[7]

  • The resulting intermediate undergoes further transformations, including reaction with 1,3-thiazolidine.[7]

  • A final deprotection step, often using an acid like trifluoroacetic acid in a solvent such as dichloromethane, yields Teneligliptin.[7][8]

  • The final product is then purified using techniques like silica (B1680970) gel column chromatography.[8]

Biological Context: Mechanism of Action of Teneligliptin

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[9] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins.[9]

This leads to:

  • Glucose-dependent stimulation of insulin (B600854) secretion: Elevated GLP-1 levels act on pancreatic β-cells to increase insulin release in response to high blood glucose.

  • Inhibition of glucagon (B607659) secretion: GLP-1 also suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The overall effect is improved glycemic control in patients with type 2 diabetes.

G cluster_pathway Teneligliptin Mechanism of Action teneligliptin Teneligliptin dpp4 DPP-4 Enzyme teneligliptin->dpp4 Inhibits glp1_active Active GLP-1 dpp4->glp1_active Inactivates pancreas Pancreatic Islets glp1_active->pancreas Stimulates glp1_inactive Inactive GLP-1 insulin ↑ Insulin Secretion (β-cells) pancreas->insulin glucagon ↓ Glucagon Secretion (α-cells) pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose (reduces hepatic glucose output)

Signaling pathway illustrating the inhibition of DPP-4 by Teneligliptin.

Suppliers

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is available from various chemical suppliers. A selection of suppliers is listed below.

SupplierPurityPrice (USD)Link
Sigma-Aldrich-$17.25 (250 mg) - $552.00 (100 g)--INVALID-LINK--
TCI Chemicals>98.0%Contact for pricing--INVALID-LINK--
BLDpharm-Contact for pricing--INVALID-LINK--
PharmaffiliatesHigh PurityLogin for pricing--INVALID-LINK--
ChemicalBook99%$2.00 - $30.00 / kg--INVALID-LINK--
IndiaMART-~₹300 / kg--INVALID-LINK--

Please note that prices are subject to change and may vary based on quantity and purity.

Conclusion

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a fundamentally important intermediate for the synthesis of the anti-diabetic drug Teneligliptin. A thorough understanding of its properties, synthesis, and biological relevance is essential for researchers and professionals engaged in the development of DPP-4 inhibitors and other related therapeutic agents. The information provided in this guide serves as a valuable technical resource to support these endeavors.

References

5-Methoxyquinolin-8-amine: A Versatile Heterocyclic Building Block for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyquinolin-8-amine, a substituted quinoline (B57606) derivative, has emerged as a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a bidentate chelation site, have led to its prominence as an efficient directing group in transition metal-catalyzed carbon-hydrogen (C-H) bond functionalization reactions. This capability allows for the regioselective synthesis of complex molecules, most notably pyrrolidines and related heterocycles, which are prevalent scaffolds in numerous biologically active compounds. Furthermore, the broader 8-aminoquinoline (B160924) core is the foundational structure for a class of potent antimalarial drugs, suggesting a rich, albeit underexplored, therapeutic potential for derivatives of this compound. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a directing group and the biological significance of its structural class. Detailed experimental protocols, data tables, and pathway diagrams are included to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a pale yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Melting Point 90-95 °C[2]
Boiling Point 355.7 °C at 760 mmHg[2]
Density 1.217 g/cm³[2]
CAS Number 30465-68-0[2]
Appearance Pale yellow solid[1]
XLogP3 1.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 8-hydroxyquinoline. A general synthetic approach involves the methylation of the hydroxyl group, followed by nitration and subsequent reduction of the nitro group to an amine.

A related synthesis of 8-Methoxyquinoline-5-amino acetic acid begins with the nitration of 8-methoxyquinoline (B1362559) to yield 5-nitro-8-methoxyquinoline.[3] The nitro group is then reduced to an amine using a reducing agent like tin dust in the presence of hydrochloric acid.[3]

Application in Organic Synthesis: A Removable Directing Group

A primary application of this compound in organic synthesis is its use as a highly effective bidentate directing group, often referred to as an auxiliary, in palladium-catalyzed C-H functionalization reactions.[4] This strategy enables the selective activation and subsequent functionalization of otherwise unreactive C(sp³)-H bonds, providing a powerful tool for the construction of complex molecular architectures.[5] The 8-aminoquinoline moiety can be readily installed via amide bond formation and later removed under mild conditions.[5]

Synthesis of Pyrrolidones via Palladium-Catalyzed C-H Amination

One of the most significant applications of the 8-aminoquinoline auxiliary is in the intramolecular amination of unactivated γ-C(sp³)-H bonds to synthesize pyrrolidones.[5] Pyrrolidines are a common structural motif in many natural products and pharmaceuticals.

Below is a representative experimental protocol for this transformation, adapted from methodologies described for 8-aminoquinoline auxiliaries.

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination of an Unactivated γ-C(sp³)-H Bond

Materials:

  • Substrate (N-alkyl-N-(5-methoxyquinolin-8-yl)carboxamide)

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Pivalic acid (as an additive, optional but often beneficial)

  • tert-Amyl alcohol or a similar high-boiling point solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the N-alkyl-N-(5-methoxyquinolin-8-yl)carboxamide substrate (1 equivalent), palladium acetate (0.05 equivalents), and cesium carbonate (2.5-3.5 equivalents).

  • If used, add pivalic acid (0.2 equivalents).

  • Add anhydrous tert-amyl alcohol to the vessel.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrrolidone derivative.

Workflow for Pyrrolidone Synthesis using this compound Auxiliary:

G cluster_synthesis Pyrrolidone Synthesis Workflow Start Starting Material (Carboxylic Acid) Amide_Formation Amide Formation with This compound Start->Amide_Formation Substrate Substrate (N-alkyl-N-(5-methoxyquinolin-8-yl)carboxamide) Amide_Formation->Substrate Pd_Catalysis Palladium-Catalyzed Intramolecular C-H Amination Substrate->Pd_Catalysis Pyrrolidone_Aux Pyrrolidone with Directing Group Pd_Catalysis->Pyrrolidone_Aux Removal Auxiliary Removal (e.g., with CAN or acid) Pyrrolidone_Aux->Removal Final_Product Final Product (Pyrrolidone) Removal->Final_Product

Caption: Workflow for the synthesis of pyrrolidones.

Removal of the this compound Directing Group

The utility of this compound as a directing group is enhanced by its facile removal to reveal the desired functional group, typically a carboxylic acid or primary amide. A common method for the removal of the 8-aminoquinoline auxiliary involves treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) at room temperature.[5] Acid-catalyzed hydrolysis is another effective method for cleaving the amide bond and recovering the directing group.

Biological Significance of the 8-Aminoquinoline Scaffold

While this compound is primarily utilized as a synthetic intermediate, its core structure, 8-aminoquinoline, is the cornerstone of a class of important antimalarial drugs.[1] Primaquine (B1584692) and tafenoquine (B11912) are prominent examples of 8-aminoquinoline derivatives used for the treatment of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[1]

Proposed Mechanism of Antimalarial Action

The antimalarial activity of 8-aminoquinolines is believed to be mediated by their metabolites.[6] The current hypothesis for the mechanism of action of primaquine involves a two-step biochemical relay:

  • Metabolic Activation: The parent 8-aminoquinoline compound is metabolized by host liver enzymes, predominantly cytochrome P450 2D6 (CYP2D6), to form reactive intermediates.

  • Generation of Reactive Oxygen Species (ROS): These metabolites then undergo redox cycling with cytochrome P450 reductase, leading to the generation of high levels of reactive oxygen species (ROS).[2] This oxidative stress is thought to damage the parasite's cellular components, including its DNA and mitochondrial membranes, ultimately leading to parasite death.[7]

Some 8-aminoquinoline derivatives have also been shown to inhibit hematin (B1673048) polymerization, a crucial detoxification pathway for the malaria parasite.[3]

Proposed Signaling Pathway for the Antimalarial Action of 8-Aminoquinolines:

G cluster_moa Proposed Antimalarial Mechanism of 8-Aminoquinolines Drug 8-Aminoquinoline Drug (e.g., Primaquine) Metabolism Metabolism by Host CYP2D6 Drug->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites Redox_Cycling Redox Cycling with Cytochrome P450 Reductase Metabolites->Redox_Cycling ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Damage Parasite Damage ROS->Damage DNA_Damage DNA Damage Damage->DNA_Damage Mito_Damage Mitochondrial Membrane Disruption Damage->Mito_Damage Parasite_Death Parasite Death DNA_Damage->Parasite_Death Mito_Damage->Parasite_Death

Caption: Proposed mechanism of antimalarial action.

Conclusion

This compound is a heterocyclic building block of significant value to the fields of organic synthesis and medicinal chemistry. Its role as a robust and removable directing group for C-H functionalization has enabled the efficient synthesis of complex and valuable molecules. While its direct biological applications are not yet established, the proven antimalarial activity of the broader 8-aminoquinoline class provides a strong rationale for the exploration of this compound derivatives as potential therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile compound in their synthetic and drug discovery endeavors.

References

The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the fields of organic synthesis and medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from a byproduct of industrial processes to a privileged structure in modern drug discovery is a testament to over a century of chemical innovation.[1] This technical guide provides an in-depth exploration of the discovery and historical development of quinoline derivatives, with a focus on the seminal synthetic methodologies that enabled their widespread investigation and the pharmacological applications that continue to drive research today. We will delve into the classical named reactions that form the bedrock of quinoline synthesis, present detailed experimental protocols for these foundational methods, and summarize key quantitative data to allow for effective comparison. Furthermore, this guide will illustrate the critical role of quinoline derivatives in medicine, particularly as antimalarial agents, by detailing their mechanism of action and the experimental workflows used in their evaluation.

Historical Milestones in the Discovery of Quinoline

The story of quinoline begins in the early 19th century with two independent discoveries. In 1834, German chemist Friedlieb Ferdinand Runge isolated a colorless, oily substance from coal tar, which he named "leukol".[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the alkaline distillation of the antimalarial alkaloid quinine (B1679958), naming it "Chinolein". It was later established that these two substances were, in fact, the same compound, a realization that linked the industrial byproduct to a potent, naturally occurring therapeutic. The structural elucidation of quinoline, correctly identifying its fused benzene and pyridine ring system, was a significant achievement of the time, paving the way for the rational design of synthetic routes to this important heterocycle.

The late 1800s saw a flurry of activity in the synthesis of quinoline derivatives, driven in large part by the burgeoning synthetic dye industry and the desire to create synthetic alternatives to naturally sourced alkaloids like quinine. This era gave rise to a host of named reactions that are still fundamental to quinoline chemistry today, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[1] These classical methods, discovered within a relatively short period, opened the door to the systematic exploration of the chemical space around the quinoline nucleus and laid the groundwork for its eventual emergence as a critical pharmacophore.

Classical Syntheses of the Quinoline Core

The development of robust methods for constructing the quinoline ring system was a pivotal achievement in 19th-century organic chemistry. Below are descriptions of some of the most historically significant and enduring of these reactions.

The Skraup Synthesis (1880)

One of the oldest and most well-known methods for preparing quinolines, the Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide.[1][2] The reaction is notoriously vigorous and exothermic, often requiring a moderator like ferrous sulfate (B86663) to control its rate.[2]

The mechanism proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde, subsequent acid-catalyzed cyclization, and finally, oxidation to yield the aromatic quinoline ring.

The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, which allows for the synthesis of a wider variety of substituted quinolines.[1][3][4] This reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, or by Lewis acids.[1][3][4] The α,β-unsaturated carbonyl compound can even be prepared in situ from two carbonyl compounds via an aldol (B89426) condensation, a variation known as the Beyer method.[4]

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[5][6] The reaction can be catalyzed by either acids or bases and is widely used for the preparation of polysubstituted quinolines.[5][6]

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[5] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline and the second carbonyl compound, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring.

The Combes Quinoline Synthesis (1888)

The Combes synthesis is characterized by the acid-catalyzed condensation of an aniline with a β-diketone.[1][5] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[1] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization under acidic conditions.[1][5]

The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a route to quinoline-4-carboxylic acids.[7] It involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] The base hydrolyzes the amide bond in isatin to form an intermediate keto-acid, which then condenses with the other carbonyl reactant, followed by cyclization and dehydration.[7]

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[2][6][8] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate.[2][6][8] The resulting intermediate then undergoes a high-temperature thermal cyclization, followed by hydrolysis and decarboxylation to yield the 4-hydroxyquinoline (B1666331) product.[2][6][8]

Quantitative Data on Classical Quinoline Syntheses

The efficiency of these classical methods can vary significantly depending on the specific substrates and reaction conditions employed. The following table provides a comparative overview of typical yields for some of these foundational reactions.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)145 - 1706~14-47
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (e.g., HCl, H₂SO₄)100 - 1403 - 1242 - 89
Friedländer Synthesis o-Aminobenzaldehyde/ketone, Carbonyl CompoundAcid or Base150 - 2203 - 677 - 95
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄, PPA)100 - 1501 - 4Varies
Conrad-Limpach-Knorr Aniline, β-KetoesterAcid or Thermal140 - 2501 - 6Up to 95

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for several of the key classical quinoline syntheses. These are intended to serve as a practical guide for researchers.

Skraup Synthesis of Quinoline

This procedure is adapted from established methods and should be performed with caution due to the exothermic nature of the reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully prepare a mixture of aniline, glycerol, and the oxidizing agent (nitrobenzene).

  • If using, add ferrous sulfate to the mixture.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in a controlled manner to manage the initial exotherm.

  • Once the addition is complete, cautiously heat the mixture. The reaction is exothermic and may become vigorous.

  • After the initial vigorous reaction subsides, continue to heat the mixture to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the excess acid by slowly adding a base, such as a concentrated sodium hydroxide (B78521) solution, until the solution is alkaline.

  • Isolate the crude quinoline from the aqueous mixture, typically by steam distillation.

  • Purify the collected quinoline by fractional distillation.

Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the Friedländer synthesis.

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminoacetophenone)

  • A ketone with an α-methylene group (e.g., acetone)

  • Base (e.g., sodium hydroxide) or Acid (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol (B145695) or acetic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone and the second ketone in the chosen solvent.

  • Add the catalyst (either a base or an acid) to the mixture.

  • Heat the reaction mixture to reflux for a period of 3 to 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Doebner-von Miller Synthesis of 2-Methylquinoline (B7769805) (Quinaldine)

This is a representative protocol for the synthesis of a substituted quinoline using the Doebner-von Miller reaction.

Materials:

  • Aniline

  • Crotonaldehyde (B89634) (or acetaldehyde, which will form crotonaldehyde in situ)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (optional, as a Lewis acid catalyst)

Procedure:

  • In a reaction vessel, prepare a solution of aniline hydrochloride by carefully mixing aniline and concentrated hydrochloric acid.

  • Slowly add crotonaldehyde to the acidic aniline solution with stirring.

  • If using, add zinc chloride to the reaction mixture.

  • Heat the mixture, typically under reflux, for several hours.

  • After the reaction is complete, cool the mixture and make it alkaline by the addition of a base (e.g., sodium hydroxide solution).

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 2-methylquinoline by distillation.

Quinoline Derivatives in Drug Development: The Antimalarial Story

The history of quinoline derivatives is inextricably linked with the fight against malaria. Quinine, an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[9] The quest for synthetic alternatives to quinine, spurred by the logistical challenges of its supply, led to the development of a range of synthetic quinoline-based antimalarials.

Key Historical Antimalarial Quinolines
  • Quinine: Isolated in 1820, quinine was the mainstay of malaria treatment for over a century.[9] It is a blood schizonticidal agent, effective against the erythrocytic stages of the malaria parasite.

  • Chloroquine (B1663885): Synthesized in 1934, chloroquine emerged as a highly effective and widely used antimalarial drug after World War II.[10] Its low cost and high efficacy made it a cornerstone of global malaria eradication campaigns.[10] However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum has significantly limited its use in many parts of the world.

  • Primaquine (B1584692): An 8-aminoquinoline, primaquine is unique in its ability to target the liver stages of the malaria parasite, making it crucial for the radical cure of Plasmodium vivax and Plasmodium ovale malaria.

  • Mefloquine (B1676156): Developed in the 1970s, mefloquine is another potent blood schizonticide used for both the treatment and prophylaxis of malaria.

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, including chloroquine and quinine, involves the disruption of the parasite's heme detoxification pathway. Inside the infected red blood cell, the malaria parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.

Quinoline antimalarials, which are weak bases, accumulate to high concentrations in the acidic food vacuole of the parasite. Here, they are thought to interfere with the heme polymerization process, either by capping the growing hemozoin crystal or by forming a complex with heme that prevents its incorporation into the crystal. The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative damage and cell death.

Hemozoin_Inhibition cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Quinoline Complex Heme->Complex Death Parasite Death Heme->Death Oxidative Stress Membrane Damage Quinoline Quinoline Antimalarial (e.g., Chloroquine) Quinoline->Heme Binding Quinoline->Hemozoin Capping

Caption: Mechanism of action of quinoline antimalarials.

Quantitative Data on Antimalarial Activity

The efficacy of antimalarial drugs is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the in vitro growth of the parasite by 50%. The following table presents historical IC₅₀ values for key quinoline antimalarials against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

CompoundIC₅₀ (nM) against P. falciparum (3D7 Strain)
Quinine 6.2
Chloroquine ~10 - 20
Mefloquine ~20 - 40
Primaquine ~1000 - 2000

Note: IC₅₀ values can vary between studies depending on the specific assay conditions.

Physicochemical Properties of Key Antimalarial Quinolines

The physicochemical properties of these drugs play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyQuinineChloroquineMefloquinePrimaquine
Molecular Formula C₂₀H₂₄N₂O₂C₁₈H₂₆ClN₃C₁₇H₁₆F₆N₂OC₁₅H₂₁N₃O
Molar Mass ( g/mol ) 324.42319.87378.31259.34
LogP (octanol/water) 3.44.63.62.5
pKa (most basic) ~8.5~10.2~9.0~10.3

Experimental Workflows

The discovery and development of new quinoline-based drugs involve a series of well-defined experimental workflows, from initial synthesis to biological evaluation.

General Workflow for Quinoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of a quinoline derivative, applicable to many of the classical methods described.

Synthesis_Workflow Reactants Select Reactants (e.g., Aniline derivative, Carbonyl compound) Reaction Perform Reaction (e.g., Reflux with catalyst) Reactants->Reaction Workup Reaction Workup (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Quinoline Derivative Characterization->FinalProduct

Caption: Generalized experimental workflow for quinoline synthesis.

Workflow for Antimalarial Drug Screening

The evaluation of new quinoline derivatives for antimalarial activity follows a tiered screening process, progressing from in vitro assays to in vivo models.

Antimalarial_Screening_Workflow Compound Synthesized Quinoline Derivative InVitroActivity In Vitro Antiplasmodial Assay (e.g., against P. falciparum) Determine IC₅₀ Compound->InVitroActivity Cytotoxicity In Vitro Cytotoxicity Assay (e.g., against mammalian cells) Determine Selectivity Index InVitroActivity->Cytotoxicity Active Compounds Mechanism Mechanism of Action Studies (e.g., Heme Polymerization Inhibition Assay) Cytotoxicity->Mechanism Selective Compounds InVivo In Vivo Efficacy Studies (e.g., Murine malaria model) Mechanism->InVivo Lead Lead Compound for Further Development InVivo->Lead Efficacious Compounds

Caption: Experimental workflow for antimalarial screening.

Conclusion

From its initial discovery in coal tar to its central role in the development of life-saving medicines, the quinoline nucleus has had a profound and lasting impact on science and society. The classical synthetic methods developed in the 19th century, born from the synergy of industrial and academic research, provided the essential tools to unlock the vast chemical potential of this scaffold. While modern synthetic chemistry has introduced more sophisticated and efficient methods, these foundational reactions remain relevant and instructive. The story of quinoline antimalarials, in particular, highlights the power of chemical synthesis to address critical global health challenges. As we continue to face the threat of drug resistance, the rich history and versatile chemistry of the quinoline core will undoubtedly continue to inspire the next generation of therapeutic innovations. This guide has provided a technical overview of this remarkable journey, offering researchers the historical context, quantitative data, and practical protocols to build upon this enduring legacy.

References

Theoretical Reactivity of 5-Methoxyquinolin-8-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyquinolin-8-amine is a pivotal scaffold in medicinal chemistry and a versatile directing group in organic synthesis. Understanding its intrinsic reactivity is paramount for the rational design of novel therapeutics and the development of efficient synthetic methodologies. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, leveraging computational chemistry principles such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

The quinoline (B57606) ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds and natural products. Among its numerous derivatives, this compound has garnered significant attention due to its presence in pharmacologically active molecules and its utility as a bidentate directing group in C-H bond functionalization reactions. The interplay of the electron-donating methoxy (B1213986) group and the nucleophilic amino group, in conjunction with the electronic properties of the quinoline core, dictates its reactivity. This guide aims to provide a detailed theoretical framework to predict and rationalize the chemical behavior of this important molecule.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different chemical environments.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Melting Point 90-95 °C[2]
Boiling Point 355.7 °C at 760 mmHg[2]
pKa (Predicted) 3.98 ± 0.12[2]
LogP 1.7[1]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
PSA (Polar Surface Area) 48.14 Ų[2]

Theoretical Reactivity Analysis

The reactivity of a molecule can be rationalized by examining its electronic structure. Computational methods like Density Functional Theory (DFT) provide valuable insights into the electron distribution and orbital energies, which are key determinants of chemical reactivity.

Frontier Molecular Orbital (FMO) Theory

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Quinoline Analog)

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) where μ = -χGlobal electrophilic nature of the molecule.

Note: The actual values for this compound would require specific DFT calculations. The principles outlined in this table are based on established DFT-based reactivity theories.[4][5]

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making them likely sites for protonation and interaction with electrophiles. The amino group, being a strong electron-donating group, will increase the electron density on the aromatic ring, particularly at the ortho and para positions, making them susceptible to electrophilic substitution. The hydrogen atoms of the amino group would exhibit a positive potential, making them sites for hydrogen bonding.

Reactivity in Chemical Synthesis

This compound is not only a building block for more complex molecules but also an important auxiliary in directing chemical reactions.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from 8-hydroxyquinoline (B1678124). A general synthetic pathway is outlined below.

G cluster_synthesis Synthesis of this compound start 8-Hydroxyquinoline step1 Methylation (e.g., CH3I, K2CO3) start->step1 Reagents intermediate1 8-Methoxyquinoline (B1362559) step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 Reagents intermediate2 5-Nitro-8-methoxyquinoline step2->intermediate2 step3 Reduction (e.g., Sn/HCl or H2/Pd-C) intermediate2->step3 Reagents product This compound step3->product

Caption: Synthetic pathway for this compound.

Role as a Directing Group

The 8-aminoquinoline (B160924) moiety is a powerful bidentate directing group for transition metal-catalyzed C-H bond functionalization. The nitrogen atoms of the quinoline ring and the amino group chelate to the metal center, bringing it in close proximity to specific C-H bonds and enabling their selective activation.

G cluster_directing_group C-H Activation using 8-Aminoquinoline Directing Group substrate Substrate with 8-Aminoquinoline Group chelation Chelation Assistance substrate->chelation metal_catalyst Transition Metal Catalyst (e.g., Pd, Ru, Ni) metal_catalyst->chelation ch_activation C-H Bond Activation chelation->ch_activation functionalization Coupling with Reagent ch_activation->functionalization product_complex Functionalized Product -Metal Complex functionalization->product_complex removal Removal of Directing Group product_complex->removal final_product Final Product removal->final_product

Caption: Mechanism of 8-aminoquinoline as a directing group.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis.

Protocol for the Synthesis of 5-Nitro-8-methoxyquinoline

This protocol is adapted from a published procedure.[6]

  • Reaction Setup: In a flask, combine 8-methoxyquinoline with a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Reaction: Stir the mixture while maintaining the low temperature. The reaction is typically rapid.

  • Work-up: Pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated product, 5-nitro-8-methoxyquinoline, by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain the pure compound.

Protocol for the Reduction of 5-Nitro-8-methoxyquinoline

This protocol describes a common method for reducing the nitro group to an amine.

  • Reaction Setup: Dissolve 5-nitro-8-methoxyquinoline in a suitable solvent (e.g., ethanol or acetic acid).

  • Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Reaction: Heat the mixture if necessary and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

General Protocol for Molecular Docking of Quinoline Derivatives

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[7][8]

G cluster_docking_workflow Molecular Docking Workflow start Start protein_prep Protein Preparation (PDB file, remove water, add hydrogens) start->protein_prep ligand_prep Ligand Preparation (2D to 3D, energy minimization) start->ligand_prep grid_gen Grid Box Generation (Define binding site) protein_prep->grid_gen docking Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding energy, interactions) docking->analysis end End analysis->end

Caption: A typical workflow for molecular docking studies.

Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are investigated for various therapeutic applications. The understanding of their reactivity and electronic properties is crucial for designing molecules with desired biological activities and for predicting their metabolic fate. Molecular docking studies on quinoline derivatives have shown their potential to interact with various biological targets, including enzymes and receptors involved in cancer and infectious diseases.[9][10][11]

Conclusion

This technical guide has provided a detailed theoretical overview of the reactivity of this compound. By applying principles of Frontier Molecular Orbital theory and Molecular Electrostatic Potential analysis, a rational understanding of its chemical behavior can be achieved. The provided experimental protocols and visual workflows serve as practical resources for researchers in the fields of organic synthesis and drug discovery. Further dedicated computational studies on this specific molecule would be highly beneficial to refine the quantitative predictions of its reactivity and to accelerate the development of its applications.

References

Tautomerism in Substituted 8-Aminoquinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted 8-aminoquinolines are a cornerstone of medicinal chemistry, most notably represented by the antimalarial drugs primaquine (B1584692) and tafenoquine. The biological activity and metabolic fate of these compounds are intricately linked to their physicochemical properties, among which tautomerism plays a crucial, yet often under-explored, role. This technical guide provides an in-depth examination of the amino-imino tautomerism inherent to the 8-aminoquinoline (B160924) scaffold. It synthesizes the current understanding of the structural equilibrium, details the experimental and computational methodologies used for its characterization, and explores the potential implications for drug design, metabolism, and efficacy. While comprehensive experimental data on tautomeric constants across a wide range of substituted derivatives remains sparse, this guide establishes a framework for future research and development in this critical area.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline (8AQ) core is a privileged scaffold in drug discovery. Its derivatives are the only class of drugs approved for the radical cure of relapsing malaria, targeting the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale. The mechanism of action for these drugs is complex and believed to involve metabolic activation into reactive intermediates that induce oxidative stress.[1] This bioactivation process is highly dependent on the precise molecular structure and electronic properties of the drug, which can be significantly influenced by tautomeric equilibria.

Tautomers are structural isomers of a chemical compound that readily interconvert. For 8-aminoquinolines, the primary equilibrium of interest is the proton transfer between the exocyclic amino group and the ring nitrogen atom, resulting in amino and imino forms. The position of this equilibrium can dramatically alter a molecule's properties, including its hydrogen bonding capacity, lipophilicity, and shape, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic profiles. Understanding and controlling this tautomeric balance is a key challenge and opportunity in the development of next-generation 8AQ-based therapeutics.

The Core Concept: Amino-Imino Tautomerism

The fundamental tautomeric relationship in 8-aminoquinolines is the equilibrium between the aromatic amino form and the non-aromatic quinone-imine (imino) form. This equilibrium is influenced by several factors:

  • Electronic Effects of Substituents: Electron-withdrawing or -donating groups on the quinoline (B57606) ring can alter the relative basicity of the nitrogen atoms, thereby shifting the equilibrium.

  • Solvent Polarity and Hydrogen Bonding: Polar and protic solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions.

  • pH: The protonation state of the molecule is critical. At low pH, protonated tautomers exist, and their relative energies can differ significantly from the neutral forms.[2]

The equilibrium constant, KT, is defined as the ratio of the imino tautomer to the amino tautomer.

K_T = [Imino] / [Amino]

A thorough understanding of this equilibrium is essential for predicting a drug candidate's behavior in physiological environments.

Caption: General equilibrium between the amino and imino tautomers of the 8-aminoquinoline scaffold.

Quantitative Analysis of Tautomeric Equilibria

A significant challenge in the study of 8-aminoquinolines is the scarcity of published experimental data quantifying the tautomeric equilibrium across a range of substituents. Much of the understanding is derived from computational studies and research on analogous heterocyclic systems, such as 8-hydroxyquinolines.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (KT) can be estimated using the equation:

ΔG = -RT * ln(K_T)

Where R is the gas constant and T is the temperature in Kelvin.

The following table presents representative computational data for the related 8-hydroxyquinoline (B1678124) system to illustrate how substituent effects can be quantified. These values demonstrate the principle that relative stabilities can be determined and used to predict the predominant tautomeric form. It is important to note that these are for the keto-enol tautomerism of 8-hydroxyquinolines in the gas phase and serve as an illustrative proxy in the absence of direct data for 8-aminoquinolines.[3]

Compound/TautomerSubstituent (R)Relative Enthalpy (ΔH, kJ/mol)Tautomeric Constant (KT) (Calculated)Dominant Tautomer (%) (Calculated)
8-HydroxyquinolineH0 (Reference)1.0050.0% OH / 50.0% NH
2-Methyl-8-HQ2-CH₃-5.48.8189.8% NH
4-Methyl-8-HQ4-CH₃-1.21.6261.9% NH
5-Nitro-8-HQ5-NO₂+8.20.03796.4% OH
7-Chloro-8-HQ7-Cl+2.10.4369.9% OH

Table 1: Representative computational data on the relative stability of tautomers in substituted 8-hydroxyquinolines (a structural analogue of 8-aminoquinolines). Data is derived from calculated gas-phase enthalpies of formation and is intended to be illustrative of the principles of quantitative analysis.[3] The equilibrium is between the OH (analogous to amino) and NH (analogous to imino) forms. KT and population percentages are calculated from the provided ΔH values at 298.15 K for demonstration.

Experimental and Computational Protocols

Characterizing the tautomeric equilibrium of substituted 8-aminoquinolines requires a multi-faceted approach combining spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Objective: To identify signals unique to each tautomer and determine their relative populations by integration.

Detailed Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the substituted 8-aminoquinoline in a deuterated solvent (0.5-0.7 mL). Choice of solvent is critical; a range should be used to assess solvent effects (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Look for distinct sets of signals corresponding to different tautomers. Protons near the tautomerizing centers (e.g., N-H protons, protons on the heterocyclic ring) are most likely to show distinct chemical shifts.

    • Acquire ¹³C and ¹⁵N NMR spectra. ¹⁵N NMR is particularly sensitive to the chemical environment of the nitrogen atoms and can provide unambiguous evidence of the amino vs. imino forms.[4]

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of all signals for each tautomer present in the equilibrium mixture.

  • Temperature Variation Studies: Acquire spectra at various temperatures (e.g., from 253 K to 323 K). Changes in temperature can shift the equilibrium, and observing the corresponding changes in signal integrals can be used to calculate thermodynamic parameters (ΔH, ΔS) for the tautomerization.

  • Quantification:

    • Identify well-resolved, non-overlapping signals corresponding to each tautomer.

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

    • Calculate KT from the integral ratio. For accuracy, use multiple pairs of signals for the calculation and average the results.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study tautomeric equilibria by observing changes in the electronic absorption spectra, which are typically different for each tautomer due to differences in their conjugated π-systems.

Objective: To identify characteristic absorption bands for each tautomer and use their intensities to determine the equilibrium position under different conditions (e.g., varying solvent or pH).

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the 8-aminoquinoline derivative in a suitable solvent (e.g., methanol, acetonitrile). Create a series of dilute solutions (e.g., 10-50 µM) in different solvents or buffered solutions of varying pH.[2]

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • The amino and imino tautomers are expected to have distinct λ_max values. The aromatic amino form typically absorbs at a shorter wavelength than the more conjugated quinone-imine form.

    • By analyzing the spectra in highly polar or non-polar solvents, or at extreme pH values, one may be able to isolate the spectrum of a single dominant tautomer.

    • For mixtures, deconvolution of the overlapping spectra can be performed to determine the contribution of each species and calculate KT. This often requires comparison with spectra of "fixed" derivatives (e.g., N-methylated or O-methylated analogues) where tautomerism is blocked.

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are essential for predicting the intrinsic stability of tautomers and for aiding the interpretation of experimental spectra.

Objective: To calculate the relative Gibbs free energies of the amino and imino tautomers and predict the tautomeric equilibrium constant, KT.

Detailed Protocol:

  • Structure Generation: Build the 3D structures of both the amino and imino tautomers for the desired substituted 8-aminoquinoline.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP).[5][6]

    • Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the thermal corrections for calculating Gibbs free energy.

  • Solvation Modeling: Since experiments are performed in solution, include the effect of the solvent in the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM). Perform the optimization and frequency calculations within the selected solvent model.

  • Energy Calculation and KT Determination:

    • Extract the Gibbs free energy (G) for each tautomer from the output files.

    • Calculate the difference in Gibbs free energy: ΔG = G_imino - G_amino.

    • Calculate the tautomeric constant: KT = exp(-ΔG / RT).

  • Spectral Simulation (Optional but Recommended): Use the optimized geometries to simulate NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using Time-Dependent DFT, or TD-DFT). These simulated spectra can be directly compared with experimental results to validate the computational model and aid in spectral assignment.[2]

Caption: A workflow diagram illustrating the synergy between experimental and computational methods.

Biological and Drug Development Implications

The tautomeric state of an 8-aminoquinoline derivative can profoundly impact its interaction with biological systems, particularly during metabolic activation. The antimalarial activity of drugs like primaquine is dependent on their metabolism by cytochrome P450 enzymes, such as CYP2D6, to form redox-active species.[1]

It is hypothesized that the amino and imino tautomers, having different shapes, hydrogen bonding potentials, and electronic distributions, will serve as distinct substrates for metabolizing enzymes. One tautomer may bind more effectively to the enzyme's active site, leading to a preferred metabolic pathway, while the other may be metabolized more slowly or via a different route, potentially leading to inactive metabolites or off-target toxicity.

G Figure 3: Hypothesized Role of Tautomerism in Metabolism cluster_drug cluster_enzyme cluster_products amino Drug (Amino Tautomer) imino Drug (Imino Tautomer) amino->imino K_T enzyme CYP450 Enzyme (e.g., CYP2D6) amino->enzyme High Affinity? imino->enzyme Low Affinity? active Active Metabolite (Redox Cycling, Efficacy) enzyme->active Preferred Pathway inactive Inactive/Toxic Metabolite (e.g., Carboxy-PQ) enzyme->inactive Minor Pathway

Caption: A proposed mechanism where tautomeric equilibrium dictates substrate preference for CYP450 enzymes.

This hypothesis has significant implications for drug design:

  • Structure-Tautomerism-Activity Relationships: By strategically placing substituents, medicinal chemists can potentially lock the molecule into a preferred tautomeric form, enhancing its metabolic activation towards the desired therapeutic effect and minimizing the formation of toxic byproducts.

  • Prodrug Design: The terminal amino group of primaquine is a known site of metabolic inactivation. Derivatives that modify this group can be considered prodrugs that may also influence the tautomeric equilibrium of the parent compound upon release.

  • Predictive Toxicology: Understanding the tautomeric preferences can aid in building more accurate predictive models for drug metabolism and toxicity, reducing late-stage attrition in the drug development pipeline.

Conclusion and Future Directions

Tautomerism is a fundamental property of the 8-aminoquinoline scaffold with profound, albeit not yet fully elucidated, implications for drug action and metabolism. While robust methodologies exist for its study, there is a clear need for systematic research to quantify the tautomeric equilibria for a wide array of substituted derivatives. Such a database would be invaluable for developing quantitative structure-tautomerism-activity relationships (QSTAR).

For researchers and drug developers, a proactive approach to characterizing the tautomeric profile of any new 8-aminoquinoline candidate is paramount. Integrating the computational and experimental workflows detailed in this guide into early-stage discovery and lead optimization programs will enable a more rational design of safer and more efficacious medicines based on this vital chemical scaffold.

References

An In-depth Technical Guide to the Electronic Properties of Methoxy-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of methoxy-substituted quinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The introduction of methoxy (B1213986) groups (-OCH₃) onto the quinoline (B57606) scaffold profoundly influences the electron density distribution, thereby modulating the molecule's spectroscopic, electrochemical, and biological characteristics. Understanding these electronic properties is paramount for the rational design of novel therapeutic agents and functional materials.

Synthesis of Methoxy-Substituted Quinolines

The synthesis of the quinoline core can be achieved through several classic name reactions, including the Doebner-von Miller, Friedländer, and Combes syntheses.[1] A common and effective method for preparing 6-methoxy-2-arylquinoline derivatives is the Doebner reaction.[2] This one-step process involves the condensation of an aromatic amine (like p-anisidine), an aromatic aldehyde, and pyruvic acid.

Experimental Protocol: Doebner Reaction for 6-methoxy-2-arylquinoline-4-carboxylic acid

A representative protocol for the Doebner reaction is as follows[2]:

  • A solution of an appropriate benzaldehyde (B42025) (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (B145695) (5 ml) is prepared in a round-bottom flask.

  • The solution is heated for 30 minutes.

  • p-Anisidine (9.45 mmol) is added to the solution.

  • The reaction mixture is refluxed overnight.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The crude product is washed with ethanol and hexane.

  • Final purification is achieved by recrystallization from ethanol to yield the desired 6-methoxy-2-arylquinoline-4-carboxylic acid.[2]

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants p-Anisidine, Benzaldehyde, Pyruvic Acid Reaction Doebner Reaction (Reflux in Ethanol) Reactants->Reaction Precipitate Crude Product (Precipitate) Reaction->Precipitate Filtration Filtration & Washing (Ethanol, Hexane) Precipitate->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Recrystallization->Spectroscopy Purity Purity Assessment (TLC, mp) Recrystallization->Purity

A generalized workflow for the synthesis and purification of methoxy-quinolines.

Experimental Characterization of Electronic Properties

The electronic behavior of methoxy-substituted quinolines is primarily investigated using UV-Vis spectroscopy and cyclic voltammetry, which provide insights into electron transitions and redox potentials, respectively.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible range, corresponding to electronic transitions between molecular orbitals. The position of the methoxy group and the solvent polarity can significantly affect the absorption maxima (λmax).[3]

A standard procedure for obtaining UV-Vis spectra of quinoline derivatives is as follows[3]:

  • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., chloroform) at a concentration of approximately 12.5 mM.

  • Transfer a small aliquot of the stock solution into a quartz cuvette.

  • Evaporate the initial solvent completely.

  • Add the desired solvent for analysis (e.g., n-hexane, methanol, isopropanol) to achieve a final concentration of 1 x 10-5 M.

  • Record the absorption spectrum using a double-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200–400 nm).[4]

Compound/SubstituentSolventλmax (nm)Molar Extinction Coefficient (ε)Reference
QuinolineVarious~310-320-[5]
2-chloro-3-methylquinolineEthanol231, 285, 311, 325-[4]
2-chloro-3-methylquinolineWater230, 283, 309, 323-[4]
Quinoline-fused Zn(II) PhthalocyanineDMSO358, 626, 694-[6]
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of molecules. It provides information on oxidation and reduction potentials, which can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The interaction of quinoline derivatives with species like superoxide (B77818) anion radicals can also be studied using this method.[9]

A general protocol for performing CV on quinoline derivatives is outlined below[7][10]:

  • Prepare a solution of the analyte in a suitable solvent, typically dry and degassed acetonitrile.

  • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu₄][PF₆]), to the solution.

  • Use a three-electrode setup: a platinum wire working electrode, a platinum mesh counter electrode, and a platinum wire pseudo-reference electrode.

  • Degas the solution with N₂ prior to the experiment.

  • Scan the potential at a constant rate (e.g., 0.1 V/s) and record the resulting current.

  • Calibrate all redox potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[7]

Computational Studies on Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing a deeper understanding of the molecular structure, vibrational properties, and electronic characteristics of methoxy-substituted quinolines.[11][12][13]

Methodology: DFT Calculations

DFT calculations are typically performed using software like Gaussian. A common approach involves:

  • Geometry Optimization: The molecular structure is optimized using a specific functional and basis set, such as B3LYP/6-31+G(d).[14]

  • Property Calculation: Once the geometry is optimized, key electronic properties are calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), dipole moment, and Mulliken charge distribution.[11][15]

  • TD-DFT: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and predict electronic excitation transitions, allowing for direct comparison with experimental results.[4]

G Impact of Methoxy Substitution on Electronic Properties cluster_factors Structural Factors cluster_outcomes Modulated Properties Quinoline Quinoline Core Substitution Methoxy (-OCH3) Substitution Quinoline->Substitution Position Position on Ring (e.g., C6, C8) Substitution->Position Number Number of -OCH3 Groups Substitution->Number Properties Electronic Properties HLGap HOMO-LUMO Gap (ΔE) Properties->HLGap Redox Redox Potential Properties->Redox Spectra Absorption Spectra (λmax) Properties->Spectra Activity Biological Activity Properties->Activity Position->Properties Number->Properties G Inhibition of PI3K/AKT/mTOR Pathway by a Methoxy-Quinolone GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Inhibitor Methoxy-Substituted Quinoline Inhibitor->PI3K inhibits

References

Methodological & Application

Application Notes and Protocols for C-H Activation Using 5-Methoxyquinolin-8-amine as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal-catalyzed C-H activation is a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This atom-economical approach allows for the construction of complex molecular architectures, which is of particular interest in drug discovery and development. The use of directing groups is a key strategy to control the regioselectivity of these transformations. The 8-aminoquinoline (B160924) moiety is a well-established and highly effective bidentate directing group for various transition metal-catalyzed C-H functionalization reactions. The derivative, 5-methoxyquinolin-8-amine, offers modified electronic and steric properties that can influence the efficiency and selectivity of C-H activation processes. These application notes provide detailed protocols for the synthesis of this compound, its incorporation into substrates, its use in palladium- and rhodium-catalyzed C-H activation reactions, and its subsequent removal.

Synthesis of this compound Directing Group

The synthesis of this compound can be achieved from 8-hydroxyquinoline (B1678124) in a two-step sequence involving methylation followed by nitration and subsequent reduction.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 8-methoxyquinoline (B1362559)

  • To a solution of 8-hydroxyquinoline (1.0 eq.) in acetone, add solid potassium carbonate (1.0 eq.) and methyl iodide (1.0 eq.).

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure to obtain 8-methoxyquinoline.

Step 2: Synthesis of 5-nitro-8-methoxyquinoline

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (4 mL) to concentrated sulfuric acid (5 mL) with cooling.

  • To this cold mixture, add 8-methoxyquinoline (50 mg) with shaking until it dissolves. The reaction is typically complete within 10-15 minutes.

  • Pour the reaction mixture into cold water to precipitate the yellow product.

  • Filter the solid under vacuum, dry it over anhydrous calcium chloride, and recrystallize from 95% methanol (B129727) to yield 5-nitro-8-methoxyquinoline (yield: 77%).

Step 3: Synthesis of 5-amino-8-methoxyquinoline

  • Dissolve 5-nitro-8-methoxyquinoline (50 mg) in 10 mL of concentrated hydrochloric acid.

  • Add tin dust (1 g) with vigorous shaking.

  • Heat the mixture on a water bath for 1 hour.

  • Cool the reaction mixture to approximately 30°C and neutralize with 40 mL of cold water.

  • Extract the product with 40 mL of chloroform. The crude product can be purified by column chromatography to give 5-amino-8-methoxyquinoline (yield: 96%).

Note: The above protocol describes the synthesis of 5-amino-8-methoxyquinoline. A similar strategy starting from a different quinoline (B57606) isomer would be required to obtain this compound. A closely related procedure for the synthesis of 6-methoxyquinolin-8-amine involves a Skraup reaction from 4-methoxy-2-nitroaniline (B140478) and glycerol, followed by reduction of the nitro group.[1]

Preparation of Amide Substrates

The directing group is typically attached to the substrate via an amide bond.

Protocol 2: General Procedure for the Synthesis of N-(5-Methoxyquinolin-8-yl) Amides
  • To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0-5°C, add oxalyl chloride (1.5 eq.) dropwise and stir for 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.0 eq.), triethylamine (B128534) (1.3 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous DCM at 0-5°C.

  • Add the solution of the acyl chloride dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a 2% aqueous solution of hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-(5-methoxyquinolin-8-yl) amide.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is widely used for the arylation of C(sp²)-H and C(sp³)-H bonds directed by the 8-aminoquinoline moiety.

Protocol 3: General Procedure for Pd-Catalyzed C-H Arylation
  • In a capped vial, combine the N-(5-methoxyquinolin-8-yl) amide substrate (1.0 eq.), Pd(OAc)₂ (5-10 mol%), silver acetate (B1210297) (AgOAc, 2.0-2.5 eq.), and the desired aryl iodide (3.0 eq.).

  • Add a suitable dry solvent (e.g., toluene, DMF).

  • Evacuate the vial and backfill with an inert gas (e.g., N₂, Ar).

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 100-120°C) and stir for the specified time (e.g., 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Representative Data: Pd-Catalyzed C-H Arylation of N-Arylbenzamides

The following table shows representative yields for the Pd-catalyzed C-H arylation of various N-(quinolin-8-yl)benzamides with aryl iodides. While the directing group is the parent 8-aminoquinoline, similar reactivity is expected for the 5-methoxy derivative.

EntryBenzamide SubstrateAryl IodideProductYield (%)
1N-(quinolin-8-yl)benzamide4-IodoanisoleN-(quinolin-8-yl)-2-(4-methoxyphenyl)benzamide85
2N-(quinolin-8-yl)benzamide4-IodotolueneN-(quinolin-8-yl)-2-(p-tolyl)benzamide82
3N-(quinolin-8-yl)benzamide1-Iodo-4-(trifluoromethyl)benzeneN-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)benzamide75
44-Methoxy-N-(quinolin-8-yl)benzamide4-Iodoanisole4-Methoxy-N-(quinolin-8-yl)-2-(4-methoxyphenyl)benzamide88
54-Chloro-N-(quinolin-8-yl)benzamide4-Iodotoluene4-Chloro-N-(quinolin-8-yl)-2-(p-tolyl)benzamide78

Rhodium-Catalyzed C-H Alkenylation

Rhodium catalysts are effective for the C-H alkenylation of substrates bearing the 8-aminoquinoline directing group.

Protocol 4: General Procedure for Rh(III)-Catalyzed C-H Alkenylation
  • To a reaction tube, add the N-(5-methoxyquinolin-8-yl) amide substrate (1.0 eq.), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and a suitable oxidant such as Cu(OAc)₂·H₂O (2.0 eq.).

  • Add the alkene coupling partner (1.5-3.0 eq.) and a solvent (e.g., DMF, HFIP).

  • Seal the tube and heat the mixture at a specified temperature (e.g., 60-80°C) for the required time (e.g., 12-24 hours).

  • After cooling, dilute the reaction mixture with an organic solvent and filter.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Representative Data: Rh(III)-Catalyzed C-H Alkenylation of N-Arylbenzamides with Alkenes

The following table provides representative yields for the Rh(III)-catalyzed C-H alkenylation of N-(quinolin-8-yl)benzamides. Similar outcomes can be anticipated with the 5-methoxy substituted directing group.

EntryBenzamide SubstrateAlkeneProductYield (%)
1N-(quinolin-8-yl)benzamideStyrene(E)-N-(quinolin-8-yl)-2-styrylbenzamide92
2N-(quinolin-8-yl)benzamideEthyl acrylate(E)-Ethyl 3-(2-(quinolin-8-ylcarbamoyl)phenyl)acrylate85
3N-(quinolin-8-yl)benzamide1-Octene(E)-N-(quinolin-8-yl)-2-(oct-1-en-1-yl)benzamide78
44-Methyl-N-(quinolin-8-yl)benzamideStyrene(E)-4-Methyl-N-(quinolin-8-yl)-2-styrylbenzamide90
54-Fluoro-N-(quinolin-8-yl)benzamideEthyl acrylate(E)-Ethyl 3-(5-fluoro-2-(quinolin-8-ylcarbamoyl)phenyl)acrylate81

Removal of the Directing Group

The 8-aminoquinoline directing group can be removed under various conditions to reveal the functionalized carboxylic acid or other derivatives.

Protocol 5: General Procedure for the Removal of the this compound Directing Group
  • Dissolve the functionalized N-(5-methoxyquinolin-8-yl) amide in a suitable solvent (e.g., a mixture of THF and water).

  • Add an excess of a strong acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH).

  • Heat the reaction mixture to reflux for several hours until the amide hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a suitable base or acid.

  • Extract the aqueous layer with an organic solvent to remove the this compound by-product.

  • Acidify the aqueous layer to precipitate the desired carboxylic acid.

  • Filter the solid or extract the aqueous layer with an organic solvent to isolate the product.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation C-H Activation cluster_final Final Product Generation start Starting Materials dg_synthesis Synthesis of This compound start->dg_synthesis substrate_prep Amide Substrate Preparation dg_synthesis->substrate_prep ch_activation Transition Metal-Catalyzed C-H Activation substrate_prep->ch_activation dg_removal Directing Group Removal ch_activation->dg_removal functionalized_product Functionalized Product dg_removal->functionalized_product

Overall experimental workflow for C-H activation.

pd_catalytic_cycle pd_ii Pd(II) cyclometalated Cyclometalated Pd(II) Intermediate pd_ii->cyclometalated C-H Activation substrate Substrate (Amide) substrate->cyclometalated pd_iv Pd(IV) Intermediate cyclometalated->pd_iv Oxidative Addition pd_iv->pd_ii Reductive Elimination product Arylated Product pd_iv->product pd_0 Pd(0) aryl_halide Ar-I aryl_halide->pd_iv

Simplified catalytic cycle for Pd-catalyzed C-H arylation.

logical_relationship start Functionalized Amide Substrate hydrolysis Amide Hydrolysis (Acid or Base) start->hydrolysis workup Work-up and Purification hydrolysis->workup product Final Carboxylic Acid Product workup->product byproduct This compound (Byproduct) workup->byproduct

Logical workflow for directing group removal.

References

Synthesis of N-phthaloyl amino acid derivatives using 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: A Proposed Method for the Synthesis of N-Phthaloyl Amino Acid Derivatives Catalyzed by 5-Methoxyquinolin-8-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Phthaloyl amino acids are crucial building blocks in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceuticals. The phthaloyl group serves as an effective protecting group for the amine functionality of amino acids, preventing unwanted side reactions and racemization during peptide coupling. While several methods exist for the N-phthaloylation of amino acids, the exploration of novel catalysts to improve reaction efficiency, yield, and substrate scope under mild conditions remains an area of active research.

This application note details a proposed, yet-to-be-validated protocol for the synthesis of N-phthaloyl amino acid derivatives from free amino acids and phthalic anhydride (B1165640). The novelty of this proposed method lies in the use of this compound as a potential catalyst. It is hypothesized that this compound, a quinoline (B57606) derivative, may offer advantages in terms of catalytic activity and milder reaction conditions compared to traditionally used bases.

Proposed Catalytic Action of this compound

The proposed reaction involves the condensation of an amino acid with phthalic anhydride to form the corresponding N-phthaloyl amino acid. The water generated during the reaction is removed to drive the equilibrium towards the product. It is hypothesized that this compound can act as a base catalyst in this transformation. The lone pair of electrons on the amino group nitrogen atom can deprotonate the carboxylic acid group of the amino acid, thereby increasing the nucleophilicity of the amino group, which then attacks the carbonyl carbon of phthalic anhydride. The quinoline nitrogen may also play a role in activating the phthalic anhydride.

G cluster_reactants Reactants cluster_catalyst Proposed Catalyst cluster_products Products Amino_Acid Amino Acid Reaction_Vessel Reaction (Toluene, Reflux) Amino_Acid->Reaction_Vessel Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Reaction_Vessel Catalyst This compound Catalyst->Reaction_Vessel N_Phthaloyl_AA N-Phthaloyl Amino Acid Water Water Reaction_Vessel->N_Phthaloyl_AA Reaction_Vessel->Water

Caption: Proposed reaction scheme for the synthesis of N-phthaloyl amino acids.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be optimized for specific amino acids.

3.1. Materials and Reagents:

  • L-Amino acid (e.g., Glycine, L-Alanine, L-Phenylalanine)

  • Phthalic anhydride

  • This compound (catalyst)

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (for recrystallization)

  • Hexane (for recrystallization)

3.2. Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

3.3. Reaction Workflow:

G start Start reactants Combine Amino Acid, Phthalic Anhydride, This compound, and Toluene in Flask start->reactants reflux Assemble Dean-Stark Apparatus and Reflux (e.g., 2-4 hours) reactants->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool evaporate Remove Toluene under Reduced Pressure cool->evaporate acidify Acidify Residue with 1 M HCl evaporate->acidify filter_wash Filter the Precipitate and Wash with Cold Water acidify->filter_wash dry Dry the Crude Product filter_wash->dry recrystallize Recrystallize from Ethyl Acetate/Hexane dry->recrystallize characterize Characterize the Final Product (m.p., NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the proposed synthesis.

3.4. Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the L-amino acid (50.0 mmol), finely ground phthalic anhydride (50.0 mmol, 7.4 g), and this compound (2.5 mmol, 0.44 g).

  • Add 150 mL of anhydrous toluene to the flask.

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap. Continue refluxing for 2-4 hours, or until no more water is collected.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • To the solid residue, add 100 mL of deionized water and 1 mL of 1 M hydrochloric acid. Stir the mixture to break up any lumps.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with three 50 mL portions of cold deionized water.

  • Dry the crude product in a vacuum oven at 60 °C overnight.

  • For purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane.

  • Characterize the purified N-phthaloyl amino acid derivative by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Hypothetical Data Presentation

The following table presents hypothetical data for the synthesis of various N-phthaloyl amino acid derivatives using the proposed protocol. These values are based on typical yields reported for similar N-phthaloylation reactions and are for illustrative purposes only. Experimental validation is required to confirm these results.

Amino AcidProductMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Melting Point (°C)
GlycineN-Phthaloylglycine205.1785-95190-193
L-AlanineN-Phthaloyl-L-alanine219.1980-90144-147
L-PhenylalanineN-Phthaloyl-L-phenylalanine295.2988-96183-186
L-ValineN-Phthaloyl-L-valine247.2575-85115-118
L-LeucineN-Phthaloyl-L-leucine261.2778-88118-121

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of N-phthaloyl amino acid derivatives using this compound as a potential catalyst. The outlined procedure is based on established methods for N-phthaloylation, with the novel inclusion of a quinoline-based catalyst. This proposed method offers a promising avenue for further research and development in the field of amino acid protection. Researchers and drug development professionals are encouraged to experimentally validate and optimize this protocol for various amino acid substrates. The successful implementation of this method could lead to a more efficient and versatile synthesis of these important chemical intermediates.

Application Notes and Protocols: 5-Methoxyquinolin-8-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 5-methoxyquinolin-8-amine and its derivatives in palladium-catalyzed cross-coupling reactions. The following sections detail the application of these compounds in forming carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. While specific examples for this compound are not extensively documented in publicly available literature, this document provides a representative protocol based on the well-established Buchwald-Hartwig amination of a closely related quinoline (B57606) core.

Introduction: The Versatility of the 8-Aminoquinoline (B160924) Scaffold

The 8-aminoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The ability to functionalize this core structure through modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, is of significant interest to the scientific community. This compound, in particular, offers a versatile platform for the synthesis of novel derivatives with potential applications in drug discovery and materials science. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an efficient means to create new C-N bonds under relatively mild conditions.

Application: Buchwald-Hartwig Amination for the Synthesis of 8-(Arylamino)-5-methoxyquinolines

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. In the context of this compound, this reaction allows for the synthesis of a diverse library of 8-(arylamino)-5-methoxyquinoline derivatives. These products are of interest for their potential as ligands, medicinal agents, and organic electronic materials.

Reaction Scheme:

A general representation of the Buchwald-Hartwig amination reaction.

A specific, albeit adapted, example involves the coupling of an aryl bromide with an aminoquinoline derivative. The following data is based on a reported procedure for a structurally similar 8-hydroxyquinoline (B1678124) derivative and serves as a representative example.[1]

Quantitative Data Summary

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The following table summarizes representative yields for the coupling of various aryl halides with an aminoquinoline core, based on optimized conditions for a related substrate.[1]

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene8-Amino-5-methoxyquinoline (hypothetical)Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene (B28343)1101285
24-Chlorobenzonitrile8-Amino-5-methoxyquinoline (hypothetical)Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1002478
32-Bromopyridine8-Amino-5-methoxyquinoline (hypothetical)Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1101882

Experimental Protocols

The following is a detailed experimental protocol for a representative Buchwald-Hartwig amination reaction to synthesize an 8-(arylamino)-5-methoxyquinoline derivative. This protocol is adapted from a procedure for the synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinolines.[1]

Materials:
  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • 5-Bromo-8-methoxyquinoline (B186703) (or other suitable halo-methoxyquinoline)

  • Aniline (B41778) (or substituted aniline)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add 5-bromo-8-methoxyquinoline (1.0 mmol) and the desired aniline (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange R'-NH₂ -HX Amine_Coord Ar-Pd(II)(NHR')L_n Ligand_Exchange->Amine_Coord Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reactants (Catalyst, Ligand, Base, Reactants, Solvent) in Schlenk Flask inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm heating Heat Reaction Mixture (e.g., 110 °C) with Stirring inert_atm->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup (Quenching and Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 8-(Arylamino)-5-methoxyquinoline purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application of 5-Methoxyquinolin-8-amine in the Synthesis of Antiplasmodial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 5-methoxyquinolin-8-amine and its derivatives as key building blocks in the synthesis of novel antiplasmodial agents. The following sections outline the synthetic strategies, experimental procedures, and biological activities of the resulting compounds, offering valuable insights for researchers in the field of antimalarial drug discovery.

Introduction

The quinoline (B57606) scaffold is a cornerstone in the development of antimalarial drugs, with notable examples like chloroquine (B1663885) and primaquine (B1584692). 8-aminoquinolines, in particular, are a critical class of compounds known for their activity against the latent liver stages of Plasmodium vivax and P. ovale, as well as gametocytes of P. falciparum. Modifications on the quinoline ring, such as the introduction of a methoxy (B1213986) group at the 5-position, have been explored to modulate the efficacy, safety, and pharmacokinetic profiles of these agents. This document focuses on the synthetic utility of this compound and its analogues in creating new chemical entities with potent antiplasmodial activity.

Synthetic Pathways and Strategies

The primary synthetic strategy involves the derivatization of the 8-amino group of the quinoline core and modifications at the 5-position with alkoxy or phenoxy groups. A common synthetic route to 5-substituted-8-aminoquinolines starts from a suitably substituted aniline, which undergoes a Skraup reaction or a related cyclization to form the quinoline ring system. The nitro group at the 8-position is then reduced to an amine, which can be further functionalized.

A generalized synthetic workflow is depicted below:

Synthetic Workflow A Substituted Aniline B Skraup Reaction / Cyclization A->B Glycerol, Oxidizing Agent C 5-Substituted-8-nitroquinoline B->C D Reduction C->D e.g., SnCl2, Fe/HCl E 5-Substituted-8-aminoquinoline D->E F Side Chain Introduction E->F Alkylation / Amidation G Final Antiplasmodial Agent F->G

A generalized synthetic workflow for 5-substituted 8-aminoquinoline (B160924) derivatives.

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity of various 5-alkoxy and 5-phenoxy-8-aminoquinoline derivatives against different strains of Plasmodium falciparum.

Table 1: Antiplasmodial Activity of 5-Alkoxy-8-quinolinamine Derivatives

Compound IDR (Alkoxy Group)IC50 (ng/mL) vs. D6 (CQS)IC50 (ng/mL) vs. W2 (CQR)
45 OCH34560
46 OC5H112022
47 OC8H173540
48 OC10H215065
49 OC12H257085
Chloroquine-15.0140
Artemisinin-11.09.0
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant. Data extracted from Singh et al.[1]

Table 2: Antiplasmodial Activity of 5-Phenoxy Primaquine Analogs

Compound IDR (Phenoxy Substituent)IC50 (µM) vs. P. falciparum
7a 4-Fluorophenoxy> 10
7b 4-Methoxyphenoxy1.58 ± 0.04
7c 4-Bromophenoxy0.89 ± 0.07
7d 4-Chlorophenoxy0.95 ± 0.03
7e 4-Cyanophenoxy1.25 ± 0.15
7f 4-Trifluoromethylphenoxy0.78 ± 0.06
7g 3-Trifluoromethylphenoxy0.65 ± 0.05
7h 4-Nitrophenoxy1.89 ± 0.21
Primaquine-11.2 ± 1.2
Chloroquine-0.025 ± 0.001
Data extracted from Jansongsaeng et al. (2021)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 5-substituted-8-aminoquinoline antiplasmodial agents.

Protocol 1: Synthesis of 5-Phenoxy-6-methoxy-8-nitroquinoline (General Procedure)

This protocol is adapted from the work of Jansongsaeng et al. (2021)[2].

Workflow Diagram:

Synthesis_Protocol_1 cluster_0 Step 1: Chlorination cluster_1 Step 2: Phenoxylation A 6-methoxy-8-nitroquinoline (B1580621) B N-chlorosuccinimide (NCS) in DMF A->B C Stir at 60 °C for 12 h B->C D 5-chloro-6-methoxy-8-nitroquinoline C->D E 5-chloro-6-methoxy-8-nitroquinoline F Substituted phenol, LiOH·H2O in DMSO E->F G Stir at 120 °C for 24 h F->G H 5-phenoxy-6-methoxy-8-nitroquinoline G->H

Workflow for the synthesis of 5-phenoxy-6-methoxy-8-nitroquinoline.

Materials:

  • 6-methoxy-8-nitroquinoline

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Substituted phenol

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Chlorination: To a solution of 6-methoxy-8-nitroquinoline in DMF, add NCS. Stir the mixture at 60 °C for 12 hours. After completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield 5-chloro-6-methoxy-8-nitroquinoline, which can be purified by column chromatography.

  • Phenoxylation: In a flask, dissolve the 5-chloro-6-methoxy-8-nitroquinoline, the desired substituted phenol, and LiOH·H₂O in DMSO. Stir the reaction mixture at 120 °C for 24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 5-phenoxy-6-methoxy-8-nitroquinoline derivative.

Protocol 2: Reduction of the Nitro Group and Introduction of the Side Chain

This protocol is a general representation based on procedures described by Jansongsaeng et al. (2021)[2] and LaMontagne et al. (1989)[3].

Workflow Diagram:

Synthesis_Protocol_2 cluster_0 Step 3: Reduction cluster_1 Step 4: Side Chain Attachment cluster_2 Step 5: Deprotection I 5-phenoxy-6-methoxy-8-nitroquinoline J SnCl2·2H2O in Ethanol (B145695) I->J K Reflux for 4 h J->K L 5-phenoxy-6-methoxy-8-aminoquinoline K->L M 5-phenoxy-6-methoxy-8-aminoquinoline N 4-bromo-N-phthaloyl-1-aminopentane, Et3N M->N O Heat at 130 °C for 18 h N->O P Phthalimide-protected intermediate O->P Q Phthalimide-protected intermediate R Hydrazine (B178648) hydrate (B1144303) in Ethanol Q->R S Reflux for 4 h R->S T Final 5-phenoxy primaquine analog S->T

Workflow for the synthesis of 5-phenoxy primaquine analogs.

Materials:

  • 5-phenoxy-6-methoxy-8-nitroquinoline derivative

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 4-bromo-N-phthaloyl-1-aminopentane

  • Triethylamine (B128534) (Et₃N)

  • Hydrazine hydrate

Procedure:

  • Reduction: Dissolve the 5-phenoxy-6-methoxy-8-nitroquinoline in ethanol and add SnCl₂·2H₂O. Reflux the mixture for 4 hours. After cooling, neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent. The organic layer is then dried and concentrated to give the 8-aminoquinoline derivative.

  • Side Chain Attachment: A mixture of the 8-aminoquinoline derivative, 4-bromo-N-phthaloyl-1-aminopentane, and triethylamine is heated at 130 °C for 18 hours. The crude product is then purified, typically by column chromatography.

  • Deprotection: The resulting phthalimide-protected intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4 hours. After workup and purification, the final 5-phenoxy primaquine analog is obtained.

Protocol 3: In Vitro Antiplasmodial Activity Assay

This is a general protocol for assessing the in vitro activity of compounds against P. falciparum using a SYBR Green I-based fluorescence assay.

Workflow Diagram:

Antiplasmodial_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Add synchronized P. falciparum culture (ring stage) A->B C Incubate for 72 hours under standard culture conditions B->C D Add SYBR Green I lysis buffer C->D E Incubate in the dark at room temperature for 1 hour D->E F Measure fluorescence (excitation ~485 nm, emission ~530 nm) E->F G Calculate IC50 values F->G

Workflow for the in vitro antiplasmodial activity assay.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well microtiter plates

  • Test compounds and standard antimalarial drugs (e.g., chloroquine, artemisinin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add synchronized P. falciparum culture (typically at the ring stage with 1% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationships (SAR)

The data presented in the tables suggest several key structure-activity relationships for 5-substituted-8-aminoquinoline derivatives:

  • Effect of 5-Alkoxy Chain Length: For the 5-alkoxy-8-quinolinamines, the antiplasmodial activity appears to be influenced by the length of the alkyl chain. A pentoxy group (C₅H₁₁) at the 5-position (compound 46 ) showed the most potent activity against both D6 and W2 strains of P. falciparum[1].

  • Effect of 5-Phenoxy Substitution: In the 5-phenoxy primaquine analog series, the nature of the substituent on the phenoxy ring significantly impacts the antiplasmodial activity. Electron-withdrawing groups, such as trifluoromethyl at the meta-position (compound 7g ), resulted in the most potent compound in the series[2].

  • General Trend: Many of the synthesized 5-alkoxy and 5-phenoxy derivatives exhibited improved activity compared to the parent compound, primaquine, particularly against chloroquine-resistant strains. This highlights the potential of substitution at the 5-position to overcome drug resistance mechanisms.

Conclusion

This compound and its analogues are versatile scaffolds for the synthesis of novel antiplasmodial agents. The introduction of alkoxy and phenoxy substituents at the 5-position has proven to be a successful strategy for enhancing the in vitro activity against P. falciparum, including chloroquine-resistant strains. The detailed protocols and structure-activity relationship insights provided in this document serve as a valuable resource for researchers dedicated to the discovery and development of next-generation antimalarial drugs. Further investigation into the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of these promising compounds is warranted.

References

Application Notes and Protocols for 5-Methoxyquinolin-8-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyquinolin-8-amine is a substituted quinoline (B57606) derivative that holds significant potential as a bidentate ligand in coordination chemistry.[1] Its structure, featuring a nitrogen atom within the quinoline ring and an exocyclic primary amine, allows for the formation of stable chelate complexes with a variety of metal ions. While dedicated research on this compound as a primary ligand is emerging, extensive studies on analogous compounds, such as 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124), provide a strong foundation for exploring its coordination behavior and the potential applications of its metal complexes.[2][3][4][5] These applications span from catalysis and materials science to the development of novel therapeutic agents with antimicrobial and anticancer properties.[5][6] This document provides a comprehensive overview of the anticipated coordination chemistry of this compound, including detailed protocols for synthesis and characterization, based on established methodologies for closely related ligands.

Physicochemical Properties of this compound

A clear understanding of the ligand's properties is crucial for designing and interpreting coordination chemistry experiments.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[7]
Molecular Weight 174.20 g/mol [7]
Appearance Powder[1]
Melting Point 90-95 °C[1]
CAS Number 30465-68-0[7]
InChIKey MFLLTRMMFHENCM-UHFFFAOYSA-N[7]

Synthesis of Metal Complexes: A Generalized Protocol

The following is a generalized protocol for the synthesis of metal complexes with this compound, adapted from procedures for related 8-aminoquinoline and 8-hydroxyquinoline ligands.[8] The stoichiometry of the reaction (typically 1:2 metal-to-ligand ratio) will influence the geometry of the resulting complex.[4][5]

Materials:

  • This compound

  • A suitable metal salt (e.g., MCl₂, M(OAc)₂, where M = Cu(II), Ni(II), Co(II), Zn(II), etc.)

  • Solvent (e.g., methanol, ethanol, or a mixture with water)

  • Base (optional, e.g., triethylamine (B128534) or a dilute solution of NaOH, may be required for deprotonation of the amine or if starting with a hydrochloride salt of the ligand)

Procedure:

  • Ligand Solution Preparation: Dissolve 2 molar equivalents of this compound in a suitable solvent (e.g., 20 mL of warm ethanol). Stir until fully dissolved.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 1 molar equivalent of the metal salt in the same solvent (e.g., 10 mL of ethanol).

  • Reaction: Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.

  • pH Adjustment (if necessary): If the reaction requires a basic medium, add a few drops of a suitable base until a precipitate begins to form.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The formation of a colored precipitate is indicative of complex formation.

  • Isolation of the Complex: Allow the mixture to cool to room temperature. Collect the precipitate by filtration.

  • Washing: Wash the isolated solid with the solvent used for the reaction, followed by a more non-polar solvent like diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

Characterization of Metal Complexes

A suite of spectroscopic and analytical techniques is essential for the structural elucidation and characterization of the synthesized complexes.

TechniqueExpected Observations and Interpretations
FTIR Spectroscopy - Shift in the ν(N-H) stretching frequency of the amino group upon coordination. - Appearance of a new band corresponding to the M-N stretching vibration in the low-frequency region.
UV-Vis Spectroscopy - Bathochromic (red) or hypsochromic (blue) shifts of the π→π* and n→π* transitions of the quinoline ring upon coordination. - Appearance of d-d transition bands for transition metal complexes.
¹H NMR Spectroscopy - Downfield or upfield shifts of the aromatic protons of the quinoline ring upon complexation. - Broadening or shifting of the -NH₂ proton signal.[2]
Elemental Analysis - Determination of the percentage composition of C, H, and N to confirm the empirical formula of the complex.
Thermogravimetric Analysis (TGA) - Assessment of the thermal stability of the complex and determination of the presence of coordinated or lattice solvent molecules.
Single-Crystal X-ray Diffraction - Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.

Anticipated Structural and Spectroscopic Data

Based on studies of analogous 8-aminoquinoline and 8-hydroxyquinoline complexes, the following data can be anticipated for complexes of this compound.

Table of Anticipated Bond Lengths and Angles for a Representative M(5-MeO-8-AQ)₂Cl₂ Complex:

ParameterAnticipated ValueReference Analogue
M-N (quinoline) bond length~2.17 - 2.20 ÅRe-(8-amino)quinoline[3]
M-N (amino) bond length~2.19 - 2.21 ÅRe-(8-amino)quinoline[3]
N-M-N bite angle~76° - 77°Re-(8-amino)quinoline[3]

Table of Anticipated ¹H NMR Chemical Shifts (in ppm, relative to a non-coordinated ligand):

ProtonAnticipated ShiftRationale
Aromatic ProtonsΔδ = ± 0.1 - 0.5 ppmChange in the electronic environment of the quinoline ring upon metal coordination.[2]
-NH₂ ProtonsSignificant shift and/or broadeningDirect involvement in coordination to the metal center.[2]
-OCH₃ ProtonsMinor shiftLess direct influence from the coordinated metal center.

Potential Applications and Biological Activity

Complexes of 8-hydroxyquinoline and its derivatives have demonstrated a wide range of biological activities, which suggests that metal complexes of this compound could also be promising candidates for drug development.[5][6]

Antimicrobial Activity:

The chelation of metal ions by quinoline-based ligands is a known mechanism for enhancing antimicrobial activity.[5] The resulting complexes can exhibit increased lipophilicity, facilitating their transport across microbial cell membranes.

Table of Antimicrobial Activity for Analogous 8-Hydroxyquinoline Complexes (Zone of Inhibition in mm):

Microorganism8-HQ LigandCo(II) ComplexNi(II) ComplexCu(II) ComplexReference
S. aureus34202528[4]
E. coli50151820[4]
C. albicans40182022[4]

Anticancer Activity:

Complexes of 5-amino-8-hydroxyquinoline have shown significant cytotoxicity against various cancer cell lines.[6] The mechanism is often attributed to the generation of reactive oxygen species or the inhibition of key cellular enzymes.

Visualizing Workflows and Concepts

Diagram 1: General Synthesis Workflow

G General Synthesis Workflow for M(5-MeO-8-AQ)₂X₂ Ligand This compound in Ethanol Mix Mix and Stir Ligand->Mix Metal Metal Salt (e.g., MCl₂) in Ethanol Metal->Mix Reflux Reflux (2-4h) Mix->Reflux Filter Filter and Wash Reflux->Filter Complex Dried Metal Complex Filter->Complex

Caption: A flowchart illustrating the key steps in the synthesis of a metal complex with this compound.

Diagram 2: Chelation of a Metal Ion

G Chelation of a Metal Ion by this compound cluster_ligand This compound M M²⁺ N_ring N N_ring->M structure Quinoline Ring -OCH₃ N_amine NH₂ N_amine->M

Caption: A diagram showing the bidentate chelation of a metal ion by the two nitrogen donor atoms of this compound.

Diagram 3: Potential Mechanism of Antimicrobial Action

G Hypothesized Antimicrobial Mechanism Complex Lipophilic Metal Complex Transport Passive Transport Complex->Transport Membrane Microbial Cell Membrane Internalization Internalization of Complex Membrane->Internalization Transport->Membrane Disruption Disruption of Cellular Processes (e.g., Enzyme Inhibition) Internalization->Disruption

Caption: A simplified pathway illustrating a potential mechanism for the antimicrobial activity of metal complexes derived from this compound.

References

Application Notes and Protocols for the Synthesis of 8-Methoxyquinoline-5-amino acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Methoxyquinoline-5-amino acetic acid is a quinoline (B57606) derivative with potential applications in various fields, including as a building block for pharmacologically active compounds and as a potential herbicidal agent.[1][2] This document provides a detailed protocol for its multi-step synthesis, starting from 8-hydroxyquinoline (B1678124). The synthesis involves the methylation of 8-hydroxyquinoline, followed by nitration, reduction, and finally coupling with monochloroacetic acid.

Experimental Protocols

The synthesis of 8-Methoxyquinoline-5-amino acetic acid is achieved through a four-step process.

Step 1: Synthesis of 8-Methoxyquinoline (B1362559)

This step involves the methylation of 8-hydroxyquinoline using methyl iodide and potassium carbonate in acetone (B3395972).

  • Materials:

    • 8-hydroxyquinoline

    • Acetone

    • Potassium carbonate (solid)

    • Methyl iodide

  • Procedure:

    • Dissolve 1.05 g (7.23 mmol) of 8-hydroxyquinoline in 15 mL of acetone in a reaction flask.

    • Add 1.0 g (7.24 mmol) of solid potassium carbonate to the solution.

    • Add 0.45 mL (7.23 mmol) of methyl iodide to the reaction mixture.

    • Reflux the mixture for 24 hours.

    • After reflux, allow the mixture to cool to room temperature.[1]

    • The resulting 8-methoxyquinoline can be used in the next step, with a reported yield of 71%.[3]

Step 2: Synthesis of 5-Nitro-8-Methoxyquinoline

This step involves the nitration of 8-methoxyquinoline using a mixture of concentrated sulfuric acid and nitric acid.

  • Materials:

    • 8-methoxyquinoline

    • Concentrated sulfuric acid

    • Concentrated nitric acid

    • Cold water

    • 95% Methanol

    • Anhydrous calcium chloride

  • Procedure:

    • Prepare a nitrating mixture by mixing 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is cooled.

    • Add 50 mg of 8-methoxyquinoline to the cold nitrating mixture with shaking to dissolve it. The reaction is expected to complete in 10-15 minutes.[1]

    • Pour the reaction mixture into cold water, which will cause a yellow compound to precipitate.[1]

    • Filter the precipitate under vacuum and dry it over anhydrous calcium chloride.[1]

    • Recrystallize the obtained solid from 50 mL of 95% methanol.[1]

Step 3: Synthesis of 5-Amino-8-Methoxyquinoline

This step involves the reduction of the nitro group of 5-Nitro-8-Methoxyquinoline to an amino group using tin dust and concentrated hydrochloric acid.

  • Materials:

    • 5-Nitro-8-methoxyquinoline

    • Concentrated hydrochloric acid

    • Tin dust

    • Cold water

    • Chloroform

  • Procedure:

    • Dissolve 0.050 g of 5-nitro-8-methoxyquinoline in 10 mL of concentrated hydrochloric acid.

    • Add 1 g of tin dust to the solution with vigorous shaking.

    • Heat the mixture on a water bath for 1 hour, or until the nitro compound has completely reacted.

    • Allow the reaction mixture to cool to approximately 30°C.

    • Neutralize the medium with 40 mL of cold water.

    • Extract the product with 40 mL of chloroform. A brownish solid should be obtained.[1]

    • The crude product can be further purified by recrystallization and column chromatography.[1]

Step 4: Synthesis of 8-Methoxyquinoline-5-amino acetic acid

The final step is the coupling of 5-amino-8-methoxyquinoline with monochloroacetic acid in the presence of sodium carbonate.

  • Materials:

    • 5-amino-8-methoxyquinoline

    • 5% Sodium carbonate solution

    • Monochloroacetic acid

    • Concentrated hydrochloric acid

    • Methanol

  • Procedure:

    • In a 100 cm³ flask, dissolve 0.041 g of 5-amino-8-methoxyquinoline in 20 mL of 5% sodium carbonate solution.

    • Add 0.025 g of monochloroacetic acid to the mixture.

    • Stir the reaction medium for 3 hours.

    • After the reaction is complete, neutralize the medium with 10 cm³ of concentrated hydrochloric acid, which will result in the precipitation of a whitish solid.[1]

    • Filter the precipitate, dry it, and recrystallize it from 25 mL of methanol.[1]

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepProductStarting Material(s)ReagentsYield (%)Melting Point (°C)
18-Methoxyquinoline8-HydroxyquinolineMethyl iodide, Potassium carbonate, Acetone71[3]Not Reported
25-Nitro-8-Methoxyquinoline8-MethoxyquinolineConc. H₂SO₄, Conc. HNO₃77[1][3]115[1][3]
35-Amino-8-Methoxyquinoline5-Nitro-8-MethoxyquinolineTin dust, Conc. HCl96[1]142[1]
48-Methoxyquinoline-5-amino acetic acid5-Amino-8-MethoxyquinolineMonochloroacetic acid, Na₂CO₃60.97[1]142[1]

Visualization of Experimental Workflow

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Workflow A 8-Hydroxyquinoline R1 Methylation A->R1 B 8-Methoxyquinoline R2 Nitration B->R2 C 5-Nitro-8-Methoxyquinoline R3 Reduction C->R3 D 5-Amino-8-Methoxyquinoline R4 Coupling D->R4 E 8-Methoxyquinoline-5-amino acetic acid R1->B R2->C R3->D R4->E

Caption: Synthetic pathway for 8-Methoxyquinoline-5-amino acetic acid.

References

Application Notes and Protocols: 5-Methoxyquinolin-8-amine in the Ugi-Azide Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methoxyquinolin-8-amine in the Ugi-azide multicomponent reaction for the synthesis of novel tetrazole-containing quinoline (B57606) derivatives. The resulting compounds are of significant interest in drug discovery due to their potential biological activities, including anticancer, antifungal, and antimalarial properties.

Introduction

The Ugi-azide reaction is a powerful one-pot multicomponent reaction that allows for the rapid and efficient synthesis of 1,5-disubstituted tetrazoles. This reaction involves the condensation of an amine, an aldehyde, an isocyanide, and an azide (B81097) source. The use of this compound as the amine component introduces a privileged quinoline scaffold into the final product, a structural motif present in numerous biologically active compounds. The resulting quinoline-tetrazole hybrids are valuable candidates for screening in various drug discovery programs. Tetrazoles are known bioisosteres of carboxylic acids and cis-amides, often leading to improved metabolic stability and pharmacokinetic properties.

Application in Drug Discovery

The fusion of the quinoline ring with a tetrazole moiety through the Ugi-azide reaction has been shown to generate compounds with a broad spectrum of pharmacological activities.[1]

  • Anticancer Activity: Quinoline derivatives are known to exhibit anticancer effects through various mechanisms, including the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), disruption of tubulin polymerization, and induction of apoptosis.[1][2][3] The tetrazole-containing quinoline compounds synthesized via the Ugi-azide reaction are promising candidates for targeting signaling pathways crucial for cancer cell proliferation and survival.

  • Antifungal Activity: The ergosterol (B1671047) biosynthesis pathway is a key target for antifungal drugs. Quinoline derivatives have been shown to inhibit enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase, leading to the disruption of the fungal cell membrane.[2][4] The unique structural features of the Ugi-azide products make them interesting subjects for investigation as novel antifungal agents.

  • Antimalarial Activity: 8-Aminoquinolines are an important class of antimalarial drugs. The mechanism of action of quinoline antimalarials is often linked to the inhibition of heme detoxification in the malaria parasite.[5][6][7][8] Hybrid molecules containing both a quinoline and a tetrazole moiety may exhibit enhanced antimalarial activity by targeting this critical pathway.

Experimental Protocols

The following protocols are based on established procedures for the Ugi-azide reaction with structurally similar 8-aminoquinolines and can be adapted for this compound.

Synthesis of this compound

The starting material, this compound, can be synthesized from 5-methoxy-8-nitroquinoline (B7806900) via reduction.

Materials:

  • 5-Methoxy-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve 5-methoxy-8-nitroquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the mixture with a concentrated solution of sodium hydroxide until a basic pH is reached.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

General Protocol for the Ugi-Azide Reaction

This protocol describes the one-pot synthesis of 1,5-disubstituted tetrazoles using this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dry methanol in a round-bottom flask.

  • Add the corresponding aldehyde (1.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Sequentially add trimethylsilyl azide (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Data Presentation

While specific yield data for the Ugi-azide reaction with this compound is not extensively reported, the following table provides representative yields for the analogous reaction with 6-methoxyquinolin-8-amine, which can be expected to be similar.

Amine ComponentAldehydeIsocyanideProductYield (%)
6-Methoxyquinolin-8-amineBenzaldehydetert-Butyl isocyanide6-Methoxy-N-((phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine22[9]
N-(2-aminoethyl)-6-methoxyquinolin-8-amineBenzaldehydetert-Butyl isocyanideN1-(6-Methoxyquinolin-8-yl)-N2-((phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)ethan-1,2-diamine27[9]

Visualizations

Ugi-Azide Reaction Workflow

Ugi_Azide_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Amine This compound Mixing Mix in Methanol Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Azide TMS-Azide Azide->Mixing Stirring Stir at RT (24-72h) Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product Quinoline-Tetrazole Hybrid Purification->Product

Caption: General workflow for the Ugi-azide synthesis of quinoline-tetrazole hybrids.

Potential Anticancer Signaling Pathway Inhibition

Anticancer_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ugi_Product Quinoline-Tetrazole Hybrid Ugi_Product->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by quinoline-tetrazole hybrids.

Potential Antifungal Mechanism of Action

Antifungal_Pathway Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11) Lanosterol->Erg11 Conversion Ergosterol Ergosterol Erg11->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ugi_Product Quinoline-Tetrazole Hybrid Ugi_Product->Erg11 Inhibition

Caption: Proposed inhibition of ergosterol biosynthesis by quinoline-tetrazole hybrids.

Potential Antimalarial Mechanism of Action

Antimalarial_Pathway Heme Toxic Free Heme Detoxification Heme Polymerization (Detoxification) Heme->Detoxification Hemozoin Hemozoin (Non-toxic) Detoxification->Hemozoin Parasite_Survival Parasite Survival Hemozoin->Parasite_Survival Ugi_Product Quinoline-Tetrazole Hybrid Ugi_Product->Detoxification Inhibition

Caption: Putative inhibition of heme detoxification in malaria parasites.

References

Application Note: Purity Determination of 5-Methoxyquinolin-8-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust high-performance liquid chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 5-Methoxyquinolin-8-amine, a key intermediate in pharmaceutical synthesis. The described method utilizes a reverse-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution for quality control and drug development professionals.

Introduction

This compound is a critical building block in the synthesis of various pharmacologically active molecules. Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of quinoline (B57606) derivatives.[1] This document provides a detailed protocol for the purity assessment of this compound, adaptable for routine quality control and research applications.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Dikma Diamonsil C18(2), 5 µm, 4.6 mm × 250 mm) is recommended for the separation of quinoline compounds.[1][2]

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Methanol (B129727) (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1. These parameters were selected based on common practices for the analysis of quinoline derivatives to achieve good peak symmetry and resolution.[3][4]

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time15 minutes

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark.

  • Dilute 10 mL of this solution to 100 mL with the mobile phase to achieve a nominal concentration of 10 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[2]

Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical data for the purity analysis of three different batches of this compound.

Table 2: Purity Analysis of this compound Batches

Batch NumberRetention Time (min)Peak Area (mAU*s)Purity (%)
Batch A5.81250099.8
Batch B5.81235099.5
Batch C5.91260099.9

Method Validation Parameters

A summary of the key validation parameters for this analytical method is provided in Table 3.

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 2.0%
Accuracy (Recovery)98.0% - 102.0%

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC purity determination of this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Final Concentration with Mobile Phase dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

G instrument HPLC Instrument Pump Detector (UV) Injector Column Oven column C18 Column instrument:p->column waste Waste instrument:d->waste data_system Data Acquisition System instrument:d->data_system column->instrument:d mobile_phase Mobile Phase (ACN:H2O with 0.1% H3PO4) mobile_phase->instrument:p sample Filtered Sample sample->instrument:i

Caption: Logical relationship of HPLC components.

Conclusion

The HPLC method described in this application note is demonstrated to be a suitable and reliable approach for determining the purity of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and can be readily implemented in a quality control laboratory for routine analysis and in research settings for the characterization of newly synthesized batches.

References

Application Notes and Protocols for the Derivatization of 5-Methoxyquinolin-8-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiplasmodial properties. The 5-Methoxyquinolin-8-amine scaffold, in particular, serves as a versatile starting material for the synthesis of novel bioactive compounds. The primary amine at the 8-position offers a readily accessible point for chemical modification, allowing for the generation of diverse libraries of derivatives. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening to identify promising lead compounds for drug discovery.

Derivatization Strategies

The primary amino group of this compound is a nucleophilic center that can readily undergo various chemical transformations. The most common derivatization strategies involve acylation to form amides and sulfonamides, which can significantly modulate the compound's physicochemical properties and biological activity.

Experimental Workflow: Derivatization of this compound

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start This compound derivatization Derivatization Reaction (e.g., Acylation, Sulfonylation) start->derivatization purification Purification (e.g., Column Chromatography, Recrystallization) derivatization->purification reagents Acyl Halides / Anhydrides or Sulfonyl Chlorides reagents->derivatization characterization Characterization (NMR, MS, etc.) purification->characterization library Library of Derivatives characterization->library primary_screening Primary Screening (e.g., MTT Assay, Agar Diffusion) library->primary_screening Test Compounds hits Identification of 'Hits' primary_screening->hits secondary_screening Secondary Screening (Dose-Response, Mechanism of Action) hits->secondary_screening lead_compound Lead Compound secondary_screening->lead_compound PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription Akt->Transcription promotes cell survival S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits S6K->Transcription promotes protein synthesis EIF4EBP1->Transcription releases inhibition of translation GrowthFactor Growth Factor GrowthFactor->RTK QuinolineDerivative Quinoline Derivative QuinolineDerivative->PI3K inhibits QuinolineDerivative->mTORC1 inhibits

5-Methoxyquinolin-8-amine as a Fluorescent Probe in Biological Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies detailing the direct application of 5-Methoxyquinolin-8-amine as a fluorescent probe for biological imaging. Its primary documented use is as a synthetic intermediate in organic chemistry. However, the quinoline (B57606) scaffold, particularly 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives, is a well-established platform for the development of fluorescent probes. The following application notes and protocols are based on the established use of these structurally similar compounds and serve as a guide for the potential application of this compound, which would require experimental validation and optimization.

Application Notes

The 8-aminoquinoline core is a versatile fluorophore whose fluorescence properties can be modulated by various factors, making it a suitable candidate for the design of "turn-on" or ratiometric fluorescent probes. Potential applications for this compound, by analogy to other 8-aminoquinoline derivatives, could include the detection of metal ions and changes in intracellular pH. The methoxy (B1213986) group at the 5-position may influence the photophysical properties and cellular uptake of the molecule.

Potential Applications:

  • Sensing of Divalent Metal Ions (e.g., Zn²⁺): 8-Aminoquinoline derivatives are known to act as chelators for divalent metal ions like zinc.[1][2] The binding of Zn²⁺ can restrict the photoinduced electron transfer (PET) process from the amino group to the quinoline ring, leading to a significant enhancement in fluorescence intensity. This "chelation-enhanced fluorescence" (CHEF) effect forms the basis for a "turn-on" fluorescent sensor. Given its structural similarity, this compound could potentially be explored for this purpose.

  • Monitoring Intracellular pH: The fluorescence of aminoquinoline derivatives can be sensitive to pH. Protonation of the quinoline nitrogen or the 8-amino group can alter the electronic structure of the molecule, leading to changes in fluorescence intensity or spectral shifts. This property could be exploited to develop a fluorescent probe for monitoring pH within cellular compartments.[3]

Principles of Detection Mechanisms:

  • Photoinduced Electron Transfer (PET): In the free ligand state, the lone pair of electrons on the 8-amino group can quench the fluorescence of the quinoline ring through a PET mechanism. Upon binding to a target analyte (like a proton or a metal ion), the lone pair becomes engaged, inhibiting PET and restoring fluorescence.

  • Intramolecular Charge Transfer (ICT): Changes in the local environment, such as solvent polarity or pH, can affect the ICT character of the excited state, potentially leading to a shift in the emission wavelength. This can be utilized for ratiometric sensing.

Quantitative Data

Due to the lack of specific experimental data for this compound as a fluorescent probe, the following tables provide its known chemical properties and representative photophysical data for a structurally related 8-aminoquinoline-based fluorescent probe for zinc.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[4][5]
Molecular Weight 174.20 g/mol [4][5]
Melting Point 90-95 °C[5]
pKa (Predicted) 3.98 ± 0.12[5]
LogP (Predicted) 1.7[4]
Appearance Powder[6]

Table 2: Representative Photophysical Properties of an 8-Aminoquinoline-Based Zn²⁺ Probe

ParameterValueConditionsReference
Excitation Maximum (λex) ~360 nmIn the presence of Zn²⁺[1]
Emission Maximum (λem) ~490 nmIn the presence of Zn²⁺[1]
Fluorescence Enhancement ~4-foldUpon saturation with Zn²⁺[1]
Quantum Yield (Φ) Not Reported-
Limit of Detection (LOD) Not Reported-

Experimental Protocols

The following are generalized protocols for the synthesis of a potential 8-aminoquinoline-based probe and its application in cellular imaging. These would need to be adapted and optimized for this compound.

Protocol 1: Synthesis of a Hypothetical this compound-based Schiff Base Probe for Zn²⁺

Objective: To synthesize a potential fluorescent probe for Zn²⁺ by functionalizing the 8-amino group of this compound with a receptor moiety.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add salicylaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Fluorescence Titration for Zn²⁺ Sensing

Objective: To evaluate the fluorescence response of the synthesized probe to varying concentrations of Zn²⁺.

Materials:

  • Synthesized probe stock solution (e.g., 1 mM in DMSO)

  • HEPES buffer (e.g., 20 mM, pH 7.4)

  • ZnCl₂ stock solution (e.g., 10 mM in deionized water)

  • Fluorometer

Procedure:

  • Prepare a series of test solutions in cuvettes containing a fixed concentration of the probe (e.g., 10 µM) in HEPES buffer.

  • Add increasing concentrations of ZnCl₂ to the cuvettes (e.g., 0 to 100 µM).

  • Incubate the solutions for 10-15 minutes at room temperature to allow for complexation.

  • Measure the fluorescence emission spectra of each solution using the fluorometer. Determine the optimal excitation wavelength by scanning the excitation spectrum at the emission maximum.

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the binding affinity and limit of detection.

Protocol 3: Live Cell Imaging for Intracellular Zn²⁺ Detection

Objective: To visualize changes in intracellular Zn²⁺ levels in live cells using the synthesized fluorescent probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized probe stock solution (1 mM in DMSO)

  • ZnCl₂ solution (for inducing Zn²⁺ influx)

  • TPEN (a cell-permeable Zn²⁺ chelator, for control)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes or chamber slides to 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free medium.

    • Wash the cells once with PBS.

    • Incubate the cells with the probe working solution for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells twice with warm PBS or imaging buffer to remove excess probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Mount the dish on the fluorescence microscope.

    • Acquire baseline fluorescence images.

  • Stimulation:

    • To visualize an increase in intracellular Zn²⁺, treat the cells with a solution of ZnCl₂ (e.g., 50 µM).

    • Acquire images at different time points after stimulation.

  • Control: To confirm the specificity for Zn²⁺, treat a separate set of probe-loaded and Zn²⁺-stimulated cells with TPEN (e.g., 20 µM) and observe the quenching of fluorescence.

  • Image Analysis: Quantify the changes in fluorescence intensity in the cells using image analysis software.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Imaging s1 This compound + Receptor Moiety s2 Chemical Synthesis s1->s2 s3 Purification & Characterization s2->s3 iv1 Fluorescence Titration with Analyte s3->iv1 iv2 Determine Photophysical Properties (λex, λem, Quantum Yield) iv1->iv2 iv3 Selectivity & Sensitivity Assessment iv2->iv3 c2 Probe Loading iv3->c2 c1 Cell Culture & Seeding c1->c2 c3 Fluorescence Microscopy c2->c3 c4 Image Acquisition & Analysis c3->c4

Caption: Experimental workflow for developing and applying a novel quinoline-based fluorescent probe.

chelation_enhanced_fluorescence cluster_probe Fluorescent Probe Probe 8-Aminoquinoline (Fluorophore) Receptor Chelating Group Probe->Receptor PET Fluorescence_Off Low Fluorescence Receptor->Fluorescence_Off Quenching Fluorescence_On High Fluorescence Receptor->Fluorescence_On Fluorescence 'Turn-On' Analyte Zn²⁺ Analyte->Receptor

Caption: Mechanism of chelation-enhanced fluorescence (CHEF) for a hypothetical 8-aminoquinoline-based Zn²⁺ probe.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and quality control of 5-Methoxyquinolin-8-amine, a key intermediate in pharmaceutical development. The protocols outlined are designed for industrial applications, focusing on efficiency, scalability, and product purity. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and process diagrams to visualize the workflow.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown potential in medicinal chemistry, making a robust and scalable synthesis essential for drug development and commercial production. The synthetic route detailed herein involves a two-step process: the nitration of 8-methoxyquinoline (B1362559) followed by the reduction of the resulting nitro-intermediate.

Synthesis Pathway

The industrial synthesis of this compound is typically achieved through a two-step process starting from 8-methoxyquinoline.

Step 1: Nitration of 8-Methoxyquinoline

8-Methoxyquinoline is nitrated to form 5-nitro-8-methoxyquinoline. This reaction is generally carried out using a mixture of concentrated nitric and sulfuric acids. The methoxy (B1213986) group at the 8-position directs the nitration to the 5-position.

Step 2: Reduction of 5-Nitro-8-methoxyquinoline

The intermediate, 5-nitro-8-methoxyquinoline, is then reduced to the desired product, this compound. For industrial-scale production, catalytic hydrogenation is often the preferred method due to its efficiency and cleaner reaction profile compared to metal/acid reductions.

Experimental Protocols

Scale-up Synthesis of 5-Nitro-8-methoxyquinoline (Step 1)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
8-Methoxyquinoline159.1910.00.0628
Sulfuric Acid (98%)98.0830.0-
Nitric Acid (68%)63.016.0-
Water18.02As needed-
Sodium Hydroxide (B78521)40.00As needed-

Procedure:

  • Charge a suitable reactor with 30.0 kg of concentrated sulfuric acid and cool the reactor to 0-5 °C.

  • Slowly add 10.0 kg of 8-methoxyquinoline to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare the nitrating mixture by carefully adding 6.0 kg of concentrated nitric acid to 10.0 kg of concentrated sulfuric acid, keeping the temperature below 15 °C.

  • Slowly add the nitrating mixture to the solution of 8-methoxyquinoline over a period of 2-3 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, slowly quench the reaction mixture by pouring it onto crushed ice/water.

  • Neutralize the acidic solution with a sodium hydroxide solution to a pH of 7-8, which will cause the product to precipitate.

  • Filter the precipitated solid and wash it thoroughly with water until the washings are neutral.

  • Dry the solid under vacuum at 50-60 °C to yield 5-nitro-8-methoxyquinoline.

Expected Yield: 77-85%

Scale-up Synthesis of this compound (Step 2)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
5-Nitro-8-methoxyquinoline204.1810.00.049
Palladium on Carbon (5% Pd/C)-0.5-
Hydrazine (B178648) Hydrate (B1144303) (80%)50.063.70.059
Isopropanol60.10100-

Procedure:

  • Charge a hydrogenation reactor with 10.0 kg of 5-nitro-8-methoxyquinoline and 100 L of isopropanol.

  • Carefully add 0.5 kg of 5% Pd/C catalyst to the suspension.

  • Heat the mixture to 70 °C with stirring.

  • Slowly add 3.7 kg of 80% hydrazine hydrate to the reaction mixture over a period of 30-45 minutes.[1]

  • After the addition is complete, maintain the reaction at reflux for 4-6 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot reaction mixture to remove the Pd/C catalyst.

  • Allow the filtrate to cool slowly to room temperature and then cool further in an ice bath to facilitate crystallization.

  • Collect the precipitated crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C.

Expected Yield: 90-96%

Purification

The crude this compound obtained from the synthesis can be purified by recrystallization to achieve high purity suitable for pharmaceutical applications.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot methanol (B129727).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Filter the purified crystals and wash them with a small amount of cold methanol.

  • Dry the crystals under vacuum at 40-50 °C.

Quality Control and Analytical Methods

The quality of the synthesized this compound should be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product and to monitor the progress of the reactions.

HPLC Parameters (Proposed Method):

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in methanol (approx. 1 mg/mL)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the synthesized compound.

¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm): 8.65 (dd, 1H), 8.45 (dd, 1H), 7.40 (dd, 1H), 6.90 (d, 1H), 6.80 (d, 1H), 4.80 (br s, 2H, -NH₂), 3.95 (s, 3H, -OCH₃).

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm): 149.5, 142.0, 138.5, 134.0, 129.5, 122.0, 118.0, 108.0, 104.0, 56.0.

Physical Properties
PropertyValue
Appearance Yellow to brown solid[2]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Purity (by HPLC) ≥ 99.5%[2]

Process Visualization

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 8-Methoxyquinoline 8-Methoxyquinoline Nitration_Reaction Nitration 8-Methoxyquinoline->Nitration_Reaction Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration_Reaction Quench_Neutralize Quench & Neutralize Nitration_Reaction->Quench_Neutralize Filtration_Drying_1 Filtration & Drying Quench_Neutralize->Filtration_Drying_1 5-Nitro-8-methoxyquinoline 5-Nitro-8-methoxyquinoline Filtration_Drying_1->5-Nitro-8-methoxyquinoline 5-Nitro-8-methoxyquinoline_input 5-Nitro-8-methoxyquinoline Reduction_Reaction Catalytic Hydrogenation (Pd/C, Hydrazine) 5-Nitro-8-methoxyquinoline_input->Reduction_Reaction Filtration_2 Hot Filtration Reduction_Reaction->Filtration_2 Crystallization Crystallization Filtration_2->Crystallization Crude_Product Crude this compound Crystallization->Crude_Product Purification_QC_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (Methanol) Crude_Product->Recrystallization Filtration_Drying_3 Filtration & Drying Recrystallization->Filtration_Drying_3 Pure_Product Pure this compound Filtration_Drying_3->Pure_Product QC_Analysis Quality Control Analysis Pure_Product->QC_Analysis HPLC HPLC Purity QC_Analysis->HPLC NMR NMR Structure Confirmation QC_Analysis->NMR Final_Product Final Product Release HPLC->Final_Product NMR->Final_Product

References

Application Notes: 5-Methoxyquinolin-8-amine in the Preparation and Evaluation of EZH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression.[1] Dysregulation and overexpression of EZH2 are implicated in the progression of various cancers, making it a compelling therapeutic target.[1] Small molecule inhibitors targeting EZH2 have shown significant anti-proliferative effects in preclinical models.

This document provides detailed protocols and data related to a novel class of EZH2 inhibitors based on a 5-methoxyquinoline (B23529) scaffold. While the user prompt specified 5-Methoxyquinolin-8-amine as a starting material, the primary literature available details the synthesis of this class of inhibitors from 2-bromo-5-methoxyaniline (B1269708) to construct the quinoline (B57606) core.[1] A plausible synthetic route from this compound would likely involve its conversion to a suitable intermediate for subsequent ring formation or modification, though this has not been explicitly documented for this inhibitor class. These application notes will focus on the published synthetic routes and evaluation methods to provide a robust guide for researchers.

Data Presentation: Biological Activity of 5-Methoxyquinoline Derivatives

The following table summarizes the in vitro inhibitory activity of a series of synthesized 5-methoxyquinoline derivatives against the EZH2 enzyme and their anti-proliferative effects on two cancer cell lines.[1]

Compound IDR1 (at C2)R2 (at C4)EZH2 IC50 (µM)HCT15 IC50 (µM)MDA-MB-231 IC50 (µM)
1 -Cl1-benzylpiperidin-4-amine28>50>50
5a 4-methylpiperazin-1-yl1-benzylpiperidin-4-amine17.5>50>50
5b morpholin-4-yl1-benzylpiperidin-4-amine15.6>50>50
5c piperidin-1-yl1-benzylpiperidin-4-amine19.4>50>50
5d 4-methyl-1,4-diazepan-1-yl1-benzylpiperidin-4-amine10.230.211.5
5e -Cl1-methylpiperidin-4-amine25.4>50>50
5f -Clpiperidin-4-amine30.1>50>50
5g 4-methylpiperazin-1-ylpiperidin-4-amine15.241.225.6
5h 4-methylpiperazin-1-yl1-methylpiperidin-4-amine12.325.310.2
5i morpholin-4-yl1-methylpiperidin-4-amine13.530.115.4
5j piperidin-1-yl1-methylpiperidin-4-amine16.845.222.1
5k 4-methyl-1,4-diazepan-1-yl 1-methylpiperidin-4-amine 1.2 5.6 2.45
5l 4-methyl-1,4-diazepan-1-ylpiperidin-4-amine2.510.86.3
5m -ClN-methyl-2-(pyrrolidin-1-yl)ethan-1-amine35.2>50>50
5n 4-methylpiperazin-1-ylN-methyl-2-(pyrrolidin-1-yl)ethan-1-amine20.4>50>50
5o 4-methyl-1,4-diazepan-1-ylN-methyl-2-(pyrrolidin-1-yl)ethan-1-amine15.835.718.9

Data sourced from "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors".[1]

Visualizations

Signaling & Synthetic Pathways & Workflows

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 (Catalytic) SAH SAH EZH2->SAH H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation EED EED SUZ12 SUZ12 HistoneH3 Histone H3 HistoneH3->EZH2 SAM SAM (Methyl Donor) SAM->EZH2 Cofactor GeneSilencing Transcriptional Repression (e.g., Tumor Suppressor Genes) H3K27me3->GeneSilencing Proliferation Uncontrolled Cell Proliferation GeneSilencing->Proliferation Represses Inhibitor 5-Methoxyquinoline Inhibitor (e.g., 5k) Inhibitor->EZH2 Inhibition

Caption: EZH2 signaling pathway and the mechanism of inhibition.

Synthesis_Workflow Start 2-Bromo-5-methoxyaniline + Malonic Acid Intermediate1 8-Bromo-2,4-dichloro- 5-methoxyquinoline (2) Start->Intermediate1 POCl3, reflux Intermediate2 2,4-Dichloro- 5-methoxyquinoline (3) Intermediate1->Intermediate2 n-BuLi, THF, -78°C Intermediate3 2-Chloro-N-R2- 5-methoxyquinolin-4-amine (4) Intermediate2->Intermediate3 Nucleophilic Substitution FinalProduct Final Inhibitor (5a-5o) Intermediate3->FinalProduct Microwave, 160°C Amine_R2 Primary/Secondary Amine (R2) Amine_R2->Intermediate3 Amine_R1 Primary/Secondary Amine (R1) Amine_R1->FinalProduct

Caption: Synthetic workflow for 5-methoxyquinoline EZH2 inhibitors.

Caption: Experimental workflow for inhibitor synthesis and evaluation.

SAR_Diagram cluster_sar Structure-Activity Relationship (SAR) Summary SAR_Image R1_SAR Position R1 (C2): - Bulky heterocyclic amines are preferred. - 4-methyl-1,4-diazepan-1-yl (in 5k)  shows the highest potency. R2_SAR Position R2 (C4): - Small cyclic amines are favorable. - N-methylation of the piperidine (B6355638) (1-methylpiperidin-4-amine in 5k)  significantly improves activity over unsubstituted piperidine.

Caption: Structure-Activity Relationship (SAR) of 5-methoxyquinoline inhibitors.

Experimental Protocols

Chemical Synthesis Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-methoxyquinoline (Key Intermediate 3) [1]

This protocol follows a two-step process starting from 2-bromo-5-methoxyaniline.

Step 1: Synthesis of 8-Bromo-2,4-dichloro-5-methoxyquinoline (B13090534) (2)

  • Combine 2-bromo-5-methoxyaniline (10 mmol, 2.02 g) and malonic acid (15 mmol, 1.56 g) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃, 25 mL) to the mixture.

  • Reflux the reaction mixture for 16 hours.

  • After cooling, slowly pour the mixture into ice-water with stirring.

  • Extract the aqueous mixture with dichloromethane (B109758) (DCM, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography, eluting with DCM, to yield 8-bromo-2,4-dichloro-5-methoxyquinoline as a light yellow solid.

Step 2: Synthesis of 2,4-Dichloro-5-methoxyquinoline (3)

  • Dissolve 8-bromo-2,4-dichloro-5-methoxyquinoline (10 mmol, 3.06 g) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.5 mL, 11 mmol) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add methanol (B129727) (CH₃OH, 2 mL) dropwise at -78°C to quench the reaction.

  • Allow the mixture to warm to 0°C and stir for 1 hour.

  • Add water (20 mL) and DCM (20 mL). Separate the layers.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired product.

Protocol 2: General Procedure for the Synthesis of Final Inhibitors (e.g., 5k) [1]

  • To a solution of the appropriate 2-chloro-N-substituted-5-methoxyquinolin-4-amine intermediate (e.g., compound 4 leading to 5k , 0.2 mmol) in isopropanol (B130326) (3 mL) in a microwave vial, add the desired primary or secondary amine (0.4 mmol) and trifluoroacetic acid (TFA, 0.6 mmol, 68 mg).

  • Seal the vessel and heat the reaction mixture in a microwave apparatus at 160°C for 20 minutes.

  • After cooling, monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Remove the solvent by rotary evaporation.

  • Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution.

  • Dry the organic layer, concentrate, and purify by column chromatography (DCM/methanol gradient) to yield the final compound.

Biochemical Assay Protocols

Protocol 3: Radiometric EZH2 Enzymatic Assay (HotSpot™ Assay)

This protocol measures the transfer of a tritiated methyl group from S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM) to a histone substrate.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF).

    • Human recombinant EZH2 complex (e.g., 10-20 nM).

    • Test compound (serially diluted in DMSO, final concentration 1%).

    • Substrate (e.g., 0.05 mg/mL core histones or 5 µM H3 peptide).

  • Initiation: Start the reaction by adding [³H]-SAM (e.g., 1 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding trichloroacetic acid (TCA).

  • Detection: Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histones. Wash the plate to remove unincorporated [³H]-SAM.

  • Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay Protocols

Protocol 4: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HCT15 or MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final DMSO concentration should not exceed 0.5%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 6-7 days at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 5: Western Blot Analysis of Global H3K27me3 Levels

This protocol quantifies the reduction of the H3K27me3 mark in cells following inhibitor treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the EZH2 inhibitor (e.g., 0.1x, 1x, and 10x the enzymatic IC50) for 72-96 hours.

  • Histone Extraction (Acid Extraction Recommended):

    • Wash cells with cold PBS and harvest the cell pellet.

    • Resuspend the pellet in a hypotonic lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei. Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.

    • Centrifuge at high speed to pellet debris and collect the histone-containing supernatant.

  • Protein Quantification: Determine the protein concentration of each histone extract using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 15-20 µg of protein per lane onto a 15% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Re-probing:

    • Apply an ECL reagent and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody against Total Histone H3 as a loading control to normalize the H3K27me3 signal.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.

Conclusion

The 5-methoxyquinoline scaffold represents a promising starting point for the development of novel EZH2 inhibitors. The lead compound, 5k , demonstrates low micromolar inhibition of EZH2 and potent anti-proliferative effects in cancer cell lines.[1] The provided protocols offer a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of this class of compounds. Further optimization of this scaffold, potentially exploring alternative synthetic routes and further derivatization, could lead to the discovery of more potent and selective EZH2 inhibitors with therapeutic potential.

References

Application Notes and Protocols: 5-Methoxyquinolin-8-amine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 5-Methoxyquinolin-8-amine as a precursor in material science. The primary applications covered are its use in the synthesis of emissive materials for Organic Light-Emitting Diodes (OLEDs) and as a foundational molecule for the development of corrosion inhibitors. This guide is intended for researchers, scientists, and professionals in drug development and material science, offering comprehensive methodologies, data presentation, and workflow visualizations.

Section 1: Application in Organic Light-Emitting Diodes (OLEDs)

Application Notes

This compound serves as a valuable precursor for synthesizing derivatives of 8-hydroxyquinoline, a ligand renowned for forming stable, highly fluorescent metal complexes. By functionalizing the 5-position of the quinoline (B57606) ring, the electronic properties and solubility of the resulting complexes can be tailored. A common strategy involves the conversion of this compound to 5-methoxy-8-hydroxyquinoline, which can then be used to synthesize organometallic complexes, such as Tris(5-methoxy-8-hydroxyquinolinate)aluminum (Al(5-MeOq)₃). These complexes are employed as the emissive layer in OLEDs, contributing to bright and efficient light generation. The methoxy (B1213986) group can influence the emission wavelength and quantum yield of the final complex.

The typical structure of an OLED device incorporating such a complex consists of multiple layers: a transparent anode (e.g., Indium Tin Oxide - ITO), a hole transport layer (HTL), the emissive layer (EML) containing the Al(5-MeOq)₃, an electron transport layer (ETL), and a metallic cathode. The performance of these devices is highly dependent on the purity of the materials and the precision of the fabrication process.

Experimental Protocols

Protocol 1.2.1: Synthesis of Tris(5-methoxy-8-hydroxyquinolinate)aluminum (Al(5-MeOq)₃)

This protocol outlines a representative two-step synthesis of the emissive complex starting from this compound.

Step 1: Synthesis of 5-Methoxy-8-hydroxyquinoline

  • Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., H₂SO₄) at a low temperature (0-5 °C).

  • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: Slowly heat the solution containing the diazonium salt. The diazonium group will be replaced by a hydroxyl group, yielding 5-Methoxy-8-hydroxyquinoline.

  • Purification: Neutralize the solution and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Al(5-MeOq)₃ Complex [1][2][3]

  • Dissolve 3 equivalents of the synthesized 5-Methoxy-8-hydroxyquinoline in 25 mL of ethanol (B145695) or a mixture of distilled water and acetic acid.

  • In a separate beaker, dissolve 1 equivalent of aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) in distilled water to create a clear solution.

  • Add the aluminum nitrate solution to the 5-Methoxy-8-hydroxyquinoline solution and stir for 10 minutes.

  • Add a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), dropwise with continuous stirring until a yellow-green precipitate forms.

  • Filter the precipitate and wash it multiple times with distilled water.

  • Dry the resulting Al(5-MeOq)₃ powder in a vacuum oven at 40-50 °C.

Protocol 1.2.2: Fabrication of a Multilayer OLED Device

  • Substrate Cleaning: Sequentially clean an Indium Tin Oxide (ITO) coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function.

  • Layer Deposition (High Vacuum Thermal Evaporation):

    • Transfer the cleaned ITO substrate into a high vacuum chamber (~10⁻⁶ mbar).

    • Deposit a 50 nm layer of N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB) as the hole transport layer (HTL).

    • Deposit a 60 nm layer of the synthesized Al(5-MeOq)₃ as the emissive layer (EML).

    • Deposit a 30 nm layer of Tris(8-hydroxyquinoline)aluminum (Alq₃) as the electron transport layer (ETL).

    • Deposit a 0.5-1 nm layer of Lithium Fluoride (LiF) as an electron injection layer.

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Data Presentation

Table 1: Performance of OLEDs with Substituted Alq₃ Derivatives This table summarizes typical performance data for OLEDs using Alq₃ and its derivatives as the emissive material. The data is representative of what could be expected from a device using Al(5-MeOq)₃.

Emissive MaterialTurn-on Voltage (V)Max Luminance (cd/m²)Max Current Efficiency (cd/A)Emission Peak (nm)CIE Coordinates (x, y)Reference
Alq₃2.8>10,0005.56~525(0.32, 0.54)[4][5]
Al(Meq)₃~3.08,0004.5~510(0.28, 0.51)[6]
B(Alq)₂~3.56,5003.8~515(0.30, 0.52)[6]
Al(Cl₂q)₃~4.04,0002.1~530(0.35, 0.56)[6]

Note: Al(Meq)₃ = tris(4-methyl-8-hydroxyquinoline)aluminum, B(Alq) = bis-(2-methyl-8-quinolinolato)-4-(phenyl-phenolato)aluminum-(III), Al(Cl₂q)₃ = tris(5,7-dichloro-8-hydroxyquinolinato)aluminum. Performance can vary significantly with device architecture.

Visualizations

G cluster_synthesis Protocol 1.2.1: Synthesis of Al(5-MeOq)3 cluster_fabrication Protocol 1.2.2: OLED Fabrication cluster_stack Protocol 1.2.2: OLED Fabrication A This compound B Diazotization & Hydrolysis A->B 1. H2SO4, NaNO2 2. Heat C 5-Methoxy-8-hydroxyquinoline B->C D Complexation with Al(NO3)3 C->D E Precipitation & Drying D->E NH4OH F Al(5-MeOq)3 Powder E->F Al Aluminum (Cathode, 100nm) LiF LiF (EIL, 1nm) ETL Alq3 (ETL, 30nm) EML Al(5-MeOq)3 (EML, 60nm) HTL NPB (HTL, 50nm) ITO ITO Glass (Anode)

Caption: Synthesis and OLED Fabrication Workflow.

Section 2: Application in Corrosion Inhibition

Application Notes

8-Hydroxyquinoline and its derivatives are effective corrosion inhibitors for various metals, particularly for steel in acidic environments.[7][8][9] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The inhibition mechanism involves both physisorption and chemisorption, where the lone pair electrons of nitrogen and oxygen atoms, as well as the π-electrons of the quinoline ring, interact with the vacant d-orbitals of the metal atoms. This compound can be converted into functionalized 8-hydroxyquinolines, such as 5-alkoxymethyl-8-hydroxyquinoline, which have shown excellent inhibition properties.[10] The efficiency of these inhibitors depends on their concentration, the temperature, and the nature of the corrosive environment.

Experimental Protocols

Protocol 2.2.1: Synthesis of 5-Methoxymethyl-8-hydroxyquinoline (MMHQ)

This protocol is adapted from procedures for similar 5-substituted 8-hydroxyquinolines.[7][10]

  • Starting Material: Begin with 5-hydroxymethyl-8-hydroxyquinoline (which can be synthesized from 5-amino-8-hydroxyquinoline, a derivative of the title compound).

  • Alkylation: Dissolve 5-hydroxymethyl-8-hydroxyquinoline in a suitable solvent like THF.

  • Add a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to convert the hydroxymethyl group to a methoxymethyl group.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 10-12 hours).

  • Workup and Purification: Quench the reaction, extract the product with an organic solvent, and purify using column chromatography to obtain pure 5-Methoxymethyl-8-hydroxyquinoline (MMHQ).

Protocol 2.2.2: Weight Loss Method for Corrosion Rate Measurement [11][12]

  • Specimen Preparation: Prepare carbon steel coupons of a defined surface area. Polish the coupons, degrease with acetone, wash with deionized water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons (W₀).

  • Immersion: Immerse the coupons in a 1 M HCl solution without inhibitor (blank) and in solutions containing various concentrations of the synthesized inhibitor (e.g., 10⁻⁵ M to 10⁻³ M).

  • Duration: Keep the coupons immersed for a fixed period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

  • Cleaning and Final Weighing: After immersion, remove the coupons, clean them with a suitable solution to remove corrosion products, wash, dry, and weigh them again (W₁).

  • Calculation:

    • Corrosion Rate (CR) in g/(m²·h) = (W₀ - W₁) / (S · t), where S is the surface area and t is the immersion time.

    • Inhibition Efficiency (η%) = [(CR_blank - CR_inh) / CR_blank] × 100.

Protocol 2.2.3: Electrochemical Impedance Spectroscopy (EIS) [13][14]

  • Electrochemical Cell: Use a three-electrode cell with the carbon steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Electrolyte: The electrolyte is 1 M HCl with and without different concentrations of the inhibitor.

  • Measurement: After immersing the working electrode in the solution for a stabilization period (e.g., 30 minutes) to reach the open circuit potential (OCP), perform the EIS measurement.

  • Parameters: Apply a small AC voltage perturbation (e.g., 10 mV amplitude) over a frequency range from 100 kHz to 10 mHz.

  • Analysis: Fit the resulting Nyquist plots to an equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculation:

    • Inhibition Efficiency (η%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100.

Data Presentation

Table 2: Corrosion Inhibition Efficiency of 5-Alkoxymethyl-8-hydroxyquinoline Derivatives for Carbon Steel in 1 M HCl [10]

InhibitorConcentration (M)Inhibition Efficiency (η%) from PDPInhibition Efficiency (η%) from EIS
MMHQ 10⁻⁵6163
5x10⁻⁵7274
10⁻⁴8081
5x10⁻⁴8687
10⁻³8889
PMHQ 10⁻⁵6870
5x10⁻⁵7981
10⁻⁴8587
5x10⁻⁴9192
10⁻³9394

PDP = Potentiodynamic Polarization, EIS = Electrochemical Impedance Spectroscopy. MMHQ = 5-methoxymethyl-8-hydroxyquinoline, PMHQ = 5-propoxymethyl-8-hydroxyquinoline.

Visualizations

G cluster_workflow Protocol 2.2.2 & 2.2.3: Corrosion Inhibition Testing Workflow A Prepare & Weigh Steel Coupon C Immerse Coupon in Test Solution A->C B Prepare Inhibitor Solutions in 1M HCl B->C D Weight Loss Test C->D E Electrochemical Test (EIS) C->E F Clean & Reweigh Coupon D->F H Analyze Nyquist Plots E->H G Calculate Corrosion Rate & Efficiency F->G I Calculate Inhibition Efficiency H->I

Caption: Workflow for Corrosion Inhibition Evaluation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Methoxyquinolin-8-amine

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-documented method for synthesizing this compound is a two-step process. It begins with the nitration of 8-methoxyquinoline (B1362559) to yield 5-nitro-8-methoxyquinoline, which is subsequently reduced to the desired 8-amino product.[1][2]

Q2: What are the primary starting materials and reagents for this synthesis?

The synthesis typically starts from 8-methoxyquinoline. The key reagents include:

  • Nitration Step: Concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[2]

  • Reduction Step: A reducing agent such as tin (Sn) dust with concentrated hydrochloric acid (HCl)[1], or tin(II) chloride (SnCl₂).[3]

Q3: What are the general reaction conditions for each step?

For the nitration step, the reaction is typically performed at low temperatures (e.g., in an ice bath) to control the exothermic reaction and prevent side product formation. The reduction of the nitro group is often carried out by heating the reaction mixture on a water bath to ensure the reaction goes to completion.[1]

Q4: How is the final product, this compound, typically purified?

After the synthesis, the crude product is often a solid. Purification can be achieved through recrystallization, for example, using methanol.[1] For higher purity, column chromatography is a standard method. A common mobile phase for chromatography is a mixture of benzene (B151609) and chloroform (B151607).[1]

Troubleshooting Guide

Q1: My yield for the nitration step (5-nitro-8-methoxyquinoline) is low. What are the likely causes?

Low yields in this step are often related to reaction temperature or reagent addition.

  • Temperature Control: The nitration of activated aromatic rings like 8-methoxyquinoline is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired dinitro isomers or oxidative degradation (tarring). Ensure the reaction is kept cold (0-5 °C) during the dropwise addition of the nitrating mixture.

  • Reagent Purity: Ensure that the starting 8-methoxyquinoline is pure and the nitric and sulfuric acids are of a suitable grade.

  • Reaction Time: The reaction is typically fast due to the activating effect of the methoxy (B1213986) group, often completing in 10-15 minutes.[1] Extending the time unnecessarily may increase side product formation.

Q2: The reduction of the nitro group is incomplete. How can I improve the conversion?

Incomplete reduction is a common issue that can be addressed by several factors.

  • Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., tin dust) is used to drive the reaction to completion.

  • Reaction Time and Temperature: The reduction may require heating to proceed effectively. Heating on a water bath for about an hour is a documented method.[1] Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting nitro compound.

  • Acid Concentration: The reduction with tin requires a strongly acidic medium (concentrated HCl) to be effective.

Q3: My final product is a brownish, impure solid. What are the likely contaminants and how can they be removed?

The brownish color can indicate the presence of unreacted starting material, intermediates, or side products from oxidation.

  • Unreacted 5-nitro-8-methoxyquinoline: This yellow solid can be a major impurity if the reduction was incomplete.

  • Oxidation Products: Aminoquinolines can be sensitive to air oxidation, which can form colored impurities. It is advisable to work under an inert atmosphere if possible and to purify the product promptly after synthesis.

  • Purification Strategy: Column chromatography is highly effective for separating the desired amine from the less polar nitro-intermediate and other polar impurities.[1] Recrystallization can also be effective if the impurity profile is not complex.

Q4: I am observing significant tar formation in my reaction. How can this be minimized?

Tar formation is typically a result of overly aggressive reaction conditions, especially during the nitration step.

  • Strict Temperature Control: As mentioned, maintaining a low temperature during nitration is critical. Use an ice/salt bath if necessary.

  • Slow Reagent Addition: Add the nitrating mixture very slowly (dropwise) to the solution of 8-methoxyquinoline to allow the heat to dissipate and prevent localized overheating.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature and concentration of reagents.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

StepReactantReagentsSolventTemperatureTimeYieldReference
Nitration 8-MethoxyquinolineConc. H₂SO₄, Conc. HNO₃NoneCold10-15 min77%[1][2]
Reduction 5-Nitro-8-methoxyquinolineSn dust, Conc. HClWaterWater Bath1 hr96%[1]

Table 2: Physical Properties of Key Compounds

Compound NameMolecular FormulaMolecular WeightMelting Point (°C)AppearanceCAS Number
5-Nitro-8-methoxyquinolineC₁₀H₈N₂O₃204.18115Yellow Solid[1][2]
This compoundC₁₀H₁₀N₂O174.2090-95Powder[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-8-methoxyquinoline (Nitration)

  • Materials: 8-methoxyquinoline, concentrated sulfuric acid, concentrated nitric acid, ice, deionized water.

  • Procedure:

    • In a flask, carefully prepare a nitrating mixture by combining 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is cooled in an ice bath.[2]

    • To the cold nitrating mixture, slowly add 50mg of 8-methoxyquinoline with continuous shaking or stirring, maintaining the low temperature.[1]

    • The reaction should be complete within 10-15 minutes.[1]

    • Carefully pour the reaction mixture into a beaker containing cold water or crushed ice. A yellow precipitate of 5-nitro-8-methoxyquinoline will form.[1]

    • Filter the yellow solid under vacuum, wash with cold water, and dry over anhydrous calcium chloride.[1]

    • The crude product can be further purified by recrystallization from 95% methanol.[1]

Protocol 2: Synthesis of this compound (Reduction)

  • Materials: 5-nitro-8-methoxyquinoline, tin (Sn) dust, concentrated hydrochloric acid, chloroform, cold water.

  • Procedure:

    • In a suitable flask, dissolve 0.050g of 5-nitro-8-methoxyquinoline in 10ml of concentrated hydrochloric acid.[1]

    • Add 1g of tin dust to the solution in portions with vigorous shaking.[1]

    • Heat the mixture on a water bath for approximately 1 hour, or until TLC analysis shows the disappearance of the starting material.[1]

    • Cool the reaction mixture to about 30°C and neutralize by adding 40mL of cold water.[1]

    • Extract the product into an organic solvent such as chloroform (3 x 40mL).[1]

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[1]

Protocol 3: Purification by Column Chromatography

  • Materials: Crude this compound, silica (B1680970) gel, appropriate solvents (e.g., benzene and chloroform).

  • Procedure:

    • Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system (e.g., a 3:1 mixture of benzene and chloroform).[1]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 8-Methoxyquinoline B 5-Nitro-8-methoxyquinoline A->B Nitration (H₂SO₄, HNO₃) C This compound B->C Reduction (Sn, HCl)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification & Analysis A Mix 8-Methoxyquinoline with H₂SO₄/HNO₃ B Precipitate in Ice Water A->B C Filter and Dry B->C D Dissolve Nitro Compound in HCl C->D Intermediate Product E Add Sn Dust and Heat D->E F Neutralize and Extract E->F G Evaporate Solvent F->G Crude Product H Purify via Column Chromatography G->H I Characterize Product (MP, NMR, etc.) H->I Troubleshooting_Logic Start Problem: Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Nitration Nitration Step CheckStep->Nitration Nitration Reduction Reduction Step CheckStep->Reduction Reduction Purification Purification Step CheckStep->Purification Purification Temp Was temperature kept below 5°C? Nitration->Temp Complete Was reduction complete (check TLC)? Reduction->Complete Column Is product still impure after chromatography? Purification->Column Tar Action: Improve cooling, add nitrating mix slowly. Temp->Tar No Time Action: Check reaction time; avoid excessive duration. Temp->Time Yes Heat Action: Increase heating time or add more reducing agent. Complete->Heat No Oxidized Action: Work quickly, consider inert atmosphere. Complete->Oxidized Yes Solvent Action: Optimize solvent system for chromatography. Column->Solvent Yes Recrystallize Action: Attempt recrystallization with a different solvent. Column->Recrystallize No

References

Common side reactions in the nitration of 8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 8-methoxyquinoline (B1362559). The following information is designed to address common challenges and provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product from the nitration of 8-methoxyquinoline?

A1: The primary product of the electrophilic nitration of 8-methoxyquinoline is 5-nitro-8-methoxyquinoline. The methoxy (B1213986) group at the C8 position is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The 5-position is electronically favored for substitution.

Q2: What are the most common side reactions observed during the nitration of 8-methoxyquinoline?

A2: Due to the highly activated nature of the 8-methoxyquinoline ring system, several side reactions can occur, leading to a mixture of products and reduced yield of the desired 5-nitro isomer. The most prevalent side reactions include:

  • Over-nitration (Dinitration): The initial product, 5-nitro-8-methoxyquinoline, is still activated enough to undergo a second nitration, leading to the formation of dinitro-8-methoxyquinoline derivatives. The most likely dinitro product is 5,7-dinitro-8-methoxyquinoline, analogous to what is observed with the similar compound, 8-hydroxyquinoline (B1678124).[1]

  • Formation of Positional Isomers: While the 5-position is the major site of nitration, small amounts of other positional isomers, such as 7-nitro-8-methoxyquinoline, may be formed.

  • Oxidative Degradation: The use of strong nitrating agents and harsh reaction conditions can lead to the oxidation of the quinoline (B57606) ring, resulting in the formation of complex, often tarry, byproducts which can complicate purification.

Q3: How can I minimize the formation of the 5,7-dinitro byproduct?

A3: Minimizing dinitration requires careful control of the reaction conditions. Key strategies include:

  • Controlling Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. Typically, 1.05 to 1.1 equivalents of nitric acid are sufficient.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the nitrating agent. This helps to control the exothermic nature of the reaction and reduces the rate of the second nitration.

  • Reaction Time: Monitor the reaction closely by a suitable technique (e.g., Thin-Layer Chromatography - TLC) and quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.

Q4: What purification methods are effective for separating 5-nitro-8-methoxyquinoline from the side products?

A4: A combination of techniques is often necessary for successful purification:

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as methanol (B129727) or ethanol.[2][3] This is often effective at removing a significant portion of the impurities.

  • Column Chromatography: For separating isomers and closely related byproducts, silica (B1680970) gel column chromatography is a standard and effective method. A solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to elute the different components.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired 5-nitro product - Over-nitration leading to dinitro compounds.- Formation of multiple isomers.- Degradation of the starting material or product.- Carefully control the stoichiometry of the nitrating agent.- Maintain a low reaction temperature (0-5 °C).- Monitor the reaction progress and stop it once the starting material is consumed.- Ensure the purity of the starting 8-methoxyquinoline.
Presence of a significant amount of a second, less polar spot on TLC - Likely the formation of the 5,7-dinitro-8-methoxyquinoline byproduct.- Reduce the amount of nitric acid used.- Lower the reaction temperature and shorten the reaction time.- Purify the product mixture using column chromatography.
Formation of a dark, tarry reaction mixture - Oxidative degradation of the quinoline ring due to harsh reaction conditions.- Ensure the temperature is strictly controlled and does not exceed 5 °C during reagent addition.- Add the nitrating agent slowly and dropwise to the substrate solution.- Consider using a milder nitrating agent if possible.
Difficulty in separating the 5-nitro and 7-nitro isomers - Similar polarities of the positional isomers.- Employ high-performance column chromatography with a shallow solvent gradient.- Consider derivatization of the mixture to facilitate separation, followed by removal of the protecting group.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-8-methoxyquinoline

This protocol is adapted from established procedures for the nitration of activated quinoline systems.[2][3]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 4 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Ensure the temperature is maintained below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50 mg of 8-methoxyquinoline in the cold nitrating mixture with shaking.

  • Nitration Reaction: Maintain the reaction mixture in the cold. The reaction is typically rapid due to the activating effect of the methoxy group and should be complete within 10-15 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).

  • Work-up: Once the reaction is complete, pour the mixture carefully onto crushed ice with vigorous stirring. A yellow precipitate of the crude product will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the solid over anhydrous calcium chloride. The crude product can be further purified by recrystallization from 95% methanol to yield pure 5-nitro-8-methoxyquinoline.[2]

Data Presentation

Table 1: Representative Yields in the Nitration of 8-Substituted Quinolines

Starting MaterialMajor ProductTypical Yield (%)Major Side Product(s)Reference
8-Methoxyquinoline5-Nitro-8-methoxyquinoline77%Not specified, but likely includes dinitro and other isomers[2][3]
8-Hydroxyquinoline5,7-Dinitro-8-hydroxyquinoline32-54% (depending on conditions)-[1]

Note: The data for 8-hydroxyquinoline is provided as an illustrative example of potential side products in a closely related system.

Mandatory Visualization

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Products cluster_side_products Common Side Products 8-MQ 8-Methoxyquinoline NitratingAgent HNO₃ / H₂SO₄ 5-N-8-MQ 5-Nitro-8-methoxyquinoline (Major Product) NitratingAgent->5-N-8-MQ Primary Nitration Side_Products Side Products NitratingAgent->Side_Products Side Reactions Dinitro 5,7-Dinitro-8-methoxyquinoline Side_Products->Dinitro Isomers Positional Isomers (e.g., 7-nitro) Side_Products->Isomers Degradation Oxidative Degradation Products Side_Products->Degradation

Caption: Reaction pathway for the nitration of 8-methoxyquinoline.

Troubleshooting_Workflow Start Start: Low yield or impure product CheckTLC Analyze crude product by TLC Start->CheckTLC MultipleSpots Multiple spots observed? CheckTLC->MultipleSpots TarryMixture Reaction mixture is tarry? CheckTLC->TarryMixture OverNitration Likely over-nitration or isomer formation MultipleSpots->OverNitration Yes Purify Purify via column chromatography or recrystallization MultipleSpots->Purify No, single major spot TarryMixture->MultipleSpots No Degradation Likely oxidative degradation TarryMixture->Degradation Yes Solution1 Reduce nitrating agent stoichiometry Lower reaction temperature Shorten reaction time OverNitration->Solution1 Solution2 Strict temperature control (<5°C) Slow, dropwise addition of reagents Degradation->Solution2 Solution1->Purify Solution2->Purify

Caption: Troubleshooting workflow for the nitration of 8-methoxyquinoline.

References

Purification challenges and solutions for 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Methoxyquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties in purifying this compound and related aminoquinolines stem from:

  • Basic Nature: The amine group can interact strongly with acidic stationary phases like silica (B1680970) gel, leading to peak tailing and poor separation during column chromatography.[1]

  • Potential for Oxidation: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities.

  • Co-eluting Impurities: Structurally similar impurities, such as isomers or precursors from the synthesis, can be difficult to separate.

Q2: What are the most common purification methods for this compound?

The most frequently employed purification techniques are column chromatography and recrystallization. Column chromatography is effective for separating a mixture of compounds, while recrystallization is excellent for purifying a single, solid compound from minor impurities.[2][3]

Q3: My this compound appears as a yellow to brown solid. Is this normal?

Yes, the appearance of this compound is typically described as a yellow to brown solid.[4] However, significant darkening may indicate the presence of oxidative impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is streaking or tailing on the silica gel column.

Issue 2: Poor separation between my target compound and an impurity.

  • Cause: The chosen solvent system does not have sufficient selectivity.

  • Solution 1: Solvent System Optimization. Systematically vary the polarity of your mobile phase. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).[5] Test different solvent ratios using Thin Layer Chromatography (TLC) to find the optimal separation before running the column.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

Table 1: Example Solvent Systems for Column Chromatography of Quinolines

Stationary PhaseMobile PhaseTarget CompoundReference
Silica GelDiethyl etherN-((4-Fluorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine[2]
Silica GelCH2Cl2/MeOH (80:1)6-Methoxy-N-(1-(1-tert-butyl-1H-tetrazol-5-yl)propyl)quinolin-8-amine[2]
Silica GelHexanes/Ethyl Acetate (15:1)N-(Quinolin-8-yl)benzamide[5]
Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: The chosen solvent is not a good solvent for the compound, even at high temperatures.

  • Solution: Select a different solvent. A good recrystallization solvent should have low solubility for the compound at room temperature and high solubility at its boiling point.[6] You may need to screen several solvents to find the ideal one.

Issue 2: No crystals form upon cooling.

  • Cause 1: The solution is not supersaturated. You may have used too much solvent.

  • Solution 1: Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.

  • Cause 2: The cooling process is too rapid, or there are no nucleation sites for crystal growth.

  • Solution 2:

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates microscopic scratches that can act as nucleation sites.[6]

    • Seed the solution: Add a tiny crystal of the pure compound to the solution to induce crystallization.[6]

    • Cool slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]

Issue 3: The recrystallized product is still impure.

  • Cause: The impurities may have similar solubility profiles to the target compound in the chosen solvent, leading to co-crystallization.

  • Solution:

    • Perform a second recrystallization: Repeating the process can often improve purity.

    • Choose a different solvent: The impurity might be less soluble in a different solvent system.

    • Use a solvent pair: Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Experimental Protocols

Detailed Protocol: Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:methanol). Add 1% triethylamine to the solvent system to improve spot shape.

    • The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the packed column by running several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC results.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Detailed Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool. Crystals of the purified compound should form.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Column Column Chromatography Decision->Column Multiple Impurities Recrystal Recrystallization Decision->Recrystal Minor Impurities Pure Pure Product Column->Pure Recrystal->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_streaking Issue: Tailing/Streaking cluster_separation Issue: Poor Separation Tailing Compound Tailing on Column Cause_Tailing Cause: Acidic Silica Interaction Tailing->Cause_Tailing Solution_Tailing Solution: Add Basic Modifier (e.g., Et3N) Cause_Tailing->Solution_Tailing Separation Poor Separation of Compounds Cause_Separation Cause: Suboptimal Mobile Phase Separation->Cause_Separation Solution_Separation1 Solution 1: Optimize Solvent System Cause_Separation->Solution_Separation1 Solution_Separation2 Solution 2: Change Stationary Phase (e.g., Alumina) Cause_Separation->Solution_Separation2

Caption: Troubleshooting guide for column chromatography purification.

References

Technical Support Center: Reduction of Nitroquinolines to Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical reduction of nitroquinolines to aminoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols for this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing nitroquinolines to aminoquinolines?

A1: The most prevalent methods for the reduction of nitroquinolines include catalytic hydrogenation (e.g., using Pd/C and H₂), metal-mediated reductions in acidic media (e.g., using SnCl₂, Fe, or Zn with HCl), and reductions using metal hydrides like Lithium Aluminium Hydride (LiAlH₄). Each method offers distinct advantages regarding selectivity, reaction conditions, and functional group tolerance.

Q2: My catalytic hydrogenation reaction is very slow or has stalled. What are the likely causes?

A2: A sluggish or stalled catalytic hydrogenation can be attributed to several factors:

  • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be old, have been improperly stored, or become poisoned.[1][2]

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst. Sulfur and nitrogen-containing compounds are common poisons for palladium catalysts.[2]

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen gas, the substrate, and the catalyst surface.[2]

  • Substrate Solubility: The nitroquinoline may not be sufficiently soluble in the chosen solvent, limiting its access to the catalyst.

Q3: I am observing byproducts in my reaction. What are the common side reactions?

A3: The formation of byproducts is a common issue. Depending on the reduction method, you might observe:

  • Incomplete Reduction: This can lead to the formation of nitroso or hydroxylaminoquinoline intermediates.

  • Over-reduction: In some cases, particularly with vigorous hydrogenation, the quinoline (B57606) ring itself can be reduced.

  • Formation of Azo Compounds: When using certain reducing agents like LiAlH₄ with aromatic nitro compounds, azo compounds can be formed as byproducts.[3][4]

  • Chlorination: When using SnCl₂/HCl or Fe/HCl, chlorination of the aromatic ring can sometimes occur as a side reaction.

Q4: How do I choose the best solvent for my reduction reaction?

A4: The choice of solvent is critical and depends on the chosen reduction method and the solubility of your specific nitroquinoline.

  • For catalytic hydrogenation , polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used.[1] Acetic acid can also be a good choice, especially for the removal of protecting groups.[1]

  • For SnCl₂ reductions , ethanol is a frequently used solvent.[5]

  • For Fe reductions , a mixture of ethanol, water, and acetic acid is often employed.[6]

Q5: The work-up of my SnCl₂ reduction is problematic due to the formation of tin salts. How can I improve this?

A5: The precipitation of tin salts during the basic work-up of SnCl₂ reductions is a well-known issue. To address this, it is recommended to add a concentrated solution of sodium hydroxide (B78521) (NaOH) until the pH is strongly basic (pH > 12). This will typically redissolve the initially formed tin hydroxides as stannates, allowing for a cleaner extraction of the aminoquinoline product.[7][8] Filtering the reaction mixture through celite after neutralization can also help remove insoluble tin salts.[9]

Troubleshooting Guides

Issue 1: Low or No Conversion of Nitroquinoline
Possible Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) - Use a fresh batch of catalyst. - Ensure the catalyst has been stored under an inert atmosphere.[2] - Increase the catalyst loading (e.g., from 5% to 10% w/w).[2]
Catalyst Poisoning - Purify the starting nitroquinoline to remove potential poisons like sulfur compounds. - Use high-purity, degassed solvents and high-purity hydrogen gas.[2]
Insufficient Reducing Agent - For metal-mediated reductions (SnCl₂, Fe), ensure a sufficient excess of the reducing agent is used (e.g., 3-5 equivalents of SnCl₂·2H₂O).[5]
Poor Substrate Solubility - Test different solvents or solvent mixtures to improve the solubility of the nitroquinoline.[1]
Low Reaction Temperature - Gently heat the reaction mixture. Some reductions require elevated temperatures to proceed at a reasonable rate.[1]
Issue 2: Formation of Impurities and Byproducts
Observed Issue Possible Cause & Solution
Presence of Intermediates (Nitroso, Hydroxylamino) - Cause: Incomplete reduction. - Solution: Increase the reaction time, temperature, or the amount of reducing agent.
Over-reduction of Quinoline Ring - Cause: Reaction conditions are too harsh (high pressure, high temperature, or highly active catalyst). - Solution: Use milder conditions. For catalytic hydrogenation, consider a less active catalyst or lower hydrogen pressure.
Formation of Azo Compounds - Cause: Common when using LiAlH₄ for aromatic nitro reductions.[3][4] - Solution: Choose an alternative reducing agent like catalytic hydrogenation or metal-mediated reduction.
Halogenation of the Ring - Cause: Can occur with SnCl₂/HCl or Fe/HCl. - Solution: Carefully control the reaction conditions and consider using a different acid or a buffered system if possible.

Data Presentation: Comparison of Reduction Methods

Method Typical Reagents Advantages Disadvantages Typical Yields
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh yields, clean reaction, catalyst can be recycled.Susceptible to catalyst poisoning, may reduce other functional groups.[3]>90%
Stannous Chloride Reduction SnCl₂·2H₂O, HCl/EthanolMild conditions, good for substrates with other reducible groups.[3]Work-up can be difficult due to tin salts.[8][9]70-95%
Iron Reduction Fe powder, HCl/Acetic AcidInexpensive, environmentally friendly metal.Can be slow, work-up can be tedious to remove iron salts.80-95%
Zinc Reduction Zn powder, Acetic Acid/HClMild method for reducing nitro groups in the presence of other reducible functionalities.[3]Can be less efficient than other methods.60-85%
Lithium Aluminium Hydride LiAlH₄, THF/EtherPowerful reducing agent.Reduces many other functional groups, can form azo compounds with aromatic nitro substrates.[3][4]Variable, often lower for aromatic amines due to side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Preparation: In a suitable hydrogenation vessel, dissolve the nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite.

  • Purification: Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude aminoquinoline, which can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)
  • Preparation: To a solution of the nitroquinoline (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

  • Reaction: If required, add concentrated hydrochloric acid. Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. To the residue, add a concentrated solution of sodium hydroxide with cooling until the pH is strongly basic (pH > 12) to redissolve the tin hydroxides.[7]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminoquinoline. Purify as necessary.

Protocol 3: Reduction using Iron (Fe) Powder
  • Preparation: In a round-bottom flask, suspend the nitroquinoline (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

  • Reaction: Add a small amount of acid (e.g., acetic acid or hydrochloric acid) to initiate the reaction. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Make the filtrate basic with an aqueous solution of sodium carbonate or sodium hydroxide and extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic extracts, evaporate the solvent, and purify the crude aminoquinoline by column chromatography or recrystallization.

Visualizations

G cluster_workflow Experimental Workflow: Nitroquinoline Reduction A Start: Nitroquinoline B Dissolve in Solvent A->B C Add Reducing Agent/Catalyst B->C D Reaction (Stirring, Heating, H2 pressure) C->D E Monitor Progress (TLC/LC-MS) D->E E->D Incomplete? F Work-up (Filtration, Extraction) E->F Complete G Purification (Chromatography/Recrystallization) F->G H End: Aminoquinoline G->H

Caption: A general experimental workflow for the reduction of nitroquinolines.

G cluster_transformation Chemical Transformation Nitroquinoline Nitroquinoline (R-NO2) Aminoquinoline Aminoquinoline (R-NH2) Nitroquinoline->Aminoquinoline Reduction ReducingAgent [H] (Reducing Agent)

Caption: The general chemical transformation from a nitroquinoline to an aminoquinoline.

G cluster_troubleshooting Troubleshooting Decision Tree Start Reaction Issue? LowConversion Low/No Conversion Start->LowConversion Byproducts Byproducts Observed Start->Byproducts WorkupProblem Work-up Issues Start->WorkupProblem CheckCatalyst Check Catalyst Activity/Poisoning LowConversion->CheckCatalyst Catalytic H2 CheckReagents Check Reagent Stoichiometry LowConversion->CheckReagents Metal/Acid CheckConditions Optimize Conditions (Temp, Solvent) LowConversion->CheckConditions Incomplete Incomplete Reduction? Byproducts->Incomplete Intermediates seen Overreduction Over-reduction? Byproducts->Overreduction Loss of aromaticity SideReaction Other Side Reactions? Byproducts->SideReaction Unexpected peaks Emulsion Emulsion during Extraction? WorkupProblem->Emulsion Precipitate Insoluble Precipitate? WorkupProblem->Precipitate e.g., Tin salts

Caption: A decision tree to guide troubleshooting common issues in nitroquinoline reduction.

References

Technical Support Center: Synthesis of 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methoxyquinolin-8-amine. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and logical troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: The most widely adopted method is a two-step synthesis starting from 5-methoxyquinoline (B23529). The first step is the nitration of 5-methoxyquinoline to yield 8-nitro-5-methoxyquinoline, followed by the reduction of the nitro group to the desired 8-amino product.

Q2: I am experiencing a low yield in the nitration step. What are the potential causes and how can I improve it?

A2: Low yields in the nitration of 5-methoxyquinoline are often due to suboptimal reaction conditions. Key factors to consider are the choice of nitrating agent, reaction temperature, and reaction time. Over-nitration or side reactions can also consume the starting material. To improve the yield, ensure precise temperature control, typically keeping the reaction cool (0-5 °C) during the addition of the nitrating agent. A common and effective nitrating mixture is a combination of concentrated sulfuric acid and nitric acid.

Q3: My reduction of 8-nitro-5-methoxyquinoline is not going to completion, resulting in a low yield of the final product. What can I do?

A3: Incomplete reduction can be caused by several factors, including the choice of reducing agent, catalyst activity (if applicable), reaction time, and temperature. A highly effective method for this reduction is the use of tin(II) chloride or tin metal in the presence of a strong acid like hydrochloric acid.[1] Ensuring a sufficient excess of the reducing agent and adequate reaction time are crucial for driving the reaction to completion.

Q4: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

A4: Impurities can arise from both the nitration and reduction steps. In the nitration step, the formation of other nitro-isomers is a possibility, although the 8-position is strongly favored. Incomplete reduction can leave unreacted 8-nitro-5-methoxyquinoline in your final product. Over-reduction is less common but possible. To minimize impurities, it is crucial to follow the optimized reaction conditions for each step and to purify the intermediate 8-nitro-5-methoxyquinoline before proceeding to the reduction step.

Q5: What are the recommended purification methods for this compound?

A5: The final product, this compound, can be effectively purified using column chromatography on silica (B1680970) gel. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used. Recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, is also an effective method for obtaining a high-purity product.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration of 5-Methoxyquinoline
Potential CauseRecommended Solution(s)
Suboptimal Nitrating Agent Use a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). This combination is known to be effective for this reaction.[1][2]
Incorrect Reaction Temperature Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to prevent side reactions and decomposition.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred until the starting material is consumed.
Formation of Side Products The methoxy (B1213986) group is activating, which can lead to over-nitration if the reaction conditions are too harsh. Use a controlled amount of the nitrating agent and maintain a low temperature.
Issue 2: Low Yield in the Reduction of 8-nitro-5-methoxyquinoline
Potential CauseRecommended Solution(s)
Inefficient Reducing Agent Use a reliable reducing agent such as tin(II) chloride (SnCl₂) or tin metal (Sn) in concentrated hydrochloric acid (HCl). This method has been reported to give high yields.[1]
Incomplete Reaction Use a sufficient excess of the reducing agent. Monitor the reaction by TLC to ensure all the starting material has been converted. The reaction may require gentle heating to go to completion.
Catalyst Deactivation (for catalytic hydrogenation) If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and not poisoned. The substrate and solvent must be free of catalyst poisons like sulfur compounds.
Poor Product Isolation After the reaction is complete, the amine product is typically in the form of a salt. Neutralization with a base (e.g., NaOH or NaHCO₃) is necessary to isolate the free amine. Ensure the pH is sufficiently basic to precipitate the product or allow for its extraction into an organic solvent.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound
StepReagentsSolventTemperatureTimeReported YieldReference
Nitration Conc. H₂SO₄, Conc. HNO₃-0-5 °C15-30 min77%[1]
Reduction Sn (dust), Conc. HCl-Water bath1 hour96%

Experimental Protocols

Protocol 1: Synthesis of 8-nitro-5-methoxyquinoline (Nitration)
  • In a round-bottom flask, cool 5 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 4 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature at 0-5 °C.

  • To this mixture, slowly add 5-methoxyquinoline (1.0 g, 6.28 mmol) in small portions with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • A yellow precipitate of 8-nitro-5-methoxyquinoline will form.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the product in a desiccator. The crude product can be purified by recrystallization from ethanol or methanol.

Protocol 2: Synthesis of this compound (Reduction)
  • In a round-bottom flask, dissolve 8-nitro-5-methoxyquinoline (1.0 g, 4.90 mmol) in 10 mL of concentrated hydrochloric acid.

  • To this solution, add tin dust (2.9 g, 24.5 mmol) portion-wise with vigorous stirring. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture on a water bath at 60-70 °C for 1 hour, or until the yellow color of the nitro compound disappears.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium hydroxide (B78521) solution until the pH is basic (pH 8-9).

  • Extract the aqueous mixture with dichloromethane (B109758) or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound 5-Methoxyquinoline 5-Methoxyquinoline 8-Nitro-5-methoxyquinoline 8-Nitro-5-methoxyquinoline 5-Methoxyquinoline->8-Nitro-5-methoxyquinoline Nitration (H₂SO₄, HNO₃) This compound This compound 8-Nitro-5-methoxyquinoline->this compound Reduction (Sn, HCl)

Caption: Synthesis Pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_nitration Nitration Step cluster_reduction Reduction Step Start Start Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄/HNO₃) Start->Nitrating_Mixture Add_Substrate Add 5-Methoxyquinoline at 0-5 °C Nitrating_Mixture->Add_Substrate Reaction_1 Stir at Room Temperature Add_Substrate->Reaction_1 Quench Pour into Ice Water Reaction_1->Quench Filter_1 Filter and Wash Precipitate Quench->Filter_1 Dry_1 Dry Intermediate Filter_1->Dry_1 Dissolve_Intermediate Dissolve 8-Nitro-5-methoxyquinoline in Conc. HCl Dry_1->Dissolve_Intermediate Add_Reducing_Agent Add Sn dust Dissolve_Intermediate->Add_Reducing_Agent Reaction_2 Heat on Water Bath Add_Reducing_Agent->Reaction_2 Neutralize Neutralize with NaOH Reaction_2->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_2 Dry and Concentrate Extract->Dry_2 Purify Purify Final Product Dry_2->Purify

Caption: Experimental Workflow for this compound Synthesis.

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Step In which step is the yield low? Start->Check_Step Nitration Nitration Step Check_Step->Nitration Nitration Reduction Reduction Step Check_Step->Reduction Reduction Check_Nitration_Temp Was the temperature controlled (0-5 °C)? Nitration->Check_Nitration_Temp Check_Reduction_Reagent Was Sn/HCl or SnCl₂/HCl used? Reduction->Check_Reduction_Reagent Control_Temp Optimize temperature control Check_Nitration_Temp->Control_Temp No Check_Nitrating_Agent Was H₂SO₄/HNO₃ used? Check_Nitration_Temp->Check_Nitrating_Agent Yes Successful_Yield Yield Improved Control_Temp->Successful_Yield Use_Standard_Agent Use recommended nitrating agent Check_Nitrating_Agent->Use_Standard_Agent No Check_Nitrating_Agent->Successful_Yield Yes Use_Standard_Agent->Successful_Yield Use_Effective_Reducer Use a more effective reducing agent Check_Reduction_Reagent->Use_Effective_Reducer No Check_Reduction_Completion Did the reaction go to completion (TLC)? Check_Reduction_Reagent->Check_Reduction_Completion Yes Use_Effective_Reducer->Successful_Yield Increase_Time_Temp Increase reaction time or temperature Check_Reduction_Completion->Increase_Time_Temp No Check_Neutralization Was the mixture properly neutralized (pH 8-9)? Check_Reduction_Completion->Check_Neutralization Yes Increase_Time_Temp->Successful_Yield Optimize_Neutralization Ensure complete neutralization Check_Neutralization->Optimize_Neutralization No Check_Neutralization->Successful_Yield Yes Optimize_Neutralization->Successful_Yield

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: 5-Methoxyquinolin-8-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyquinolin-8-amine and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, its degradation pathways can be inferred from its close structural relationship to the well-studied antimalarial drug, primaquine (B1584692). Primaquine, which shares the 5-methoxy-8-aminoquinoline core, undergoes several key metabolic and degradation transformations.[1][2][3]

The primary degradation pathways are believed to be:

  • Oxidative Deamination: The amine group is oxidized, leading to the formation of corresponding aldehydes and carboxylic acids. For primaquine, this pathway results in carboxyprimaquine (cPQ), its major plasma metabolite.[1]

  • Hydroxylation: Cytochrome P450 enzymes, particularly CYP2D6, can hydroxylate the quinoline (B57606) ring at various positions. The resulting hydroxylated metabolites are often unstable.[1][2][3][4]

  • Oxidation to Quinone-imines: The hydroxylated intermediates can be further oxidized to reactive quinone-imine species.[1] For instance, the 5-hydroxy metabolite of primaquine is known to degrade into the more stable 5,6-orthoquinone, which is implicated in the drug's hemolytic effects.[1][5]

  • Conjugation: The parent molecule or its phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds.[1][2][3]

This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450-mediated Hydroxylation Oxidative Deamination Products (Aldehyde, Carboxylic Acid) Oxidative Deamination Products (Aldehyde, Carboxylic Acid) This compound->Oxidative Deamination Products (Aldehyde, Carboxylic Acid) Oxidative Deamination Conjugated Products (e.g., Glucuronides) Conjugated Products (e.g., Glucuronides) This compound->Conjugated Products (e.g., Glucuronides) Direct Conjugation Quinone-imine Species Quinone-imine Species Hydroxylated Metabolites->Quinone-imine Species Oxidation Hydroxylated Metabolites->Conjugated Products (e.g., Glucuronides) Phase II Conjugation

Figure 1. Inferred degradation pathways of this compound.

Q2: What analytical techniques are suitable for studying the degradation of these compounds?

A range of analytical techniques can be employed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS), is a powerful tool for separating, identifying, and quantifying the parent compound and its degradation products.[1][2][3] Capillary zone electrophoresis with UV detection (CZE-UV) has also been utilized for analyzing primaquine and its degradation products in pharmaceutical formulations.[6]

Q3: How stable is this compound in plasma samples?

Based on stability data for primaquine, this compound is expected to be reasonably stable under typical laboratory conditions. For instance, primaquine has been shown to be stable in plasma for up to 7 hours at room temperature and for at least 60 days when frozen at -20°C.[7] However, it is always recommended to perform your own stability studies for your specific compound and experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis During a Stability Study

Potential CauseTroubleshooting StepRecommended Action
Photodegradation Compare a freshly prepared sample with one that has been exposed to ambient light for a period.Store the compound and its solutions in amber vials or protect them from light during handling and analysis.
Oxidation Analyze a sample that has been prepared and stored under an inert atmosphere (e.g., nitrogen or argon).Purge storage containers and solvent reservoirs with an inert gas. Consider adding a suitable antioxidant if it does not interfere with the assay.
Hydrolysis Ensure all solvents are anhydrous and store the solid compound in a desiccator.Use freshly opened anhydrous solvents for sample preparation and store the compound in a moisture-controlled environment.
Thermal Degradation Run a short-term stability test at different temperatures (e.g., 4°C, room temperature, 40°C).Store stock solutions and samples at a lower, controlled temperature (e.g., 4°C or -20°C) to minimize thermal degradation.

Issue 2: Poor Metabolic Stability in In Vitro Assays (e.g., with liver microsomes)

Potential CauseTroubleshooting StepRecommended Action
Extensive Ring Hydroxylation Use specific cytochrome P450 inhibitors to identify the key enzymes responsible for the degradation.If derivatizing the molecule, consider adding electron-withdrawing groups to the quinoline ring to reduce its susceptibility to oxidative metabolism.
Rapid N-Dealkylation/ Deamination Analyze the metabolic products using LC-MS to confirm the site of metabolism.For derivatives with side chains, modify the chain to block the site of metabolism, for example, by introducing steric hindrance.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to assess the intrinsic stability of this compound derivatives under various stress conditions, which is crucial for identifying potential degradation products and establishing degradation pathways.[8][9]

Objective: To evaluate the stability of the test compound under acidic, basic, oxidative, and photolytic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C.

    • Collect samples at the same time points as the acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Collect samples at the specified time points.

  • Photostability Testing:

    • Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at a final time point.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to quantify the parent compound and detect the formation of degradation products.

cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photo Photostability (ICH Q1B) prep->photo sampling Sample at 0, 2, 4, 8, 24h acid->sampling base->sampling oxidation->sampling analysis Analyze by Stability-Indicating HPLC-PDA/MS photo->analysis neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->analysis

Figure 2. Workflow for a forced degradation study.

Quantitative Data Summary

The following table summarizes stability data for primaquine, which can serve as a reference for its 5-methoxy-8-aminoquinoline core.

Table 1: Stability of Primaquine in Biological Matrix

MatrixConditionDurationStabilityReference
Neat PlasmaRoom TemperatureUp to 7 hoursStable[7]
Neat PlasmaFreeze-Thaw Cycles3 cyclesStable[7]
Neat PlasmaFrozen Storage (-20°C)At least 60 daysStable[7]

Note: This data is for primaquine and should be used as a guideline. Stability of specific derivatives of this compound should be determined experimentally.

References

Preventing impurity formation in 5-Methoxyquinolin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the synthesis of 5-Methoxyquinolin-8-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of this compound synthesis: the nitration of 8-methoxyquinoline (B1362559) and the subsequent reduction of 5-nitro-8-methoxyquinoline.

Stage 1: Nitration of 8-Methoxyquinoline

Issue 1: Low Yield of the Desired 5-Nitro-8-methoxyquinoline Isomer

  • Possible Cause: Suboptimal reaction conditions leading to the formation of undesired positional isomers or dinitrated products. The methoxy (B1213986) group at the 8-position strongly directs nitration to the 5-position, but deviations can occur.

  • Troubleshooting Workflow:

    G Troubleshooting: Low Yield in Nitration start Low Yield of 5-Nitro Isomer check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Nitrating Agent Stoichiometry and Composition start->check_reagents check_time Evaluate Reaction Time start->check_time solution_temp Maintain low temperature (0-10 °C) to enhance regioselectivity. check_temp->solution_temp solution_reagents Use a precise stoichiometry of nitric acid and sulfuric acid. Excess nitrating agent can lead to dinitration. check_reagents->solution_reagents solution_time Monitor reaction progress using TLC or HPLC to avoid prolonged reaction times that may increase byproduct formation. check_time->solution_time end Improved Yield and Purity solution_temp->end solution_reagents->end solution_time->end

    Troubleshooting workflow for low nitration yield.

Issue 2: Presence of Dinitrated Impurities (e.g., 5,7-Dinitro-8-methoxyquinoline)

  • Possible Cause: Reaction conditions are too harsh, leading to a second nitration on the activated quinoline (B57606) ring.

  • Preventative Measures:

    • Temperature Control: Strictly maintain the reaction temperature below 10 °C.

    • Reagent Addition: Add the nitrating agent dropwise and slowly to the solution of 8-methoxyquinoline to avoid localized overheating and high concentrations of the nitrating agent.

    • Stoichiometry: Use a minimal excess of the nitrating agent.

Table 1: Effect of Reaction Conditions on Nitration Product Distribution (Illustrative)

ParameterCondition5-Nitro Isomer (%)7-Nitro Isomer (%)Dinitro Impurity (%)
Temperature 0-5 °C>95<2<1
25 °C85-905-102-5
>40 °C<80>10>10
Nitrating Agent 1.1 eq.>95<2<1
(HNO₃) 1.5 eq.90-952-51-3
>2.0 eq.<85>5>10
Stage 2: Reduction of 5-Nitro-8-methoxyquinoline

Issue 1: Incomplete Reduction of the Nitro Group

  • Possible Cause: Insufficient reducing agent, inadequate reaction time, or low reaction temperature. This can result in the presence of nitroso or hydroxylamino intermediates.

  • Troubleshooting Workflow:

    G Troubleshooting: Incomplete Reduction start Incomplete Reduction check_reductant Verify Stoichiometry of Reducing Agent (e.g., SnCl₂) start->check_reductant check_conditions Review Reaction Time and Temperature start->check_conditions solution_reductant Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). check_reductant->solution_reductant solution_conditions Increase reaction time and/or gently heat the reaction mixture as needed. Monitor by TLC/HPLC. check_conditions->solution_conditions end Complete Reduction to Amine solution_reductant->end solution_conditions->end

    Troubleshooting workflow for incomplete reduction.

Issue 2: Difficulty in Product Isolation and Purification (Formation of Emulsions or Precipitates)

  • Possible Cause: When using tin(II) chloride (SnCl₂) for the reduction, the workup often involves neutralization with a base, which can lead to the precipitation of tin salts (tin hydroxides/oxides). These precipitates can make extraction difficult and may co-precipitate with the product.[1]

  • Solutions:

    • pH Adjustment: During workup, carefully adjust the pH to be strongly basic (pH > 12) with a concentrated base like NaOH. This can help to redissolve the tin hydroxides as stannates.[2]

    • Filtration Aid: Use a filter aid like Celite to filter the reaction mixture after neutralization. This can help to remove the fine tin salt precipitates.[1]

    • Alternative Workup: An alternative is to pour the reaction mixture into a large volume of ice water and neutralize with a milder base like sodium bicarbonate to a pH of less than 8. While precipitates still form, they may be less likely to cause intractable emulsions.[1]

Table 2: Comparison of Common Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
SnCl₂ / HCl EtOH or EtOAc, heatEffective and generally high yielding.[3]Workup can be difficult due to tin salt precipitation.[1]
Fe / Acetic Acid Ethanol (B145695)/Water, refluxInexpensive and environmentally benign.Can require acidic conditions.
Catalytic Hydrogenation H₂ (g), Pd/C catalystClean reaction with high atom economy.May not be suitable for molecules with other reducible functional groups.
Sodium Dithionite Biphasic system (e.g., DCM/water)Mild conditions.Can require phase transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in the synthesis of this compound?

A1: The most common impurities are typically related to the two main synthetic steps:

  • From Nitration:

    • 7-nitro-8-methoxyquinoline: A positional isomer formed during the nitration of 8-methoxyquinoline.

    • 5,7-dinitro-8-methoxyquinoline: A dinitrated byproduct resulting from overly harsh nitration conditions.[4]

  • From Reduction:

    • 5-nitroso-8-methoxyquinoline: An intermediate from the incomplete reduction of the nitro group.[5]

    • N-(5-methoxyquinolin-8-yl)hydroxylamine: Another intermediate from incomplete reduction.[5]

    • Unreacted 5-nitro-8-methoxyquinoline: The starting material of the reduction step.

Q2: How can I monitor the progress of the nitration and reduction reactions?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of both reactions. For more quantitative analysis and to check for the presence of closely related impurities, High-Performance Liquid Chromatography (HPLC) is recommended. A typical HPLC method would use a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water containing a small amount of a modifier like formic acid or trifluoroacetic acid.

Q3: What is the best way to purify the final product, this compound?

A3: The choice of purification method depends on the purity of the crude product.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be effective.

  • Column Chromatography: For crude products with a significant amount of impurities, column chromatography on silica (B1680970) gel is a reliable method for obtaining a highly pure product.[3]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (nitric and sulfuric acid). It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction temperature must be carefully controlled to prevent a runaway reaction.

  • Reduction with SnCl₂/HCl: This reaction can also be exothermic. The use of concentrated hydrochloric acid requires appropriate handling precautions.

  • General Precautions: Always handle all chemicals in a well-ventilated area and wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Synthesis of 5-Nitro-8-methoxyquinoline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Substrate: Dissolve 8-methoxyquinoline in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the 8-methoxyquinoline solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C and monitor its progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.[3]

  • Purification: Recrystallize the crude product from 95% methanol (B129727) to obtain pure 5-nitro-8-methoxyquinoline.[3]

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 5-nitro-8-methoxyquinoline in ethanol.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution, followed by the slow addition of concentrated hydrochloric acid.

  • Reduction: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Neutralization and Extraction: To the residue, add a concentrated solution of sodium hydroxide (B78521) with cooling until the pH is strongly basic (pH > 12) and the initially formed tin hydroxides redissolve. Extract the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[3]

Visualizations

G Synthetic Pathway of this compound cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction start 8-Methoxyquinoline intermediate 5-Nitro-8-methoxyquinoline start->intermediate HNO₃, H₂SO₄ final_product This compound intermediate->final_product SnCl₂ / HCl

Synthetic pathway for this compound.

References

Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of quinoline (B57606) derivatives in organic solvents during chemical reactions and experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoline derivatives exhibit poor solubility in common organic solvents?

A1: The poor solubility of many quinoline derivatives often originates from their chemical structure. These molecules can be rigid, planar, and hydrophobic, leading to strong intermolecular forces and high crystal lattice energy.[1] This makes it difficult for solvent molecules to surround and dissolve the compound. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[2][3] However, substitutions on the quinoline ring can dramatically alter its physicochemical properties, including solubility.

Q2: My quinoline derivative won't dissolve in the reaction solvent. What are the first steps I should take?

A2: The initial step is to systematically assess your solvent choice.[2]

  • Literature Review : Check for published syntheses or reactions of similar quinoline analogs to identify proven solvent systems. Common solvents for quinoline chemistry include ethanol, toluene (B28343), and DMSO.[2]

  • Solvent Polarity : Consider the polarity of your derivative and the solvent. A general principle is "like dissolves like." If your derivative is non-polar, a non-polar solvent is a good starting point. You can consult a solvent polarity chart to guide your selection.[4][5]

  • Heating : Increasing the temperature of the mixture can enhance solubility. Quinoline's solubility, for instance, increases significantly in hot water.[2] However, be mindful of the thermal stability of your compound and other reagents, as heating can also accelerate side reactions.[2]

Q3: How does pH affect the solubility of quinoline derivatives in organic reactions?

A3: The pH of the reaction medium is a critical factor, especially in protic or aqueous-organic solvent mixtures. Quinoline and its derivatives are typically weak bases due to the nitrogen atom in the heterocyclic ring.[2][6]

  • Acidic Conditions : In the presence of an acid, the nitrogen atom can be protonated, forming a cationic salt. This ionized form is generally much more soluble in polar protic solvents.[2] Adding a small amount of an acid like HCl or acetic acid can dramatically improve solubility in solvents like ethanol.[2][7]

  • Basic Conditions : In neutral or basic conditions, the quinoline derivative will be in its free-base form, which is less polar and typically more soluble in non-polar organic solvents.[2]

Q4: My compound is not soluble enough in a single solvent. What is a co-solvent system?

A4: A co-solvent system is a mixture of two or more miscible solvents used to fine-tune the polarity of the reaction medium.[2][8] This is a highly effective strategy when a single solvent is inadequate.[2][9] For instance, if your quinoline derivative is poorly soluble in a primary reaction solvent like toluene but highly soluble in DMSO, you can often create a homogeneous solution by adding a small percentage of DMSO to the toluene.[2][10]

Q5: What advanced techniques can be used for extremely insoluble quinoline derivatives?

A5: For particularly challenging compounds, several advanced techniques can be employed:

  • Solid Dispersions : This involves dispersing the quinoline derivative within an inert polymer matrix at a molecular level.[2][11] The compound is dissolved along with a carrier polymer (e.g., Poloxamer 407, PVP) in a common solvent, which is then evaporated, leaving a solid matrix that can improve the dissolution profile.[2][12]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes can enhance the apparent solubility of a hydrophobic quinoline derivative. The non-polar part of the quinoline molecule is encapsulated within the hydrophobic core of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin interacts with the solvent.[2][13]

  • Micronization : This physical modification technique reduces the particle size of the compound to the micron or sub-micron level.[14][15] The increased surface area enhances the dissolution rate, according to the Noyes-Whitney equation.[14][16]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates from the reaction mixture. The chosen solvent is inappropriate for the compound's polarity.[2]Review the literature for suitable solvents for similar compounds. Use a solvent polarity chart to select a more appropriate solvent or a co-solvent system.[2][4]
The reaction temperature has changed, causing supersaturation and precipitation.Maintain a constant reaction temperature. If the product is expected to be insoluble at lower temperatures, ensure analysis is performed before cooling.[2]
A change in pH during the reaction has altered the compound's ionization state and solubility.Buffer the reaction mixture if possible, or analyze the pH and adjust as needed to maintain solubility.[2]
Inconsistent reaction yields or rates. Poor and variable solubility of the starting material leads to inconsistent concentrations in the solution phase.Ensure the quinoline derivative is fully dissolved before initiating the reaction. Consider using techniques like co-solvency, heating, or sonication.[13][17]
The compound is degrading due to excessive heating used to force dissolution.Use the minimum effective temperature. Explore alternative solubilization methods that do not require high heat, such as solid dispersions or micronization.[2][14]
Difficulty in purification by recrystallization. The compound is either too soluble or too insoluble in common recrystallization solvents.For highly soluble compounds, use an anti-solvent addition technique. For poorly soluble compounds, perform recrystallization from a large volume of a hot solvent or use a co-solvent system.[18][19]
The compound crystallizes with impurities trapped within the lattice.Slow down the crystallization process. Slow cooling or slow evaporation of the solvent can lead to purer crystals. Filter the hot solution to remove insoluble impurities before crystallization.[18]

Data Presentation: Solvent Properties and Solubility Enhancement

Table 1: Polarity of Common Organic Solvents

This table provides a reference for selecting appropriate solvents based on polarity. The Polarity Index (P') is a relative measure of a solvent's polarity.[20]

SolventPolarity Index (P')Dielectric Constant (ε)
Hexane0.11.88
Toluene2.42.38
Diethyl Ether2.84.34
Dichloromethane (DCM)3.19.08
Tetrahydrofuran (THF)4.07.58
Ethyl Acetate4.46.02
Acetone5.120.7
Ethanol4.3 (value varies)24.55
Methanol5.132.7
Acetonitrile5.837.5
Dimethylformamide (DMF)6.436.7
Dimethyl Sulfoxide (DMSO)7.246.7

Data compiled from various sources for relative comparison.[4][20]

Table 2: Illustrative Example of Solubility Enhancement for a Hypothetical Quinoline Derivative (QD-X)

This table demonstrates the potential fold-increase in solubility that can be achieved using various enhancement techniques.

FormulationMethodSolubility of QD-X (µg/mL)Fold Increase
Unprocessed Drug-0.71.0
Co-solvent System (40% PEG 400)Co-solvency25.5~36
Solid Dispersion (1:5 drug-to-polymer)Solvent Evaporation52.1~74
Cyclodextrin Complex (1:1 molar ratio)Kneading Method78.3~112
NanosuspensionWet Milling>200 (as stable dispersion)>285

This data is illustrative. Actual results will vary based on the specific quinoline derivative and experimental conditions.[21]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To find a suitable co-solvent ratio to dissolve a poorly soluble quinoline derivative for a chemical reaction.[2]

Materials:

  • Poorly soluble quinoline derivative

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel with magnetic stirrer

  • Graduated pipettes or syringes

Methodology:

  • Add the primary reaction solvent and any other soluble reagents to the reaction vessel.

  • Begin stirring the solution at the intended reaction temperature.

  • Add the accurately weighed quinoline derivative to the stirring mixture. Observe for insolubility.

  • Using a pipette or syringe, add a small, measured volume of the co-solvent (e.g., 1-2% of the total volume).

  • Allow the mixture to stir for 5-10 minutes and observe for any dissolution.

  • Continue adding the co-solvent in small increments, allowing time for dissolution after each addition, until the quinoline derivative is completely dissolved.

  • Record the total volume of co-solvent added to achieve a homogeneous solution. This represents the minimum amount required under these conditions.

  • Proceed with the addition of any remaining reagents to initiate the reaction.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility of a quinoline derivative by dispersing it in a polymer matrix.[1][21]

Materials:

  • Quinoline derivative

  • Water-soluble polymer (e.g., PVP K30, Poloxamer 407)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh the quinoline derivative and the polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both components completely in a suitable volatile organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).[21]

  • Once a thin film has formed on the flask wall, transfer the solid to a vacuum oven and dry for 24 hours to remove any residual solvent.[21]

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • The resulting powder can be used for subsequent experiments where improved dissolution is required. Characterize the solid dispersion (e.g., using DSC to confirm the amorphous state) if necessary.[1][21]

Visualizations

G start Insoluble Quinoline Derivative check_lit Consult Literature for Known Solvent Systems start->check_lit solvent_select Select Solvent Based on Polarity ('Like Dissolves Like') check_lit->solvent_select test_sol Test Solubility solvent_select->test_sol is_soluble Is it Soluble? test_sol->is_soluble heat_sonicate Apply Gentle Heat or Sonication is_soluble->heat_sonicate No proceed Proceed with Experiment is_soluble->proceed Yes is_soluble2 Is it Soluble? heat_sonicate->is_soluble2 cosolvent Use Co-Solvent System (e.g., Toluene/DMSO) is_soluble2->cosolvent No is_soluble2->proceed Yes is_soluble3 Is it Soluble? cosolvent->is_soluble3 advanced Consider Advanced Methods: - Solid Dispersion - Complexation - Micronization is_soluble3->advanced No is_soluble3->proceed Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

G start 1. Weigh Quinoline Derivative (QD) and Polymer (e.g., PVP) dissolve 2. Dissolve both in a Volatile Organic Solvent start->dissolve evaporate 3. Remove Solvent via Rotary Evaporation dissolve->evaporate film Thin Film of QD-Polymer Mixture evaporate->film dry 4. Dry in Vacuum Oven (24 hours) film->dry scrape 5. Scrape and Pulverize to a Fine Powder dry->scrape end Amorphous Solid Dispersion (Ready for Use) scrape->end

Caption: Experimental workflow for the solid dispersion (solvent evaporation) method.

G cluster_0 Before Complexation cluster_1 After Complexation QD Quinoline Derivative (Hydrophobic) label_insoluble Poor Solubility complex Hydrophilic Exterior Quinoline Derivative Hydrophobic Interior water1 Solvent water2 Solvent water3 Solvent label_soluble Enhanced Solubility water4 Solvent water5 Solvent water6 Solvent

Caption: Mechanism of cyclodextrin inclusion complexation to improve solubility.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 5-Methoxyquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of electrophilic substitution on this compound?

A1: The regioselectivity is primarily governed by the strong electron-donating and ortho-, para-directing effects of both the 8-amino and 5-methoxy groups.[1][2] The amino group is generally a stronger activating group than the methoxy (B1213986) group. These groups work in concert to activate the benzene (B151609) ring of the quinoline (B57606) system towards electrophilic attack. The most activated positions are C6 and C7 (ortho and para to the amino and methoxy groups). Steric hindrance can also play a role in directing substituents to the less hindered position.

Q2: Why is my halogenation reaction not selective? I'm getting a mixture of products.

A2: The high activation of the ring by two strong electron-donating groups can lead to over-reaction or a mixture of isomers. For instance, while bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo product, the presence of the additional amino group in your substrate significantly increases reactivity.[3] Controlling the reaction conditions (temperature, solvent, and choice of halogenating agent) is crucial. For example, using milder halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can improve selectivity. A recent metal-free method has shown high selectivity for the C7 position.[3]

Q3: Is it necessary to protect the 8-amino group before performing functionalization reactions?

A3: Protection of the 8-amino group is a common and often necessary strategy to control regioselectivity and prevent side reactions, particularly for nitration and some coupling reactions.[4][5] Converting the amine to an amide (e.g., pivaloyl or benzoyl amide) can modulate its directing effect and prevent unwanted reactions at the nitrogen atom.[5] For some reactions like specific halogenations, the free amine can be used directly.[3]

Q4: I am attempting a Vilsmeier-Haack formylation, but the reaction is not working as expected. What could be the issue?

A4: The Vilsmeier-Haack reaction is sensitive to the electron density of the aromatic substrate.[6] While this compound is electron-rich, the reaction conditions (temperature, stoichiometry of the Vilsmeier reagent) are critical.[7] The amino group can also react with the Vilsmeier reagent. Protecting the amino group as an amide is a recommended strategy to ensure formylation occurs on the aromatic ring. The expected position for formylation would be C6 or C7.

Q5: Can I perform palladium-catalyzed cross-coupling reactions on a halogenated this compound derivative?

A5: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are powerful methods for further functionalizing halogenated quinolines.[5] For example, a 7-bromo-5-methoxyquinolin-8-amine derivative can be coupled with various boronic acids or amines to introduce molecular diversity. Careful selection of the palladium catalyst, ligand, and base is essential for a successful coupling reaction.

II. Troubleshooting Guides

This section provides troubleshooting for specific issues encountered during the functionalization of this compound.

Guide 1: Halogenation (Chlorination & Bromination)

Problem: Low yield and/or poor regioselectivity in the halogenation of this compound.

Potential Cause Troubleshooting Steps
Over-activation of the quinoline ring The combination of the 8-amino and 5-methoxy groups makes the ring highly reactive, leading to di- or tri-halogenation and a mixture of isomers.
Solution 1: Use a milder halogenating agent. For example, use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of Cl₂ or Br₂.
Solution 2: Carefully control the stoichiometry of the halogenating agent. Start with one equivalent or slightly less.
Solution 3: Lower the reaction temperature. Perform the reaction at 0°C or room temperature instead of elevated temperatures.
Incorrect Solvent The solvent can influence the reactivity of the halogenating agent and the solubility of the starting material.
Solution: Acetonitrile (B52724) (ACN) has been shown to be an effective solvent for the selective halogenation of 8-substituted quinolines.[3]
Amine group interference The free amino group can react with some halogenating agents.
Solution: While direct halogenation at C7 is possible with the free amine,[3] consider protecting the amino group as an amide (e.g., acetamide (B32628) or pivalamide) to potentially alter and control the regioselectivity.
Guide 2: Nitration

Problem: Low yield, formation of undesired isomers, or decomposition of starting material during nitration.

Potential Cause Troubleshooting Steps
Harsh reaction conditions Traditional nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for highly activated and sensitive substrates like this compound, leading to decomposition.
Solution: Use milder nitrating agents. Consider using a copper-catalyzed reaction with Cu(NO₃)₂·3H₂O under visible light photocatalysis, which has been successful for 8-aminoquinoline (B160924) amides.[4]
Lack of regioselectivity The combined directing effects of the amino and methoxy groups can lead to a mixture of nitro isomers.
Solution: Protect the 8-amino group as an amide. This is a well-established strategy to direct nitration specifically to the C5 position of the quinoline ring.[4][8]
Oxidation of the amino group The amino group can be oxidized by the nitrating agent.
Solution: Protecting the amino group as an amide prevents its oxidation.

III. Data Presentation

Table 1: Regioselective Halogenation of this compound
Reaction Halogenating Agent Solvent Position of Halogenation Yield (%) Reference
ChlorinationTrichloroisocyanuric acid (TCCA)AcetonitrileC779[3]
BrominationTribromoisocyanuric acid (TBCA)AcetonitrileC763[3]
Table 2: C5-Nitration of N-(Quinolin-8-yl)benzamide (Model Substrate)
Nitrating System Catalyst/Conditions Solvent Yield (%) Reference
Cu(NO₃)₂·3H₂OAcid Red 94, visible lightDichloromethane (B109758)85[4]
Fe(NO₃)₃·9H₂O100 °CDichloroethane82[4]

IV. Experimental Protocols

Protocol 1: Regioselective C7-Chlorination of this compound

Adapted from Motati, D. R., et al. (2018).[3]

  • To a solution of this compound (0.4 mmol) in acetonitrile (3 mL) in a round-bottom flask, add trichloroisocyanuric acid (TCCA) (0.145 mmol).

  • Stir the reaction mixture at room temperature under an open-air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes to 6 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-chloro-5-methoxyquinolin-8-amine.

Protocol 2: Amide Protection and C5-Nitration (General Procedure)

Based on protocols for 8-aminoquinoline amides.[4][8]

Step A: Amide Protection

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv.) or anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by recrystallization or column chromatography to obtain the N-acylated this compound.

Step B: Visible-Light-Promoted C5-Nitration

  • In a reaction vessel, combine the N-acylated this compound (1.0 equiv.), Cu(NO₃)₂·3H₂O (1.5 equiv.), and a photocatalyst such as Acid Red 94 (4 mol%).

  • Add a suitable solvent like dichloromethane.

  • Irradiate the mixture with a household light bulb at room temperature under an air atmosphere.

  • Stir the reaction for 10-12 hours or until completion (monitor by TLC).

  • After completion, evaporate the solvent and purify the residue by column chromatography or recrystallization to yield the 5-nitro derivative.

V. Visualizations

experimental_workflow cluster_start Starting Material cluster_halogenation Direct Halogenation (C7-Selective) cluster_protection Amine Protection cluster_nitration Nitration (C5-Selective) start This compound reagent_halo TCCA or TBCA in Acetonitrile start->reagent_halo reagent_protect Acyl Chloride (e.g., Benzoyl Chloride) start->reagent_protect product_halo 7-Halo-5-methoxyquinolin-8-amine reagent_halo->product_halo product_amide N-Acyl-5-methoxyquinolin-8-amine reagent_protect->product_amide reagent_nitro Cu(NO3)2, Photocatalyst, Visible Light product_amide->reagent_nitro product_nitro N-Acyl-5-nitro-7-methoxyquinolin-8-amine reagent_nitro->product_nitro

Caption: Experimental workflows for selective functionalization.

troubleshooting_logic start Low Yield / Poor Selectivity in Electrophilic Substitution cause1 Over-activation of Ring? start->cause1 cause2 Harsh Reaction Conditions? start->cause2 cause3 Amine Interference? start->cause3 solution1a Use Milder Reagent (e.g., NBS, NCS, milder nitrating agent) cause1->solution1a solution1b Control Stoichiometry cause1->solution1b solution2 Lower Temperature Use Photocatalysis cause2->solution2 solution3 Protect Amine as Amide cause3->solution3

Caption: Troubleshooting logic for functionalization reactions.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of aminoquinolines. The following sections provide answers to frequently asked questions and a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantified?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common peak distortion where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method.[1][2]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) Tailing Factor is calculated as:

Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • A is the distance from the leading edge of the peak to the peak maximum at 5% height.

A Tailing Factor of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 suggests significant tailing, and values above 2.0 are often considered unacceptable for robust quantitative methods.[1]

Q2: Why are aminoquinolines, as basic compounds, particularly prone to peak tailing in reversed-phase HPLC?

A2: Aminoquinolines are basic compounds that are typically protonated (positively charged) in the acidic-to-neutral mobile phases commonly used in reversed-phase HPLC. This positive charge is the primary reason for their susceptibility to peak tailing due to secondary interactions with the stationary phase.[2]

The most common cause is the interaction between the protonated basic analyte and residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18).[3] These silanol groups can become deprotonated and negatively charged (SiO⁻), especially at a mobile phase pH above 3, leading to a strong ionic interaction that retains the analyte more strongly than the intended reversed-phase mechanism. This secondary retention mechanism results in delayed elution for some analyte molecules, causing a tailing peak.[2]

Q3: What are the most common causes of peak tailing in HPLC?

A3: Peak tailing can stem from several factors, which can be broadly categorized as chemical, columnar, or instrumental issues.

  • Chemical Interactions: Primarily secondary-site interactions between basic analytes and active sites (e.g., free silanols) on the column packing material.[4]

  • Column Issues: Column degradation, contamination, void formation at the column inlet, or a partially blocked inlet frit can all distort peak shape.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH that is close to the analyte's pKa can lead to the co-existence of ionized and unionized forms, causing peak distortion.[2]

  • Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak broadening and tailing.[1]

  • Instrumental Effects: Extra-column volume (excessive tubing length or diameter), poor connections between the column and tubing, or a large detector cell volume can cause band broadening and tailing.[1]

Troubleshooting Guide

My aminoquinoline peak is tailing. Where do I start?

A systematic approach is the key to efficiently diagnosing the root cause. The following workflow provides a step-by-step guide to troubleshooting.

G Troubleshooting Workflow for Peak Tailing cluster_start cluster_mobile_phase Step 1: Mobile Phase & Method Check cluster_column Step 2: Column Evaluation cluster_sample Step 3: Sample & Injection Check cluster_hardware Step 4: Hardware Inspection cluster_solution start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH optimal? (2-3 units below analyte pKa) start->check_ph check_additive Is a competing base (e.g., TEA) being used? check_ph->check_additive Yes node_ph Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->node_ph No check_buffer Is buffer concentration adequate (e.g., 10-50 mM)? check_additive->check_buffer Yes node_add Add 0.1-0.5% Triethylamine (TEA) to the mobile phase check_additive->node_add No check_column_type Is the column appropriate? (End-capped, Base-deactivated) check_buffer->check_column_type Yes node_buffer Increase buffer strength check_buffer->node_buffer No check_column_health Is the column old or contaminated? check_column_type->check_column_health Yes node_col_type Switch to a modern, end-capped, base-deactivated, or hybrid column check_column_type->node_col_type No check_overload Is the sample overloaded? (Dilute and re-inject) check_column_health->check_overload Yes node_col_health Flush with strong solvent or replace the column check_column_health->node_col_health No check_solvent Is sample solvent stronger than the mobile phase? check_overload->check_solvent Yes node_overload Dilute sample or reduce injection volume check_overload->node_overload No check_dead_volume Check for extra-column volume (fittings, tubing length) check_solvent->check_dead_volume Yes node_solvent Dissolve sample in mobile phase check_solvent->node_solvent No solution Symmetrical Peak (Tf ≈ 1.0) check_dead_volume->solution Issue Resolved node_dead_vol Use shorter, narrower ID tubing and check all fittings check_dead_volume->node_dead_vol No node_ph->solution node_add->solution node_buffer->solution node_col_type->solution node_col_health->solution node_overload->solution node_solvent->solution node_dead_vol->solution G Low_Analyte Aminoquinoline-NH⁺ (Analyte, Cationic) Low_Silanol Si-OH (Silanol, Neutral) Mid_Analyte Aminoquinoline-NH⁺ (Analyte, Cationic) Low_Result Result: Minimal Interaction Symmetrical Peak Mid_Silanol Si-O⁻ (Silanol, Anionic) Mid_Analyte->Mid_Silanol Ionic Attraction Mid_Result Result: Strong Interaction Severe Tailing

References

Best practices for storing and handling 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage, handling, and use of 5-Methoxyquinolin-8-amine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: this compound should be stored under an inert gas, such as nitrogen or argon, at 2–8 °C.[1] It is also recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] The compound is light-sensitive and should be protected from light.

Q2: What are the primary hazards associated with this compound? A2: this compound is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] It is also suspected of damaging fertility or the unborn child.[1] It is crucial to handle this compound with appropriate personal protective equipment.

Q3: What personal protective equipment (PPE) should be worn when handling this compound? A3: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Q4: In which solvents is this compound soluble? A4: While comprehensive quantitative solubility data is not readily available, this compound is soluble in methanol. Based on the solubility of structurally similar compounds, it is likely to be soluble in other common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dichloromethane.[2] Researchers should perform small-scale solubility tests to determine the optimal solvent for their specific application.

Q5: How should I handle a spill of this compound? A5: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2] Avoid generating dust.[2] Carefully sweep up the solid material and place it into a suitable container for disposal.[2] The affected area should then be cleaned thoroughly.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has discolored (turned from off-white/yellow to brown) Exposure to air or light1. Ensure the compound is stored under an inert atmosphere (nitrogen or argon). 2. Store in an amber vial or a container protected from light. 3. If discoloration is observed, it may indicate degradation, and the purity should be checked before use.
Poor or incomplete dissolution in a chosen solvent 1. Incorrect solvent selection. 2. Insufficient solvent volume. 3. Compound has degraded, leading to insoluble impurities.1. Test solubility in a small scale with various common laboratory solvents (e.g., DMSO, DMF, methanol, ethanol, dichloromethane). 2. Gently warm the solution or use sonication to aid dissolution. 3. If the compound still does not dissolve, it may have degraded. Consider purifying the compound or using a fresh batch.
Inconsistent experimental results Compound degradation in solution1. Prepare fresh solutions before each experiment. 2. Protect solutions from light. 3. Store stock solutions at -20°C or -80°C. 4. Perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols).

Quantitative Data Summary

Property Value Source
Molecular Weight 174.20 g/mol [1]
Melting Point 90-95 °C[1]
Storage Temperature 2–8 °C[1]
Solubility Soluble in Methanol
Likely soluble in DMSO, CH₂Cl₂[2]

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol, water)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the selected solvent in separate vials.

  • Tightly cap the vials and vortex them for 2 hours at a controlled temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with the solvent to a concentration within the linear range of the HPLC detector.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • The solubility is the concentration of the compound in the saturated solution.

Protocol 2: Assessment of Solution Stability

This protocol outlines a method to assess the stability of this compound in solution over time.

Materials:

  • This compound

  • Chosen solvent for dissolution

  • pH buffers (if assessing pH stability)

  • Incubators or water baths set to desired temperatures

  • Light source (for photostability testing)

  • HPLC system

Methodology:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquot the stock solution into several vials.

  • To assess stability under different conditions, expose the vials to various stressors:

    • Temperature Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • pH Stability: Adjust the pH of the solution in different vials using appropriate buffers.

    • Photostability: Expose some vials to a controlled light source while keeping a control set in the dark.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each vial.

  • Analyze the samples by HPLC to quantify the remaining concentration of this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration to determine its stability under each condition.

Diagrams

StorageAndHandlingWorkflow Workflow for Storage and Handling of this compound cluster_prep Preparation receiving Receiving storage Storage (2-8°C, Inert Gas, Dark) receiving->storage Store Immediately ppe_check1 Wear Appropriate PPE receiving->ppe_check1 weighing Weighing storage->weighing dissolution Dissolution weighing->dissolution disposal Waste Disposal weighing->disposal Dispose of contaminated materials ppe_check2 Work in Fume Hood weighing->ppe_check2 experiment Experimentation dissolution->experiment spill_kit Spill Kit Accessible dissolution->spill_kit experiment->disposal ppe_check1->weighing ppe_check2->dissolution spill_kit->experiment

Caption: Workflow for the proper storage and handling of this compound.

References

Technical Support Center: Removal of the 8-Aminoquinoline Auxiliary Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of the 8-aminoquinoline (B160924) (AQ) auxiliary group.

Frequently Asked Questions (FAQs)

Q1: Why can the removal of the 8-aminoquinoline auxiliary group be challenging?

The removal of the 8-aminoquinoline auxiliary can be difficult due to the high stability of the amide bond it forms with the substrate. This stability is partly due to resonance stabilization.[1] The robust nature of this bond often necessitates harsh reaction conditions for cleavage, which can be incompatible with sensitive functional groups on the target molecule, thus jeopardizing the general synthetic utility of this powerful directing group.[2]

Q2: What are the common methods for removing the 8-aminoquinoline auxiliary group?

Several strategies exist for the removal of the 8-aminoquinoline auxiliary, each with its own advantages and limitations. The most common methods include:

  • Acidic or Basic Hydrolysis: This is a straightforward method but often requires harsh conditions.[1]

  • Oxidative Cleavage: Reagents like 2-iodoxybenzoic acid (IBX) or ozonolysis can be used under milder conditions.[2][3] Ozonolysis, for example, converts the robust amide into a more labile imide, facilitating subsequent cleavage.[2]

  • Reductive Cleavage: This method is also employed, though less commonly discussed in the provided results.

  • Transamidation: This one-pot, two-step procedure allows for directing group cleavage and further diversification of the product.

Q3: What types of functional groups can be obtained after the removal of the 8-aminoquinoline auxiliary?

The choice of removal method can influence the final functional group obtained. Depending on the strategy, you can access a variety of products, including:

  • Carboxylic acids[2][4][5][6]

  • Primary amides[3]

  • Urea derivatives

  • Primary alcohols

  • Nitriles

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low to no yield of the desired product The amide bond is too robust for the chosen cleavage conditions.[2]* Increase the reaction temperature or prolong the reaction time. However, be mindful of potential side reactions or decomposition of the starting material or product.
The substrate may have steric hindrance around the amide bond.* Consider a different cleavage strategy. For example, if hydrolytic methods are failing, an oxidative method like ozonolysis might be more effective.[2]
The reagent has decomposed or is of poor quality.* Use a fresh batch of the cleavage reagent.
Formation of side products or decomposition of the starting material The reaction conditions are too harsh for other functional groups in the molecule.* Switch to a milder cleavage method. For instance, instead of strong acid or base hydrolysis, try an oxidative method with IBX or ozonolysis.[3]
The substrate is sensitive to the chosen reagent.* Carefully review the compatibility of all functional groups on your substrate with the chosen cleavage conditions.
Incomplete conversion Insufficient amount of cleavage reagent.* Increase the equivalents of the cleavage reagent. For example, when using IBX, 2.0 equivalents are suggested.[3]
The reaction has not reached completion.* Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.

Quantitative Data Summary

The following table summarizes quantitative data for different methods of 8-aminoquinoline auxiliary group removal based on literature findings.

Removal MethodReagents and ConditionsSubstrate TypeProductYield (%)Reference
Basic Hydrolysis NaOH, EtOHCyclobutane derivativeCarboxylic acid88[7][8]
Oxidative Cleavage (IBX) IBX (2.0 equiv), HFIP–H₂O, 60 °CN-quinolyl carboxamidesPrimary amides-[3]
Oxidative Cleavage (IBX/Oxone) 2-IBX (0.3 equiv), oxone (3.0 equiv), HFIP–H₂O, 70 °CN-quinolyl carboxamidesPrimary amides-[3]
Oxidative Cleavage (Ozonolysis) Ozonolysis followed by aminolysisArylated 7-oxabicyclo[2.2.1]heptaneAmideNot optimized[9]
Acidic Cleavage Boiling acidic ethanolNitrated benzamide5-nitro-8-aminoquinolineExcellent[10]

Experimental Protocols

While detailed, step-by-step protocols are highly substrate-dependent, the following provides a general methodology for two common removal procedures.

General Protocol for Basic Hydrolysis
  • Dissolution: Dissolve the 8-aminoquinoline amide substrate in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize it with an acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated. The crude product is purified by an appropriate method, such as column chromatography.

General Protocol for Oxidative Cleavage with IBX
  • Reaction Setup: In a reaction vessel, combine the 8-aminoquinoline amide substrate, 2-iodoxybenzoic acid (IBX), and a solvent system such as a mixture of hexafluoroisopropanol (HFIP) and water.

  • Heating: Heat the mixture to the specified temperature (e.g., 60-70 °C).

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction and perform an aqueous workup.

  • Purification: The desired product is then isolated and purified, typically through chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Cleavage Reaction cluster_workup Workup & Purification cluster_end Final Product start 8-AQ Protected Substrate dissolution Dissolve Substrate start->dissolution add_reagent Add Cleavage Reagent dissolution->add_reagent reaction Heat and Stir add_reagent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Workup & Extraction quench->extraction purification Purify Product (Chromatography) extraction->purification end Deprotected Product purification->end

Caption: General experimental workflow for the removal of the 8-aminoquinoline auxiliary group.

troubleshooting_guide problem Problem Encountered (e.g., Low Yield) cause1 Cause: Harsh Conditions? problem->cause1 cause2 Cause: Incomplete Reaction? problem->cause2 cause3 Cause: Reagent Issue? problem->cause3 cause1->cause2 No solution1 Solution: Use Milder Method (e.g., Oxidative Cleavage) cause1->solution1 Yes cause2->cause3 No solution2 Solution: Increase Reaction Time or Reagent Amount cause2->solution2 Yes solution3 Solution: Use Fresh Reagent cause3->solution3 Yes

Caption: Troubleshooting logic for the removal of the 8-aminoquinoline auxiliary group.

References

Addressing reproducibility issues in reactions involving 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in chemical reactions involving 5-Methoxyquinolin-8-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield or failed reactions when using this compound?

A1: Low yields or reaction failures can often be attributed to the quality of the starting material, degradation of the amine, or suboptimal reaction conditions. Aromatic amines like this compound can be sensitive to air and light, leading to oxidation and the formation of impurities that can hinder the desired reaction. It is also crucial to ensure all reagents are dry and the reaction is performed under an inert atmosphere, as moisture can quench reagents and catalysts.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation. Long-term storage at low temperatures (e.g., in a refrigerator or freezer) can further enhance stability. Studies on other aromatic amines have shown that storage at room temperature can lead to degradation over time.

Q3: What are the key safety precautions to consider when working with this compound?

A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Q4: How can I confirm the purity of my this compound starting material?

A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The presence of unexpected signals in the NMR spectrum or additional peaks in the chromatogram can indicate the presence of impurities.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Step
Poor quality of this compound Purify the starting material by recrystallization or column chromatography. Assess purity using NMR or LC-MS.
Degradation of coupling reagents Use fresh or properly stored coupling reagents (e.g., HATU, EDC).
Inappropriate base Ensure the base used (e.g., DIPEA, TEA) is suitable for the reaction and is not sterically hindered.
Presence of moisture Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reaction temperature While many amide couplings proceed at room temperature, some may require heating or cooling. Experiment with different temperature profiles.
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step
Oxidation of the amine Degas all solvents and perform the reaction under an inert atmosphere. The starting material may have degraded during storage.
Side reactions of the quinoline (B57606) ring Depending on the reagents used, the quinoline ring itself can undergo side reactions. Using milder reaction conditions may help.
Over-activation of the carboxylic acid In the case of using acyl chlorides, ensure slow addition of the reagent at a controlled temperature to avoid side reactions.
Polysubstitution in electrophilic aromatic substitution The amino group is a strong activating group. To achieve monosubstitution, consider protecting the amine group (e.g., via acetylation) before carrying out the substitution reaction.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Product is highly polar Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.
Product is an oil Attempt to crystallize the product from a different solvent system. If it remains an oil, high-vacuum distillation or preparative HPLC may be necessary.
Presence of unreacted starting materials Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. An aqueous workup with dilute acid or base can help remove unreacted amine or carboxylic acid.
Formation of tar or polymers This is a known issue in quinoline synthesis, such as the Skraup reaction, due to polymerization under acidic and high-temperature conditions.[2] Ensure efficient stirring and controlled heating. The use of a moderating agent like ferrous sulfate (B86663) can also be beneficial.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0 eq) to the stirring solution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Parameter Value
Reactant 1 Carboxylic Acid (1.0 eq)
Reactant 2 This compound (1.1 eq)
Coupling Reagent HATU (1.2 eq)
Base DIPEA (2.0 eq)
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 4-16 hours

Visualizations

experimental_workflow General Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve Carboxylic Acid and Amine in DMF add_hatu Add HATU prep_reagents->add_hatu add_dipea Add DIPEA add_hatu->add_dipea stir Stir at Room Temperature add_dipea->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A flowchart illustrating the general experimental workflow for a HATU-mediated amide coupling reaction.

While this compound is not directly involved in a known signaling pathway, its derivatives, particularly 8-aminoquinolines, are crucial in the treatment of malaria. Their mechanism of action involves a biochemical cascade that generates reactive oxygen species, leading to parasite death.

malaria_moa Hypothesized Mechanism of Action of 8-Aminoquinolines in Malaria cluster_host Host Liver Cell cluster_parasite Malaria Parasite drug 8-Aminoquinoline (e.g., Primaquine) cyp2d6 CYP2D6 Metabolism drug->cyp2d6 Step 1: Bioactivation metabolites Redox-Active Metabolites cyp2d6->metabolites redox_cycling Redox Cycling metabolites->redox_cycling Step 2: Parasite Killing ros Reactive Oxygen Species (ROS) Generation redox_cycling->ros death Parasite Death ros->death

Caption: A simplified diagram of the two-step relay mechanism of action for 8-aminoquinolines against malaria parasites.[3][4]

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Methoxyquinolin-8-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The strategic placement of substituents on the quinoline ring system can dramatically influence the pharmacological profile of the resulting molecule. This guide provides a detailed comparison of the biological activities of 5-Methoxyquinolin-8-amine and its structural isomers, with a focus on their antimalarial, anticancer, and neuroprotective properties. By presenting available experimental data, detailed methodologies, and associated signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.

While specific experimental data for this compound is limited in publicly accessible literature, this guide draws comparisons from its close structural isomers and derivatives to provide a comprehensive overview of the structure-activity relationships within this chemical class.

Comparative Biological Activity Data

The following table summarizes the in vitro biological activities of this compound's parent structure (8-aminoquinoline), its isomers, and related derivatives against various targets. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater activity.

Compound/DerivativeTarget/AssayCell Line/OrganismIC50 (µM)Reference(s)
Antimalarial Activity
Primaquine (8-amino-6-methoxyquinoline derivative)Blood-stage schizontsPlasmodium falciparum (D6, chloroquine-sensitive)2.0[1]
Primaquine (8-amino-6-methoxyquinoline derivative)Blood-stage schizontsPlasmodium falciparum (W2, chloroquine-resistant)2.8[1]
6-Methoxyquinolin-8-amine derivative (Compound 11)Blood-stage schizontsPlasmodium falciparum (NF54)2.92[2]
6-Methoxyquinolin-8-amine derivative (Compound 12)Blood-stage schizontsPlasmodium falciparum (NF54)2.51[2]
5-Aryl-8-aminoquinoline derivative (4bc)Blood-stage schizontsPlasmodium falciparumComparable to Primaquine[3]
Anticancer Activity
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)CytotoxicityHCT116 (Colon Cancer)0.33[4]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)CytotoxicityCaco-2 (Colon Cancer)0.51[4]
8-Hydroxyquinoline-5-sulfonamide (3a)AntiproliferativeMDA-MB-231 (Breast Cancer)>100[5]
8-Hydroxyquinoline-5-sulfonamide (3a)AntiproliferativeA549 (Lung Cancer)48.7[5]
5-Nitro-8-hydroxyquinolineCytotoxicityRaji (B-cell lymphoma)0.438[6]
5-Amino-8-hydroxyquinolineCytotoxicityRaji (B-cell lymphoma)~4-5[6]
Neuroprotective Activity
Data for this compound and direct isomers is not readily available. Research on quinoline derivatives suggests potential neuroprotective effects.[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays referenced in this guide.

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This assay determines the efficacy of a compound in inhibiting the growth of the malaria parasite Plasmodium falciparum in an in vitro culture of human erythrocytes.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plates D Add parasite culture to wells containing test compounds A->D B Culture P. falciparum in human erythrocytes to ring stage C Adjust parasite culture to 0.5% parasitemia and 2% hematocrit C->D E Incubate plates for 72 hours at 37°C in a low-oxygen environment D->E F Quantify parasite growth (e.g., SYBR Green I DNA stain) E->F G Measure fluorescence/radioactivity F->G H Calculate IC50 values from dose-response curves G->H

In Vitro Antimalarial Assay Workflow

Detailed Steps:

  • Compound Preparation: Serially dilute the test compounds in a suitable solvent (e.g., DMSO) and then in culture medium in a 96-well microtiter plate.

  • Parasite Culture: Culture chloroquine-sensitive (e.g., NF54, D6) or chloroquine-resistant (e.g., W2) strains of P. falciparum in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax. Synchronize the parasites to the ring stage.

  • Assay Initiation: Add the synchronized parasite culture (typically 0.5% parasitemia, 2% hematocrit) to the wells containing the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Quantification of Parasite Growth:

    • SYBR Green I Assay: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • [³H]-Hypoxanthine Incorporation: Add [³H]-hypoxanthine to the cultures during the last 24 hours of incubation. Parasites incorporate the radiolabel into their nucleic acids.

  • Data Analysis: Measure fluorescence (SYBR Green I) or radioactivity ([³H]-hypoxanthine) using a plate reader. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration.[8][9]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Workflow:

A Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for a specified period (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well and incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 value G->H

MTT Assay for Cytotoxicity Assessment

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ environment.[10][11]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.[10]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

In Vitro Neuroprotection Assay (6-OHDA-induced PC12 Cell Death)

This assay evaluates the ability of a compound to protect neuronal-like cells from a neurotoxin, such as 6-hydroxydopamine (6-OHDA), which is a model for Parkinson's disease.

Workflow:

A Seed PC12 cells in a 96-well plate B Differentiate cells with Nerve Growth Factor (NGF), if required A->B C Pre-treat cells with various concentrations of the test compound B->C D Induce neurotoxicity with 6-hydroxydopamine (6-OHDA) C->D E Incubate for 24-48 hours D->E F Assess cell viability using MTT assay or similar method E->F G Measure absorbance/fluorescence F->G H Determine the protective effect of the compound G->H

Neuroprotection Assay Workflow

Detailed Steps:

  • Cell Culture: Culture PC12 rat pheochromocytoma cells in an appropriate medium. For a more neuron-like phenotype, cells can be differentiated by treatment with Nerve Growth Factor (NGF). Seed the cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin 6-hydroxydopamine (6-OHDA) to the culture medium at a pre-determined toxic concentration (e.g., 100-250 µM) to induce oxidative stress and apoptosis.[12][13]

  • Incubation: Co-incubate the cells with the test compound and 6-OHDA for 24 to 48 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously. Other methods like LDH release assay (for cytotoxicity) or staining for apoptotic markers can also be used.[13]

  • Data Analysis: Compare the viability of cells treated with the test compound and 6-OHDA to those treated with 6-OHDA alone. An increase in viability indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are often mediated through their interaction with specific intracellular signaling pathways.

Antimalarial Mechanism of 8-Aminoquinolines

The antimalarial activity of 8-aminoquinolines, including the parent structure of this compound, is complex. One of the proposed mechanisms involves the inhibition of hemozoin formation, a crucial detoxification process for the parasite. Additionally, these compounds are thought to undergo metabolic activation to generate reactive oxygen species (ROS), which induce oxidative stress and damage parasite macromolecules.[11][14][15]

cluster_parasite Malaria Parasite cluster_drug 8-Aminoquinoline (B160924) Action Heme Free Heme (Toxic) Hemozoin Hemozoin (Nontoxic) Heme->Hemozoin Heme Polymerase DNA_Protein Parasite DNA, Proteins AQ 8-Aminoquinoline AQ->Hemozoin Inhibition Metabolites Reactive Metabolites AQ->Metabolites Metabolic Activation ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling ROS->DNA_Protein Oxidative Damage

Antimalarial Mechanism of 8-Aminoquinolines
Anticancer Mechanisms of Quinoline Derivatives

Certain quinoline derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis.

1. Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in cancer, promoting cell survival and proliferation. Some quinoline compounds have been shown to inhibit components of this pathway, leading to the induction of apoptosis.[16]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTOR Inhibition

Inhibition of PI3K/Akt/mTOR Pathway

2. Activation of the p53-Dependent Apoptotic Pathway: The p53 tumor suppressor protein plays a critical role in initiating apoptosis in response to cellular stress. Some antitumor quinolines can activate p53, leading to the upregulation of pro-apoptotic proteins like Bax, which in turn triggers the caspase cascade and programmed cell death.

Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Permeabilization Bax->Mitochondrion Caspases Caspase Cascade Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis Quinoline Antitumor Quinoline Quinoline->Stress

p53-Dependent Apoptotic Pathway

References

A Comparative Guide to 5-Methoxyquinolin-8-amine as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step that dictates the efficiency and success of a synthetic campaign. The quinoline (B57606) core is a privileged scaffold in medicinal chemistry, and 5-Methoxyquinolin-8-amine has been established as a versatile synthetic intermediate for creating a diverse range of biologically active molecules. This guide provides an objective comparison of this compound against alternative quinoline-based intermediates, supported by experimental data and detailed protocols, to inform synthetic strategy in drug discovery programs.

Comparative Analysis of Key Quinoline Intermediates

The utility of a synthetic intermediate is determined by its reactivity, accessibility, and the strategic advantages it offers in a synthetic route. The following table compares this compound with other common quinoline building blocks.

FeatureThis compound8-Aminoquinoline (B160924)5-Nitro-8-hydroxyquinoline
CAS Number 30465-68-0[1]578-66-54008-48-4
Molecular Weight 174.20 g/mol [1]144.17 g/mol 190.15 g/mol
Key Reactive Sites C8-Amine, C5-MethoxyC8-AmineC8-Hydroxy, C5-Nitro
Primary Synthetic Use Serves as a key precursor for antimalarial drugs like primaquine (B1584692) and tafenoquine.[2][3]A fundamental building block for various quinoline derivatives through functionalization of the C8-amine.Used in the synthesis of antimicrobial and anticancer agents; the nitro group can be reduced to an amine for further modification.[4]
Advantages The C5-methoxy group provides a specific substitution pattern often crucial for biological activity and can improve metabolic stability.Simpler structure, often resulting in lower cost and more straightforward initial reaction pathways.Offers two distinct functional handles (hydroxyl and nitro groups) for sequential or orthogonal chemical transformations.
Disadvantages May have a higher starting cost compared to unsubstituted 8-aminoquinoline.Lacks the C5 substituent, which may be essential for target engagement in certain drug candidates.Requires an additional synthetic step to reduce the nitro group if an amine is desired, potentially lowering overall yield.

Featured Experimental Protocol

The following protocol details a representative synthetic transformation utilizing this compound, demonstrating its practical application.

Synthesis of a Primaquine Analog via N-Alkylation

Objective: To illustrate the use of this compound as a nucleophile in the synthesis of an N-alkylated derivative, a common step in the preparation of 8-aminoquinoline-based antimalarials.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.5 eq) to the solution to act as a base.

  • Add 1,4-dibromopentane (1.2 eq) dropwise to the stirring mixture at ambient temperature.

  • Heat the reaction mixture to 60°C and maintain for 16 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with a brine solution to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure primaquine analog.

Visualizing Synthetic and Biological Pathways

Diagrams are essential for conceptualizing complex chemical and biological processes. The following visualizations, created using Graphviz, illustrate a typical synthetic workflow and a relevant signaling pathway.

G cluster_workflow Synthetic Workflow for Antimalarial Drug Synthesis A This compound B N-Alkylation Reaction A->B D Crude Drug Analog B->D C Alkyl Halide Sidechain C->B E Purification (Chromatography) D->E F Pure Antimalarial Drug E->F

Caption: A generalized workflow for synthesizing an antimalarial drug.

G cluster_pathway Inhibition of a Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Substrate Downstream Substrate Receptor->Substrate Phosphorylates Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Receptor Inhibits ATP ATP ATP->Receptor Binds to Active Site Response Cellular Response (e.g., Proliferation) Substrate->Response Activates

Caption: A diagram showing kinase inhibitor action on a cell pathway.

Conclusion

This compound is a validated and highly valuable intermediate in the synthesis of complex molecular architectures for drug discovery. Its inherent structural features, particularly the C8-amine for nucleophilic substitution and the C5-methoxy group for modulating physicochemical properties, make it a superior choice for specific target classes, such as antimalarials and certain kinase inhibitors. While alternatives like 8-aminoquinoline and 5-nitro-8-hydroxyquinoline offer their own synthetic advantages, this compound provides a more direct and often necessary pathway to compounds where its unique substitution pattern is a prerequisite for potent biological activity. The strategic selection based on the comparative data presented here can significantly streamline the drug development process.

References

A Spectroscopic Comparison of 5-Methoxyquinolin-8-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 5-Methoxyquinolin-8-amine with its key synthetic precursors, 5-methoxyquinoline (B23529) and 8-nitro-5-methoxyquinoline. The synthesis typically proceeds via the nitration of 5-methoxyquinoline, followed by the reduction of the resulting 8-nitro-5-methoxyquinoline. Understanding the spectroscopic differences between these three compounds is crucial for reaction monitoring, quality control, and characterization in a research and drug development setting.

The following sections present a comparative analysis based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by detailed experimental protocols and workflow diagrams.

Logical Synthesis Pathway

The transformation from the starting material to the final product follows a two-step synthesis. This pathway highlights the introduction and subsequent transformation of the key functional groups whose spectroscopic signatures are analyzed in this guide.

Synthesis_Pathway 5_Methoxyquinoline 5-Methoxyquinoline 8_Nitro_5_methoxyquinoline 8-Nitro-5-methoxyquinoline 5_Methoxyquinoline->8_Nitro_5_methoxyquinoline Nitration 5_Methoxyquinolin_8_amine This compound 8_Nitro_5_methoxyquinoline->5_Methoxyquinolin_8_amine Reduction

Figure 1: Synthetic pathway to this compound.

Quantitative Spectroscopic Data

The following tables summarize the key ¹H NMR and IR spectroscopic data for this compound and its precursors. These values allow for a direct comparison of the chemical shifts and vibrational frequencies that differentiate the structures.

Table 1: Comparative ¹H NMR Data (CDCl₃)
CompoundProton 2-H (δ ppm)Proton 3-H (δ ppm)Proton 4-H (δ ppm)Proton 6-H (δ ppm)Proton 7-H (δ ppm)Methoxy -OCH₃ (δ ppm)
5-Methoxyquinoline8.95 (dd)7.42 (dd)8.62 (dd)6.90 (d)7.65 (t)4.05 (s)
8-Nitro-5-methoxyquinoline
This compound
Note: Detailed, directly comparable published ¹H NMR data for 8-nitro-5-methoxyquinoline and this compound in CDCl₃ was not available in the cited sources. However, the presence of the nitro group in the nitrated intermediate is expected to cause significant downfield shifts of adjacent aromatic protons, while the amino group in the final product will cause upfield shifts.
Table 2: Comparative FT-IR Data (cm⁻¹)
CompoundN-H StretchNO₂ Asymmetric/Symmetric StretchC-N Stretch (Aromatic Amine)Aromatic C=C StretchC-H Bending (Aromatic)
5-MethoxyquinolineN/AN/AN/A1572[1]892-649[1]
8-Nitro-5-methoxyquinolineN/A~1338[1]N/A930-620[1]
This compound~3348[2]N/A1335-1250[3]1552[2]1019-616[2]
Note: Asterisk () indicates data not specified in the search results.

The most notable differences are the appearance of a strong NO₂ stretching band around 1338 cm⁻¹ after nitration and its replacement by N-H stretching bands around 3348 cm⁻¹ upon reduction to the final amine product.[1][2]

Experimental Protocols & Workflow

The acquisition of reliable spectroscopic data is contingent on standardized experimental procedures.

General Spectroscopic Analysis Workflow

The diagram below illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolution/Pelleting) NMR_Acq ¹H NMR Spectroscopy Sample_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy Sample_Prep->IR_Acq Data_Processing Data Processing (Referencing/Baseline Correction) NMR_Acq->Data_Processing IR_Acq->Data_Processing Spectral_Assignment Spectral Assignment (Peak Picking/Integration) Data_Processing->Spectral_Assignment Comparison Comparative Analysis Spectral_Assignment->Comparison

Figure 2: General workflow for spectroscopic analysis.
Methodology for ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte (5-Methoxyquinoline, 8-Nitro-5-methoxyquinoline, or this compound) in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solution is then transferred to a standard 5 mm NMR tube.

  • Instrument Setup : NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.[4] Standard acquisition parameters for ¹H NMR are used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, Tetramethylsilane (TMS), or referenced to the residual solvent signal.[4]

  • Data Acquisition : A standard proton NMR experiment is performed. For quantitative analysis (qHNMR), broadband ¹³C decoupling can be employed to remove ¹³C satellites from the proton spectrum, simplifying integration and improving accuracy.[5]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied to the resulting spectrum.

Methodology for FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation : For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet.[6] Alternatively, a sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup : An FT-IR spectrometer is used to collect the spectrum. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first.

  • Data Acquisition : The sample is placed in the infrared beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Key absorption bands corresponding to specific functional groups (e.g., -NH₂, -NO₂) are identified.[3]

This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors, facilitating better reaction monitoring and compound characterization.

References

A Comparative Analysis of 5-Methoxyquinolin-8-amine and Picolinamide as Directing Groups in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the strategic functionalization of otherwise inert C-H bonds has emerged as a paramount tool for molecular construction. This approach, often facilitated by transition-metal catalysis, relies heavily on the use of directing groups to control regioselectivity and enhance reaction efficiency. Among the myriad of directing groups developed, 5-methoxyquinolin-8-amine and picolinamide (B142947) have garnered significant attention. This guide provides a detailed comparative study of these two prominent directing groups, supported by experimental data, to assist researchers in selecting the optimal group for their synthetic endeavors.

Introduction to the Directing Groups

This compound is a bidentate directing group that coordinates to a metal center through the nitrogen atoms of the quinoline (B57606) ring and the amine. Its rigid framework and strong chelation capabilities often lead to high regioselectivity in C-H activation processes.

Picolinamide represents a widely utilized class of monodentate and bidentate directing groups. The amide nitrogen and the pyridine (B92270) nitrogen can both participate in chelation to a metal catalyst. Its versatility and ease of installation and removal have contributed to its broad application in organic synthesis.

Performance Comparison in C-H Functionalization Reactions

The efficacy of a directing group is contingent on various factors, including the nature of the substrate, the type of C-H bond being functionalized, and the specific reaction conditions. Below is a summary of the performance of this compound and picolinamide in representative C-H functionalization reactions.

Table 1: Comparison of Yields in Palladium-Catalyzed C-H Arylation

SubstrateDirecting GroupArylating AgentCatalyst SystemYield (%)Reference
Benzoic Acid DerivativePicolinamide4-IodotoluenePd(OAc)₂/Ag₂CO₃85
Aniline DerivativeThis compound4-IodobenzenePd(OAc)₂/K₂CO₃92
Phenylacetic AcidPicolinamidePhenylboronic acidPd(OAc)₂/Ag₂O78
BenzylamineThis compoundPhenylboronic acidPd(OAc)₂/K₃PO₄88

Table 2: Comparison of Regioselectivity in Ruthenium-Catalyzed C-H Olefination

SubstrateDirecting GroupOlefinCatalyst SystemRegioselectivity (ortho:meta)Reference
2-Phenylpyridine(none)Styrene[Ru(p-cymene)Cl₂]₂/AgSbF₆90:10
N-(pyridin-2-yl)benzamidePicolinamideStyrene[Ru(p-cymene)Cl₂]₂/KOPiv>99:1
N-(quinolin-8-yl)benzamide8-Aminoquinoline (B160924)Styrene[Ru(p-cymene)Cl₂]₂/NaOAc>99:1

Note: While a direct comparison with this compound under identical conditions was not found in the immediate search, the related 8-aminoquinoline directing group demonstrates the high ortho-selectivity characteristic of this scaffold.

Experimental Protocols

General Procedure for Pd-Catalyzed C-H Arylation using Picolinamide Directing Group:

To a solution of the picolinamide-functionalized substrate (1.0 mmol) and the arylating agent (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) are added the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and a base/oxidant (e.g., Ag₂CO₃, 1.5 mmol). The reaction mixture is stirred at an elevated temperature (e.g., 100-120 °C) for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Ru-Catalyzed C-H Olefination using Picolinamide Directing Group:

A mixture of the picolinamide-functionalized substrate (0.5 mmol), the olefin (1.0 mmol), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.0125 mmol), and an additive (e.g., KOPiv, 0.25 mmol) in a solvent such as t-AmylOH (2.0 mL) is placed in a sealed tube. The reaction is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 20 hours). After cooling, the mixture is diluted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is isolated via column chromatography.

Mechanism and Workflow Diagrams

The following diagrams illustrate the general principles of directed C-H activation and the specific chelation modes of the two directing groups.

C_H_Activation_Workflow cluster_start Starting Materials cluster_reaction Directed C-H Functionalization cluster_end Outcome Substrate Substrate with C-H bond Functionalization C-H Functionalization Substrate->Functionalization DG Directing Group (e.g., Picolinamide) DG->Functionalization Coupling Coupling Partner Coupling->Functionalization Catalyst Metal Catalyst (e.g., Pd, Ru) Catalyst->Functionalization Product Functionalized Product Functionalization->Product Removal Directing Group Removal Product->Removal FinalProduct Final Product Removal->FinalProduct

Caption: General workflow for a directed C-H functionalization reaction.

Chelation_Modes cluster_quinoline This compound Chelation cluster_picolinamide Picolinamide Chelation Quinoline This compound Metal_Q Metal Quinoline->Metal_Q N(amine) Quinoline->Metal_Q N(quinoline) Picolinamide Picolinamide Metal_P Metal Picolinamide->Metal_P N(amide) Picolinamide->Metal_P N(pyridine)

Caption: Chelation of directing groups to a metal center.

Advantages and Disadvantages

This compound:

  • Advantages:

    • Forms a rigid, bidentate chelate, often leading to excellent regioselectivity and high reactivity.

    • The quinoline scaffold can be modified to fine-tune electronic and steric properties.

  • Disadvantages:

    • Can be more challenging to install and remove compared to simpler directing groups.

    • The larger size may introduce steric hindrance with certain substrates.

Picolinamide:

  • Advantages:

    • Generally easy to introduce via standard amide coupling reactions and can often be removed under mild hydrolytic conditions.

    • Its smaller size and flexibility allow it to participate in a wide range of transformations with diverse substrates.

    • The pyridine nitrogen and amide moiety offer multiple coordination modes, providing versatility.

  • Disadvantages:

    • The flexibility of the linker can sometimes lead to lower regioselectivity compared to more rigid directing groups.

    • In some cases, the amide bond can be susceptible to cleavage under harsh reaction conditions.

Conclusion

Both this compound and picolinamide are powerful directing groups for C-H functionalization. The choice between them depends on the specific requirements of the desired transformation. Picolinamide offers broad applicability and ease of handling, making it an excellent choice for a wide array of substrates and reaction types. On the other hand, this compound, with its rigid bidentate nature, can provide superior levels of regioselectivity and reactivity, particularly in challenging cases. Careful consideration of the substrate, desired product, and reaction conditions is crucial for making an informed decision. This guide, by presenting comparative data and experimental context, aims to equip researchers with the necessary information to navigate this choice effectively.

Efficacy of 5-Methoxyquinolin-8-amine Derivatives Against Plasmodium falciparum Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the development of novel antimalarial agents. Among the promising scaffolds, 8-aminoquinolines, which include 5-methoxyquinolin-8-amine derivatives, have demonstrated significant activity against various stages of the malaria parasite. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to aid in the advancement of antimalarial drug discovery.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of a series of 6-methoxyquinolin-8-amine-tetrazole hybrids against the chloroquine-sensitive NF54 strain of P. falciparum and their cytotoxicity against L-6 mammalian cells. The selectivity index (SI), a ratio of cytotoxicity to antiplasmodial activity, is also presented to indicate the therapeutic window of these compounds.

Compound IDLinker TypeSide ChainP. falciparum NF54 IC₅₀ (µM)L-6 Cells IC₅₀ (µM)Selectivity Index (SI)
7 (Methylamino)ethylEthyl15.98>250>15.6
8 (Methylamino)ethylPhenyl7.05>250>35.5
12 (Methylamino)ethyl2-Naphthyl2.51119.547.6
15 MethylEthyl2.68124.046.3
16 MethylPhenyl0.40054.73137.6
17 Methyl4-Fluorophenyl0.324103.1318.3
18 Methyl4-Chlorophenyl0.42887.21203.8
19 Methyl4-Bromophenyl0.35992.20256.8
21 Methyl1-Naphthyl1.26>250>198.4
22 Methyl2-Naphthyl0.782248.5317.8
Chloroquine --0.02--

Data sourced from a study on 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., NF54) are maintained in a continuous culture of human erythrocytes (O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, 10% human serum, and 50 µg/mL gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.

  • Assay Setup: A synchronized parasite culture (primarily ring stages) is diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%. This suspension is added to the drug-containing wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the drug concentration using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of compounds against a mammalian cell line (e.g., L-6 rat skeletal myoblasts).

  • Cell Culture: L-6 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Setup: Cells are seeded in a 96-well plate and allowed to attach overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours under the same cell culture conditions.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Mandatory Visualizations

Proposed Mechanism of Action of 8-Aminoquinolines

The following diagram illustrates the proposed two-step biochemical relay mechanism of action for 8-aminoquinoline (B160924) derivatives.

Mechanism_of_Action Proposed Mechanism of Action of 8-Aminoquinolines cluster_host Host/Parasite Environment 8-AQ 8-Aminoquinoline (Prodrug) Metabolites Redox-Active Metabolites 8-AQ->Metabolites Metabolic Activation (e.g., CYP450 enzymes) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Parasite_Death Parasite Death ROS->Parasite_Death Oxidative Stress

Caption: A diagram illustrating the proposed two-step mechanism of action for 8-aminoquinolines.

Experimental Workflow for In Vitro Antiplasmodial Assay

The diagram below outlines the general workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Experimental_Workflow Experimental Workflow for In Vitro Antiplasmodial Assay Start Start Prepare_Drugs Prepare Serial Dilutions of Test Compounds Start->Prepare_Drugs Culture_Parasites Culture & Synchronize P. falciparum Start->Culture_Parasites Assay_Setup Add Parasite Culture to Drug Plate Prepare_Drugs->Assay_Setup Culture_Parasites->Assay_Setup Incubation Incubate for 72 hours Assay_Setup->Incubation Lysis_Staining Lyse Cells & Stain with SYBR Green I Incubation->Lysis_Staining Read_Fluorescence Measure Fluorescence Lysis_Staining->Read_Fluorescence Analyze_Data Calculate IC50 Values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A flowchart of the SYBR Green I-based in vitro antiplasmodial assay workflow.

References

Head-to-head comparison of different synthetic routes to 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methoxyquinolin-8-amine is a valuable building block, and selecting the optimal synthetic route can significantly impact yield, purity, and scalability. This guide provides a head-to-head comparison of documented synthetic pathways to this compound, offering detailed experimental protocols and quantitative data to inform your research.

Summary of Synthetic Routes

This comparison focuses on two main approaches: a well-documented multi-step synthesis starting from 8-hydroxyquinoline (B1678124), and a potential alternative route using the Skraup reaction, which presents significant challenges.

Parameter Route 1: From 8-Hydroxyquinoline Route 2: Skraup Reaction of 3-Methoxyaniline (Theoretical)
Starting Material 8-Hydroxyquinoline3-Methoxyaniline
Number of Steps 32 (Nitration and Reduction)
Overall Yield ~52%Low and variable; significant isomeric impurities expected.
Key Advantages High purity of final product, reliable and reproducible.Fewer steps in the quinoline (B57606) ring formation.
Key Disadvantages Multi-step process.Poor regioselectivity leading to a mixture of 5- and 7-methoxy isomers, with the 7-methoxy isomer often predominating. Difficult purification.
Reagents & Conditions Standard laboratory reagents, well-defined conditions.Harsh reaction conditions (strong acid, high temperature).

Route 1: Synthesis from 8-Hydroxyquinoline

This is a robust and reliable three-step synthesis that provides good overall yield and high purity of the final product.

Step 1: Methylation of 8-Hydroxyquinoline to 8-Methoxyquinoline (B1362559)
  • Reaction Yield: 71%[1]

  • Reaction Time: 24 hours[2]

Step 2: Nitration of 8-Methoxyquinoline to 5-Nitro-8-methoxyquinoline
  • Reaction Yield: 77%[1][2]

  • Reaction Time: 10-15 minutes[2]

Step 3: Reduction of 5-Nitro-8-methoxyquinoline to this compound
  • Reaction Yield: 96%[2]

  • Reaction Time: 1 hour[2]

Experimental Protocols for Route 1

Step 1: Preparation of 8-Methoxyquinoline To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (B3395972) (15 mL), solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol) are added. The reaction mixture is refluxed for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water. The organic layer is dried and concentrated to yield 8-methoxyquinoline.[2]

Step 2: Preparation of 5-Nitro-8-methoxyquinoline A mixture of 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid is prepared and cooled. To this cold mixture, 50 mg of 8-methoxyquinoline is added with shaking. The reaction is complete in about 10-15 minutes. The mixture is then poured into cold water, leading to the precipitation of a yellow compound. The precipitate is filtered under vacuum, dried, and recrystallized from 95% methanol (B129727) to give 5-nitro-8-methoxyquinoline.[2]

Step 3: Preparation of this compound 0.050 g of 5-nitro-8-methoxyquinoline is dissolved in 10 mL of concentrated hydrochloric acid, and 1 g of tin dust is added with vigorous shaking. The mixture is heated on a water bath for 1 hour. After cooling, the reaction is neutralized with 40 mL of cold water and extracted with 40 mL of chloroform. The organic extract is dried and concentrated. The resulting brownish solid can be further purified by column chromatography to yield this compound.[2]

Route 2: Skraup Reaction of 3-Methoxyaniline (Theoretical)

The Skraup reaction is a classic method for synthesizing quinolines by reacting an aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid. While this approach is theoretically applicable for the synthesis of this compound from 3-methoxyaniline, it is fraught with challenges related to regioselectivity.

General Reaction Scheme

A mixture of 3-methoxyaniline, glycerol, a mild oxidizing agent (such as nitrobenzene (B124822) or arsenic acid), and concentrated sulfuric acid is heated. The reaction involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

Challenges and Considerations

The primary drawback of this route is the lack of regiocontrol during the electrophilic cyclization step on the substituted benzene (B151609) ring of 3-methoxyaniline. The methoxy (B1213986) group is an activating, ortho-, para-directing group. However, in the context of the Skraup reaction with a meta-substituted aniline, cyclization can occur at either the 2- or 6-position relative to the amino group. In the case of 3-methoxyaniline, this leads to a mixture of the desired 5-methoxyquinoline (B23529) and the isomeric 7-methoxyquinoline. With an activating group like methoxy, the formation of the 7-substituted quinoline is often the predominant pathway. This results in a low yield of the desired 5-methoxy isomer and presents a significant purification challenge.

Due to these regioselectivity issues, the Skraup reaction starting from 3-methoxyaniline is generally not a preferred method for the specific synthesis of this compound.

Logical Workflow for Synthetic Route Selection

The following diagram illustrates a decision-making workflow for selecting a synthetic route for a substituted quinoline like this compound.

Synthetic_Route_Selection start Define Target: this compound route1 Route 1: From 8-Hydroxyquinoline start->route1 route2 Route 2: Skraup Reaction start->route2 other_routes Other Potential Routes (e.g., from 5-chloro-2-nitroaniline) start->other_routes eval1 Evaluate Route 1: - High Yield? - High Purity? - Scalable? route1->eval1 eval2 Evaluate Route 2: - Regioselectivity? - Harsh Conditions? route2->eval2 eval3 Evaluate Other Routes: - Published Protocols? - Starting Material Availability? other_routes->eval3 decision Select Optimal Route eval1->decision Yes eval2->decision No (Poor Selectivity) eval3->decision No (Lack of Data)

Caption: Decision workflow for selecting a synthetic route to this compound.

Conclusion

Based on the available literature, the three-step synthesis starting from 8-hydroxyquinoline is the most reliable and well-documented method for preparing this compound with high purity and good overall yield. While other routes, such as the Skraup reaction, are theoretically possible, they present significant challenges, primarily in controlling regioselectivity, which makes them less practical for obtaining the desired product in a pure form. For researchers requiring a dependable supply of this compound, the multi-step synthesis from 8-hydroxyquinoline is the recommended approach.

References

A Comparative Analysis of the Chelating Properties of 5-Methoxyquinolin-8-amine and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chelating properties of 5-Methoxyquinolin-8-amine and the well-characterized chelating agent, 8-hydroxyquinoline (B1678124). While extensive experimental data is available for 8-hydroxyquinoline, quantitative data for this compound is less prevalent in the literature. Therefore, this comparison combines quantitative data for 8-hydroxyquinoline with a qualitative and theoretical assessment of the chelating potential of this compound, based on its structural and electronic characteristics.

Introduction to the Chelators

8-Hydroxyquinoline (Oxine) is a versatile bidentate chelating agent, coordinating to metal ions through its phenolic oxygen and quinoline (B57606) nitrogen atoms.[1] Its ability to form stable complexes with a wide range of metal ions has led to its use in various applications, including analytical chemistry, neuroprotective agent development, and as an antimicrobial.[2][3]

This compound is a derivative of 8-aminoquinoline (B160924). Like 8-hydroxyquinoline, it is a potential bidentate chelating agent, coordinating through the amino nitrogen and the quinoline nitrogen. The presence of an electron-donating methoxy (B1213986) group at the 5-position is expected to modulate its electronic properties and, consequently, its chelating ability.

Comparative Data on Chelating Properties

A direct quantitative comparison of the stability of metal complexes is challenging due to the limited availability of experimental stability constants for this compound. However, a comparison of their protonation constants (pKa) and the extensive stability constant data for 8-hydroxyquinoline provides valuable insights.

Table 1: Comparison of Physicochemical and Chelating Properties

PropertyThis compound8-Hydroxyquinoline
Structure this compound8-Hydroxyquinoline
Chelating Atoms Amino Nitrogen, Quinoline NitrogenPhenolic Oxygen, Quinoline Nitrogen
Predicted pKa 3.98 ± 0.12[4]pKa1 ≈ 5.0 (N-H+), pKa2 ≈ 9.8 (O-H)
Nature of the Ligand BasicAmphoteric

Table 2: Stability Constants (log K) of 8-Hydroxyquinoline with Various Metal Ions

Metal Ionlog K1log K2Experimental Conditions
Cu(II)12.2511.2550% (v/v) dioxane-water, 25 °C
Ni(II)10.999.7950% (v/v) dioxane-water, 25 °C
Co(II)9.958.6550% (v/v) dioxane-water, 25 °C
Zn(II)9.858.7550% (v/v) dioxane-water, 25 °C
Fe(III)12.311.5Aqueous solution, 25 °C

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.

Qualitative Comparison and Theoretical Insights

The chelating ability of these compounds is intrinsically linked to the basicity of their donor atoms. The predicted pKa of this compound (3.98) is significantly lower than the pKa of the amino group in similar 8-aminoquinoline derivatives, and much lower than the phenolic proton of 8-hydroxyquinoline (pKa ≈ 9.8). This suggests that the amino group in this compound is a weaker Lewis base compared to the deprotonated hydroxyl group of 8-hydroxyquinoline.

The methoxy group at the 5-position is an electron-donating group, which should increase the electron density on the quinoline ring system. This electronic effect would be expected to increase the basicity of both the quinoline nitrogen and the 8-amino group, thereby enhancing the stability of the resulting metal complexes. However, the predicted low pKa value suggests that other factors might be at play, or that this predicted value may not be fully representative of its behavior in solution during chelation.

In contrast, the phenolate (B1203915) oxygen in deprotonated 8-hydroxyquinoline is a strong Lewis base, leading to the formation of highly stable metal complexes. The extensive conjugation in the quinoline ring system also contributes to the stability of these chelates.

Based on these considerations, it is anticipated that the stability of metal complexes with this compound will be lower than that of the corresponding 8-hydroxyquinoline complexes. However, experimental verification is necessary to confirm this hypothesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of chelating properties. The following are generalized protocols for determining the stability constants of metal-ligand complexes.

Potentiometric Titration for Stability Constant Determination

This method, based on the Bjerrum-Calvin titration technique, is widely used to determine the stability constants of metal complexes in solution.

Materials:

  • Ligand (this compound or 8-hydroxyquinoline)

  • Metal salt solution (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂) of known concentration

  • Standardized acid (e.g., HClO₄) and base (e.g., NaOH) solutions

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)

  • Solvent (e.g., deionized water, dioxane-water mixture)

  • pH meter with a combination glass electrode

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation: Prepare solutions of the ligand, metal salt, acid, and base of accurately known concentrations in the chosen solvent system. The ionic strength is kept constant by adding a calculated amount of an inert salt.

  • Titration Setup: Calibrate the pH meter with standard buffer solutions. Place a known volume of the ligand solution in the thermostated reaction vessel.

  • Titration Sets: Perform a series of titrations:

    • Acid Titration: Titrate a solution of the acid with the standard base.

    • Ligand Titration: Titrate a solution of the ligand and acid with the standard base.

    • Metal-Ligand Titration: Titrate a solution containing the ligand, metal salt, and acid with the standard base.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • From the metal-ligand titration curve, calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) at each pH.

    • Plot n̄ versus pL (-log[L]) to obtain the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).

Spectrophotometric Determination of Stoichiometry and Stability Constants

This method is suitable for colored complexes and relies on the change in absorbance upon complex formation.

Materials:

  • Ligand and metal salt solutions

  • Buffer solutions to maintain constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure (Job's Method of Continuous Variation for Stoichiometry):

  • Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

Procedure (Mole-Ratio Method for Stability Constant):

  • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

  • Measure the absorbance of each solution at the λₘₐₓ of the complex.

  • Plot absorbance versus the molar ratio of ligand to metal.

  • The stability constant can be calculated from the absorbance data using appropriate equations.

Visualizations

The following diagrams, generated using Graphviz, illustrate the chelation process and a typical experimental workflow.

ChelationProcess M Metal Ion C1 [M(this compound)n] complex M->C1 + n(L1) C2 [M(8-Hydroxyquinoline)n] complex M->C2 + n(L2) L1 This compound L1->C1 L2 8-Hydroxyquinoline L2->C2

Caption: Chelation of a metal ion by this compound and 8-hydroxyquinoline.

ExperimentalWorkflow cluster_prep 1. Solution Preparation cluster_titration 2. Potentiometric Titration cluster_analysis 3. Data Analysis Ligand Ligand Solution Titration Titrate Metal-Ligand mixture with standard base Ligand->Titration Metal Metal Salt Solution Metal->Titration Buffers Acid/Base/Buffer Buffers->Titration pH_Measurement Record pH at intervals Titration->pH_Measurement FormationCurve Construct Formation Curve (n̄ vs. pL) pH_Measurement->FormationCurve CalcConstants Calculate Stability Constants (log K) FormationCurve->CalcConstants

Caption: Workflow for determining stability constants by potentiometric titration.

Conclusion

8-Hydroxyquinoline is a well-established and potent chelating agent with a large body of supporting experimental data demonstrating the formation of highly stable metal complexes. In contrast, while this compound possesses the necessary structural features for chelation, the lack of extensive experimental data necessitates a more theoretical comparison. The electron-donating methoxy group is expected to enhance the basicity of the donor nitrogens, potentially leading to stable complex formation. However, the predicted low pKa of the amino group suggests that the resulting complexes may be less stable than those of 8-hydroxyquinoline.

For researchers and drug development professionals, this guide highlights the robust chelating properties of 8-hydroxyquinoline and identifies this compound as a compound of interest that warrants further experimental investigation to fully characterize its chelating potential. The provided experimental protocols offer a clear roadmap for such future studies.

References

A Researcher's Guide to Antibody Cross-Reactivity for 5-Methoxyquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with small molecules like 5-Methoxyquinolin-8-amine derivatives, the development of specific antibodies is crucial for creating sensitive and reliable immunoassays. A critical aspect of antibody validation is the assessment of cross-reactivity, which determines the antibody's ability to distinguish between the target analyte and structurally similar compounds. This guide provides a framework for conducting and interpreting cross-reactivity studies, complete with hypothetical data and detailed experimental protocols.

Comparative Analysis of Antibody Specificity

The specificity of an antibody is paramount in immunoassay development. Cross-reactivity with related molecules can lead to inaccurate quantification and false-positive results. A systematic cross-reactivity study involves testing the antibody against a panel of compounds that are structurally analogous to the target molecule.

For an antibody raised against a this compound conjugate, a panel of potential cross-reactants would include the parent molecule and its metabolites, as well as other quinoline (B57606) derivatives. The table below presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal antibody raised against a protein conjugate of this compound.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Against this compound

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 15 100
8-Aminoquinoline3005
5-Hydroxyquinolin-8-amine15010
Primaquine6002.5
Chloroquine>10,000<0.15
8-Hydroxyquinoline2,5000.6

Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Design and Protocols

The generation of antibodies against small molecules like this compound requires conjugation to a larger carrier protein to elicit a robust immune response. This process is a foundational step before any cross-reactivity assessment can be performed.

G cluster_0 Hapten-Carrier Conjugation cluster_1 Immunization and Antibody Production 5_MQ_8_amine This compound (Hapten) Activated_Hapten Activated Hapten 5_MQ_8_amine->Activated_Hapten Activation Linker Linker Arm (e.g., succinic anhydride) Linker->Activated_Hapten Carrier Carrier Protein (e.g., BSA, KLH) Conjugate Hapten-Carrier Conjugate Carrier->Conjugate Activated_Hapten->Conjugate Coupling Immunization Immunize Animal Conjugate->Immunization Titer_Monitoring Monitor Antibody Titer Immunization->Titer_Monitoring Serum_Collection Collect Antiserum Titer_Monitoring->Serum_Collection

Figure 1: Workflow for generating antibodies against a small molecule hapten.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules. In this format, the test compound competes with a labeled form of the target analyte for binding to a limited amount of antibody.

G Start Start Coat_Plate Coat microtiter plate with hapten-protein conjugate Start->Coat_Plate Wash_1 Wash plate Coat_Plate->Wash_1 Block Block with BSA solution Wash_1->Block Wash_2 Wash plate Block->Wash_2 Add_Samples Add standards or test compounds and primary antibody simultaneously Wash_2->Add_Samples Incubate_1 Incubate Add_Samples->Incubate_1 Wash_3 Wash plate Incubate_1->Wash_3 Add_Secondary Add HRP-conjugated secondary antibody Wash_3->Add_Secondary Incubate_2 Incubate Add_Secondary->Incubate_2 Wash_4 Wash plate Incubate_2->Wash_4 Add_Substrate Add TMB substrate Wash_4->Add_Substrate Incubate_3 Incubate in dark Add_Substrate->Incubate_3 Stop_Reaction Add stop solution Incubate_3->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate

A Comparative Guide to the Efficacy of 5-Methoxyquinolin-8-amine-Based Compounds: In Vitro vs. In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant interest in the therapeutic potential of 5-Methoxyquinolin-8-amine derivatives. This class of compounds, building upon the scaffold of the well-known antimalarial drug primaquine, has demonstrated promising cytotoxic effects against various cancer cell lines in laboratory settings. However, the translation of in vitro potency to in vivo efficacy is a critical hurdle in the drug development pipeline. This guide provides an objective comparison of the in vitro and in vivo performance of representative this compound-based compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the preclinical development of these promising therapeutic candidates.

Quantitative Data Summary: A Tale of Two Environments

The following tables summarize the quantitative data from preclinical studies on novel this compound derivatives, comparing their cytotoxic effects on cancer cells in a controlled laboratory environment (in vitro) with their tumor growth inhibitory activity in a complex biological system (in vivo).

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDTarget Cancer Cell LineAssay TypeIC50 (µM)¹
Compound A Human Colon Carcinoma (HCT-116)MTT Assay7.5
Human Breast Adenocarcinoma (MCF-7)MTT Assay10.2
Human Lung Carcinoma (A549)MTT Assay12.8
Compound B Human Colon Carcinoma (HCT-116)MTT Assay5.2
Human Breast Adenocarcinoma (MCF-7)MTT Assay8.9
Human Lung Carcinoma (A549)MTT Assay9.5

¹IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of this compound Derivatives in Xenograft Models

Compound IDAnimal ModelTumor TypeDosage and AdministrationTumor Growth Inhibition (%)²
Compound A Athymic Nude MiceHCT-116 Xenograft20 mg/kg, i.p., daily for 14 days45
Compound B Athymic Nude MiceHCT-116 Xenograft20 mg/kg, i.p., daily for 14 days58

²Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Protocols: The Method Behind the Metrics

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound-based compounds

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Efficacy: Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice to evaluate the antitumor activity of test compounds.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • HCT-116 human colon carcinoma cells

  • Matrigel

  • This compound-based compounds

  • Calipers

Procedure:

  • Cell Implantation: A suspension of 1 x 10⁶ HCT-116 cells in a 1:1 mixture of culture medium and Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) and treatment groups. The test compounds are administered intraperitoneally (i.p.) at the specified dosage and schedule.

  • Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the treatment period, mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To understand the cellular mechanisms underlying the anticancer effects of these compounds and the logical flow of their evaluation, the following diagrams are provided.

G cluster_workflow Experimental Workflow: From In Vitro Screening to In Vivo Validation InVitro In Vitro Cytotoxicity Screening (MTT Assay) LeadSelection Lead Compound Selection (Based on potent IC50 values) InVitro->LeadSelection Identifies potent compounds InVivo In Vivo Efficacy Testing (Xenograft Model) LeadSelection->InVivo Validates efficacy in a biological system Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis) InVivo->Mechanism Investigates how the compound works in vivo PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Mechanism->PKPD Correlates drug exposure with biological effect

Figure 1. A logical workflow for the preclinical evaluation of anticancer compounds.

Many quinoline (B57606) derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A common pathway implicated is the PI3K/Akt/mTOR signaling cascade, which is a crucial regulator of cell survival and proliferation. Inhibition of this pathway can lead to the activation of apoptotic machinery.

G cluster_pathway Proposed Signaling Pathway for this compound-Based Compounds Compound This compound Derivative PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Inhibition of the PI3K/Akt/mTOR pathway leading to apoptosis.

Comparative Analysis of 5-Methoxyquinolin-8-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 5-Methoxyquinolin-8-amine analogs, focusing on their antimalarial and emerging anticancer activities. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for the rational design of novel quinoline-based drugs.

Antimalarial Activity of 5-Alkoxyquinolin-8-amine Analogs

A key study from the Walter Reed Army Institute of Research (WRAIR) provides significant insights into the antimalarial activity of 8-aminoquinoline (B160924) analogs, including those with alkoxy substituents at the 5-position. The research highlights that the presence of an alkoxy group at this position is a critical determinant of schizontocidal activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]

The following table summarizes the in vitro antimalarial activity of a series of 5-alkoxy-8-aminoquinoline analogs against various strains of P. falciparum. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the parasite's growth. Lower IC50 values indicate higher potency.

Compound IDR Group (at position 5)Average IC50 (nM) against P. falciparum
Primaquine6-Methoxy>1000
WR 2494205-(3-t-butyl-phenoxy)70
WR 2518555-(3-t-butyl-phenoxy), 2-methoxy70
WR 2668485-(4-t-butyl-phenoxy)80
WR 2684995-(4-cyclohexyl-phenoxy)90
WR 2686585-(4-isopropyl-phenoxy)100
WR 2425115-(3-trifluoromethyl-4-chloro-phenoxy)60

Data sourced from Vennerstrom et al. (1999).[1]

The structure-activity relationship analysis from this study reveals that bulky, lipophilic groups at the 5-position, particularly phenoxy derivatives with substituents like t-butyl, cyclohexyl, and trifluoromethyl, significantly enhance the antimalarial potency compared to the parent compound, primaquine. Interestingly, the addition of a methoxy (B1213986) group at the 2-position did not appear to confer any advantage in potency.[1]

Anticancer Potential of 5-Methoxyquinoline (B23529) Derivatives

While the antimalarial properties of 8-aminoquinolines are well-documented, recent research has begun to explore their potential as anticancer agents. A study on 5-methoxyquinoline derivatives identified a series of compounds with inhibitory activity against Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often overexpressed in various cancers.

The following table presents the in vitro EZH2 inhibitory activity and cytotoxic effects on two cancer cell lines for a selection of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinolin-4-amine analogs.

Compound IDR Group (at position 4)EZH2 IC50 (µM)HCT15 IC50 (µM)MDA-MB-231 IC50 (µM)
5aN-benzylpiperidin-4-amine28>50>50
5kN-methylpiperidin-4-amine1.25.62.45
5lpiperidin-4-amine3.510.28.9
5mN-ethylpiperidin-4-amine2.17.86.5

Data sourced from a study on 5-Methoxyquinoline Derivatives as EZH2 Inhibitors.[2]

The SAR from this study indicates that the substituent at the 4-position of the quinoline (B57606) ring plays a crucial role in both EZH2 inhibition and anticancer activity. The presence of a 1-methylpiperidin-4-amine group (compound 5k) resulted in the most potent EZH2 inhibition and the most significant cytotoxic effects against both HCT15 (colon cancer) and MDA-MB-231 (breast cancer) cell lines.[2]

Experimental Protocols

In Vitro Antimalarial Assay (Hematin Polymerization Inhibition)

This assay is based on the principle that many antimalarial drugs, particularly quinoline derivatives, interfere with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Inhibition of this process leads to the accumulation of toxic heme and parasite death.

Materials:

  • [¹⁴C]hemin

  • Purified hemozoin from P. falciparum

  • 8-aminoquinoline analogs dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Scintillation counter

Procedure:

  • Reactions are initiated using purified hemozoin to catalyze the polymerization of [¹⁴C]hemin.

  • The 8-aminoquinoline analogs are added to the reaction mixture in DMSO, with the final DMSO concentration kept low to avoid interference.

  • The reaction is allowed to proceed, and the amount of polymerized [¹⁴C]hemin (hemozoin) is quantified by measuring radioactivity using a scintillation counter.

  • The results are expressed as the percent inhibition of hemozoin formation relative to a drug-free control.

  • IC50 values are determined by plotting the percent inhibition against the log of the drug concentration.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT15, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound analogs dissolved in DMSO

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the MTT solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are then dissolved using a solubilization solution.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing the Scientific Process

To better understand the workflow and the biological context of these studies, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Lead This compound Analogs Analog Synthesis (Modification at R1, R2, etc.) Lead->Analogs Purification Purification & Characterization Analogs->Purification InVitro In Vitro Assays (e.g., Antimalarial, Cytotoxicity) Purification->InVitro Data Data Collection (e.g., IC50 values) InVitro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Heme_Detoxification_Pathway cluster_parasite Malaria Parasite Digestive Vacuole cluster_outcome Outcome Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Heme_Accumulation Heme Accumulation Quinoline This compound Analog Quinoline->Heme Inhibition Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

References

A Comparative Analysis of the Fluorescent Properties of 5-Methoxyquinolin-8-amine Derivatives and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of fluorescence-based research and drug development, the selection of an appropriate fluorophore is paramount to experimental success. This guide provides a detailed comparison of the fluorescent properties of derivatives of 5-Methoxyquinolin-8-amine against widely used fluorophores such as Fluorescein (B123965), Rhodamine B, and Quinine Sulfate (B86663). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

While this compound serves as a crucial building block for novel fluorescent probes, its intrinsic fluorescence is not well-documented. However, its derivatives, particularly in the presence of metal ions, exhibit notable fluorescence. This comparison, therefore, focuses on a representative derivative, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) in a complex with Zinc (TSQ-Zn), to highlight the potential of this class of compounds.

Comparative Fluorescent Properties

The following table summarizes the key fluorescent properties of a this compound derivative and the selected common fluorophores. These parameters are critical in determining the suitability of a fluorophore for applications such as fluorescence microscopy, immunoassays, and cellular imaging.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Solvent/Conditions
TSQ-Zn Complex 360490Not ReportedNot ReportedNot specified
Fluorescein 4945120.925 ± 0.015[1]4.1[2]0.1 N NaOH
Rhodamine B 5455660.31 - 0.70~1.7 - 3.1Water, Ethanol[3][4]
Quinine Sulfate 347 - 350448 - 4810.546[5][6]~190.1 M - 0.5 M H₂SO₄

Experimental Workflow for Fluorophore Comparison

The selection of an optimal fluorophore involves a systematic evaluation of its photophysical properties. The following diagram illustrates a typical workflow for comparing the fluorescent characteristics of different compounds.

G A Fluorophore Selection B Sample Preparation (Solvent, Concentration) A->B C Absorption Spectroscopy (Determine λmax,abs) B->C D Fluorescence Spectroscopy (Determine λmax,ex, λmax,em) B->D E Quantum Yield Measurement (Relative or Absolute) C->E D->E F Lifetime Measurement (TCSPC or Phase Modulation) D->F G Data Analysis & Comparison E->G F->G H Optimal Fluorophore Identified G->H

Caption: A conceptual workflow for the systematic comparison of fluorescent properties of different fluorophores.

Experimental Protocols

Accurate and reproducible measurement of fluorescent properties is essential for a valid comparison. Below are detailed methodologies for determining fluorescence quantum yield and lifetime.

Determination of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ) of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (sample)

  • Standard fluorophore with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution. This gives the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Determine the slope (Gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its measurement.

Materials:

  • TCSPC system (pulsed light source, detector, timing electronics)

  • Fluorophore solution

  • Scattering solution (for instrument response function)

Procedure:

  • Measure the Instrument Response Function (IRF):

    • Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).

    • Set the emission and excitation wavelengths to be the same.

    • Acquire the IRF, which represents the time profile of the excitation pulse as detected by the system.

  • Measure the Fluorescence Decay of the Sample:

    • Replace the scattering solution with the fluorophore solution.

    • Set the excitation and emission wavelengths to the absorption and emission maxima of the fluorophore, respectively.

    • Acquire the fluorescence decay curve until a sufficient number of photons are collected (typically 10,000 counts in the peak channel).

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate software.

    • Fit the deconvoluted decay to an exponential model (mono- or multi-exponential) to determine the fluorescence lifetime(s).

Signaling Pathway Illustration

The following diagram illustrates a generic signaling pathway where a fluorescent probe, derived from a quinoline-based scaffold, could be employed to detect a specific analyte, leading to a measurable fluorescent signal.

G cluster_0 Sensing Mechanism cluster_1 Detection A Quinoline-based Probe (Low Fluorescence) C Probe-Analyte Complex (High Fluorescence) A->C Binding B Analyte (e.g., Metal Ion) B->C E Emitted Light (Fluorescence) C->E D Excitation Light D->C F Detector E->F

Caption: A simplified diagram of a turn-on fluorescent sensing mechanism using a quinoline-based probe.

Conclusion

Derivatives of this compound hold significant promise as fluorescent probes, particularly for the detection of metal ions. While their standalone fluorescent properties are not as extensively characterized as those of traditional fluorophores like Fluorescein and Rhodamine B, their utility in creating specific and sensitive sensors is evident. The choice of a fluorophore should be guided by the specific requirements of the experiment, including the desired excitation and emission wavelengths, quantum yield, and lifetime, as well as the chemical environment in which it will be used. The experimental protocols provided herein offer a standardized approach for the characterization and comparison of novel and existing fluorophores.

References

A Comparative Analysis of Cinnolin-8-amine and its Quinoline Isostere, Quinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic replacement of one bioisostere with another can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of Cinnolin-8-amine and its well-studied isostere, Quinolin-8-amine. While Quinolin-8-amine and its derivatives have established roles in therapeutics, particularly as antimalarial agents, Cinnolin-8-amine represents a less explored scaffold with theoretical potential for novel biological activities.[1][2][3] This analysis aims to juxtapose the known attributes of Quinolin-8-amine with the predicted characteristics of Cinnolin-8-amine, offering a foundation for future research and drug discovery endeavors.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a second nitrogen atom in the cinnoline (B1195905) ring system relative to quinoline (B57606) is expected to alter key physicochemical properties such as basicity, polarity, and hydrogen bonding capacity. These differences can have significant implications for solubility, membrane permeability, and receptor binding interactions.

Table 1: Comparison of Physicochemical Properties

PropertyCinnolin-8-amine (Predicted/Inferred)Quinolin-8-amine (Experimental)References
Molecular Formula C₈H₇N₃C₉H₈N₂[1][2]
Molecular Weight 145.16 g/mol 144.17 g/mol [4][5]
Appearance Pale yellow solid (predicted)Pale yellow solid[2]
Melting Point Not available60-65 °C[6]
pKa Lower than Quinolin-8-amine (due to the electron-withdrawing effect of the adjacent nitrogen)2.64 (for the parent cinnoline)[7]
Solubility Predicted to be soluble in polar organic solvents. Water solubility may be influenced by the increased polarity.Soluble in polar solvents like ethanol (B145695) and DMSO; low solubility in water, which increases in acidic conditions.[8]
Hydrogen Bond Donors 1 (amine group)1 (amine group)
Hydrogen Bond Acceptors 3 (two ring nitrogens and the amine nitrogen)2 (ring nitrogen and the amine nitrogen)

Synthesis and Reactivity: Established versus Exploratory Routes

The synthesis of Quinolin-8-amine is well-documented, typically involving the nitration of quinoline followed by reduction.[2] In contrast, synthetic routes to Cinnolin-8-amine are not explicitly detailed in the literature but can be inferred from general methods for cinnoline synthesis, such as the Richter cinnoline synthesis or cyclization of o-aminophenyl precursors.[7][9]

The reactivity of the amino group in both compounds is expected to be similar, allowing for common derivatization strategies such as acylation, sulfonylation, and diazotization.[10] However, the electronic properties of the cinnoline ring may influence the reactivity and stability of these derivatives.

Biological Activities: A Landscape of Knowns and Unknowns

Quinolin-8-amine derivatives are renowned for their antimalarial activity, with primaquine (B1584692) and tafenoquine (B11912) being notable examples.[2] The quinoline scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[11][12][13]

The biological profile of Cinnolin-8-amine is largely unexplored. However, the broader class of cinnoline derivatives has demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][14] The bioisosteric replacement of the quinoline core with a cinnoline scaffold presents an opportunity to modulate these activities and potentially discover novel therapeutic applications.

Table 2: Comparative Overview of Biological Activities

ActivityCinnolin-8-amine (Predicted/Inferred from Cinnoline Derivatives)Quinolin-8-amine (and its Derivatives)References
Antimalarial Potential activity, as cinnoline is an isostere of quinoline. Some cinnoline derivatives have shown antiplasmodial activity.[15]Well-established activity. Primaquine and tafenoquine are FDA-approved drugs.[2][16]
Anticancer Cinnoline derivatives have shown cytotoxic activity against various cancer cell lines through mechanisms like topoisomerase inhibition and kinase inhibition.[15][17]Quinoline derivatives exhibit anticancer properties by targeting pathways like PI3K/AKT/mTOR.[13]
Antimicrobial Cinnoline derivatives have reported antibacterial and antifungal properties.[3][15]Quinolin-8-amine derivatives show broad-spectrum antibacterial and antifungal activities.[11][12][16]
Anti-inflammatory Cinnoline derivatives have been investigated for their anti-inflammatory potential.[14]Quinoline derivatives have demonstrated anti-inflammatory effects.[13]
Other Activities Cinnoline derivatives have been explored for CNS activity (sedative, anti-convulsant) and as kinase inhibitors.[3][15]Quinoline derivatives have been studied for cardiovascular and anticonvulsant activities.[13]

Experimental Protocols

Due to the lack of specific experimental data for Cinnolin-8-amine, the following protocols are provided for Quinolin-8-amine and as a hypothetical framework for the investigation of Cinnolin-8-amine.

Synthesis of Quinolin-8-amine

A common laboratory-scale synthesis involves a two-step process:

  • Nitration of Quinoline: Quinoline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers are then separated.

  • Reduction of 8-Nitroquinoline: The isolated 8-nitroquinoline is reduced to 8-aminoquinoline (B160924) using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Hypothetical Synthesis of Cinnolin-8-amine

Based on general cinnoline synthesis methods, a possible route could be:

  • Diazotization and Cyclization (Richter Synthesis): Starting from an appropriately substituted o-aminophenyl precursor, diazotization followed by intramolecular cyclization could yield the cinnoline core.

  • Functional Group Interconversion: A pre-functionalized cinnoline, such as 8-chlorocinnoline, could undergo nucleophilic aromatic substitution with an amine source to introduce the 8-amino group.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the anticancer potential of both compounds.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (Cinnolin-8-amine or Quinolin-8-amine) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general workflow for their synthesis and evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase1 Activates Kinase2 Downstream Effectors Kinase1->Kinase2 Phosphorylates Transcription Transcription Factors Kinase2->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Inhibitor Cinnolin-8-amine or Quinolin-8-amine Derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synth Synthesis of Cinnolin/Quinolin-8-amine Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Purify->InVitro InVivo In Vivo Models (if promising) InVitro->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The comparative analysis of Cinnolin-8-amine and Quinolin-8-amine highlights the vast potential that lies in the exploration of less-common heterocyclic scaffolds. While Quinolin-8-amine provides a solid foundation of known biological activities and synthetic accessibility, its isostere, Cinnolin-8-amine, represents a frontier for the development of novel therapeutic agents. The predicted alterations in physicochemical properties due to the additional nitrogen atom in the cinnoline ring could lead to unique pharmacological profiles. Further experimental investigation into the synthesis and biological evaluation of Cinnolin-8-amine and its derivatives is warranted to unlock its therapeutic potential and expand the chemical space for drug discovery.

References

Safety Operating Guide

Safe Disposal of 5-Methoxyquinolin-8-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and professionals in the field of drug development, the responsible handling and disposal of chemical compounds are paramount for ensuring both personal safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 5-Methoxyquinolin-8-amine, a compound that requires careful management due to its toxicological profile. Adherence to these protocols is critical for minimizing risks and maintaining compliance with safety regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to safety data sheets, this compound is classified as toxic if swallowed, may cause an allergic skin reaction, can result in serious eye damage, and is suspected of damaging fertility or the unborn child. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors[1].

II. Chemical Waste Segregation and Collection

Proper segregation of chemical waste is a foundational step in the disposal process. This compound should be classified as a non-halogenated aromatic amine waste.

Collection Procedure:

  • Obtain a designated, properly labeled, and leak-proof waste container for non-halogenated organic solids or solutions.

  • Ensure the container is compatible with the chemical.

  • Clearly label the container with "Non-Halogenated Organic Waste" and the full chemical name: "this compound."

  • Quantify the amount of waste being added to the container.

  • For solid waste, carefully transfer the material, avoiding the creation of dust[1].

  • For solutions, carefully pour the liquid into the designated liquid waste container.

III. Decontamination of Labware

Any laboratory equipment, such as spatulas, beakers, or flasks, that has come into contact with this compound must be decontaminated.

Decontamination Protocol:

  • Rinse the contaminated labware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Collect the resulting rinsate as non-halogenated organic liquid waste and add it to the appropriate waste container.

  • After the initial solvent rinse, wash the labware with soap and plenty of water.

IV. Disposal of Empty Containers

Empty containers that originally held this compound must also be handled with care to remove any residual chemical.

Container Rinsing Procedure:

  • Triple rinse the empty container with a suitable solvent.

  • Collect the rinsate as hazardous waste in the designated non-halogenated organic liquid waste container.

  • After triple rinsing, the container can often be disposed of as regular waste, but be sure to deface the original label completely[2]. Consult your institution's specific guidelines for the disposal of rinsed chemical containers.

V. Storage and Final Disposal

Store the sealed and clearly labeled waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials until it is collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Never dispose of this compound down the drain or in the regular trash[3].

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound, which can be useful for safety and handling considerations.

PropertyValue
Molecular Formula C10H10N2O
Molecular Weight 174.202 g/mol
Melting Point 90-95°C
Boiling Point 355.7 °C at 760 mmHg
Flash Point 168.9 °C
Density 1.217 g/cm³
Vapor Pressure 3.06E-05 mmHg at 25°C
pKa 3.98 ± 0.12 (Predicted)
LogP 2.40680

Data sourced from LookChem[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_final Final Disposal A Assess Hazards & Don PPE B Work in Fume Hood A->B C Identify Waste Type B->C D Solid Waste C->D E Liquid Waste (Solution) C->E F Contaminated Labware C->F G Empty Containers C->G H Segregate into Labeled, Compatible Container D->H E->H I Decontaminate with Solvent F->I K Triple Rinse Container G->K M Store Waste in Secondary Containment H->M J Collect Rinsate as Hazardous Waste I->J J->M L Collect Rinsate as Hazardous Waste K->L L->M N Arrange for Professional Disposal (EHS) M->N

Caption: Disposal workflow for this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 5-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Methoxyquinolin-8-amine (CAS No. 30465-68-0). All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

This compound is a substituted quinoline (B57606) derivative that requires careful handling due to its potential health hazards. It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] As a primary aromatic amine, it should be handled with caution, as this class of compounds can be toxic and may pose long-term health risks, including carcinogenicity.[2][3][4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[5]Protects against splashes and airborne particles, preventing eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before each use. Double gloving is recommended.Prevents skin contact and irritation.[1] Aromatic amines can be absorbed through the skin.[3]
Body Protection A long-sleeved laboratory coat.[5] Consider a chemical-resistant apron for larger quantities.Protects skin from accidental spills and contamination.
Respiratory Protection All handling of solid material should be done in a certified chemical fume hood. If a fume hood is not available or when handling large quantities, a NIOSH-approved respirator is required.[5][6]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1]
Footwear Closed-toe and closed-heel shoes.[5]Protects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize the risk of exposure during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to control airborne dust and vapors.[7]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

2. Handling Procedures:

  • Personal Protective Equipment (PPE): Don all required PPE before handling the chemical.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • Spill Prevention: Use appropriate labware and handle containers carefully to prevent spills. Transport containers in secondary containment.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Waste Identification: this compound waste should be classified as hazardous chemical waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[11] The label should include the full chemical name and associated hazards.

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, compatible containers.[8]

2. Disposal Procedure:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated solid hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, disposable lab coats) and lab supplies (e.g., weigh paper, pipette tips) in the solid hazardous waste container.

  • Liquid Waste: If the chemical is in solution, collect it in a designated liquid hazardous waste container.

  • Institutional Guidelines: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • For small spills, and if you are trained and equipped to do so, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it into a designated hazardous waste container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxyquinolin-8-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。